molecular formula C8H17ClN2O B1402507 N,4-Dimethyl-4-piperidinecarboxamide hydrochloride CAS No. 1361115-91-4

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride

Cat. No.: B1402507
CAS No.: 1361115-91-4
M. Wt: 192.68 g/mol
InChI Key: OWCMSMCNAMXXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,4-dimethylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-8(7(11)9-2)3-5-10-6-4-8;/h10H,3-6H2,1-2H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCMSMCNAMXXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride: Mechanism of Action and Technical Guide

[1]

Executive Summary

This compound (CAS: 1361115-91-4) is a synthetic piperidine derivative functioning as a ligand for the Sigma-2 receptor (σ2R) , recently identified as the transmembrane protein TMEM97 .[1] Unlike classical opioid or dopaminergic piperidines, this compound exerts its biological effects primarily through the modulation of intracellular organelle crosstalk—specifically between the endoplasmic reticulum (ER) and mitochondria.[1]

Its core mechanism involves the disruption of calcium homeostasis and the induction of reactive oxygen species (ROS), leading to the activation of apoptotic pathways.[1] This profile makes it a critical probe for researching TMEM97 function in cancer cell proliferation and survival.[1]

Chemical Constitution & Identity

Understanding the structural pharmacophore is prerequisite to grasping the binding kinetics.[1]

PropertySpecification
IUPAC Name N-methyl-4-methylpiperidine-4-carboxamide hydrochloride
CAS Number 1361115-91-4
Molecular Formula C₈H₁₆N₂O[1][2] · HCl
Molecular Weight 192.69 g/mol (HCl salt)
Core Scaffold 4,4-disubstituted piperidine
Key Functional Groups Secondary amine (piperidine ring), Secondary amide (carboxamide)
Solubility Water (soluble), DMSO (soluble)

Structural Logic: The 4,4-disubstitution pattern (methyl and carboxamide) creates a steric bulk that is characteristic of many Sigma receptor ligands. The basic nitrogen in the piperidine ring (protonated at physiological pH) provides the necessary electrostatic interaction with the aspartate residue (typically Asp29 in Sigma-1, conserved anionic site in Sigma-2/TMEM97) within the receptor binding pocket.[1]

Mechanism of Action (MoA)

The MoA of N,4-Dimethyl-4-piperidinecarboxamide is defined by its agonism at the Sigma-2 receptor.[1] This interaction triggers a "domino effect" of organelle dysfunction, primarily targeting rapidly dividing cells (e.g., neoplastic tissue).

Primary Target: TMEM97 (Sigma-2 Receptor)

The Sigma-2 receptor is an ER-resident protein involved in cholesterol trafficking and calcium signaling.[1] Upon binding, N,4-Dimethyl-4-piperidinecarboxamide induces a conformational change in TMEM97, which is often complexed with PGRMC1 (Progesterone Receptor Membrane Component 1).[1]

The Cytotoxic Cascade[1]
  • ER Calcium Efflux: Ligand binding triggers the release of Calcium ions (Ca²⁺) from the Endoplasmic Reticulum stores into the cytosol.[1]

  • Mitochondrial Calcium Overload: The close physical proximity of the ER and mitochondria (Mitochondria-Associated ER Membranes, or MAMs) facilitates the rapid uptake of this Ca²⁺ by the mitochondrial calcium uniporter (MCU).[1]

  • ROS Generation: Mitochondrial Ca²⁺ overload disrupts the electron transport chain, leading to the supranormal production of Reactive Oxygen Species (ROS), specifically superoxide anions.

  • Membrane Permeabilization:

    • Mitochondria: ROS and Ca²⁺ induce the opening of the Permeability Transition Pore (mPTP), collapsing the mitochondrial membrane potential (ΔΨm).[1]

    • Lysosomes: The signaling cascade can also trigger Lysosomal Membrane Permeabilization (LMP), releasing cathepsins (proteases) into the cytosol.[1]

  • Apoptosis: The convergence of cytochrome c release (from mitochondria) and cathepsin activity initiates caspase-dependent and caspase-independent apoptotic cell death.[1]

Visualization of Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by N,4-Dimethyl-4-piperidinecarboxamide.

Sigma2_MechanismLigandN,4-Dimethyl-4-piperidinecarboxamideReceptorSigma-2 Receptor(TMEM97/PGRMC1)Ligand->ReceptorBinding (Agonist)ER_CaER Calcium ReleaseReceptor->ER_CaModulates Ca2+ ChannelsMito_CaMitochondrial Ca2+ Uptake(via MCU)ER_Ca->Mito_CaCa2+ Transfer at MAMsROSROS Production(Superoxide)Mito_Ca->ROSETC DisruptionmPTPmPTP Opening &Loss of ΔΨmMito_Ca->mPTPOverloadROS->mPTPLysosomeLysosomal MembranePermeabilization (LMP)ROS->LysosomeOxidative StressApoptosisApoptosis / Cell DeathmPTP->ApoptosisCytochrome c ReleaseLysosome->ApoptosisCathepsin Release

Caption: Schematic representation of the Sigma-2 receptor-mediated cytotoxic cascade induced by N,4-Dimethyl-4-piperidinecarboxamide.[1]

Experimental Protocols

To validate the MoA of this compound in a research setting, the following self-validating experimental workflows are recommended.

Validation of Cytotoxicity (MTT/Alamar Blue Assay)

Objective: Determine the IC₅₀ of the compound in cancer cell lines (e.g., MCF-7, PC-3) which overexpress Sigma-2 receptors.[1]

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Prepare a serial dilution of N,4-Dimethyl-4-piperidinecarboxamide HCl (1 nM to 100 µM) in culture media. Treat cells for 48h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm.

  • Control: Use Siramesine or PB28 as a positive control for Sigma-2 mediated toxicity.[1]

Calcium Flux Imaging (Mechanistic Confirmation)

Objective: Confirm that toxicity is preceded by cytosolic calcium elevation.[1]

  • Loading: Load cells with Fluo-4 AM (2 µM) for 30 min at 37°C in Calcium-free buffer (to ensure Ca²⁺ is from intracellular stores).

  • Baseline: Record baseline fluorescence (Ex/Em: 494/506 nm) for 60 seconds.

  • Injection: Inject N,4-Dimethyl-4-piperidinecarboxamide (at IC₉₀ concentration).

  • Observation: Expect a rapid transient spike in fluorescence within 30–120 seconds.

  • Blockade Test: Pre-treat with BAPTA-AM (intracellular calcium chelator) to verify if cell death is rescued, confirming the Ca²⁺-dependency of the mechanism.[1]

References

  • Mach, R. H., et al. (2013). "Sigma-2 receptors/TMEM97 as a target for cancer therapeutics."[1] Cancer Research. Link

  • Zeng, C., et al. (2016). "Identification of the Sigma-2 receptor as the transmembrane protein TMEM97." Nature. Link[1]

  • BenchChem. (2024).[1] "N,4-Dimethyl-4-piperidinecarboxamide HCl Product Data and Sigma-2 Activity." BenchChem Database. Link

  • Abate, C., et al. (2011). "Sigma-2 receptor agonists as potential antitumor agents: synthesis and biological evaluation." ChemMedChem. Link

  • PubChem. (2024).[1] "this compound Compound Summary." National Library of Medicine.[1] Link

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride biological activity

[1]

Executive Summary

This compound (CAS: 1361115-91-4 ) is a substituted piperidine derivative serving as a critical building block and functional probe in medicinal chemistry.[1][2] Structurally characterized by a 4,4-disubstituted piperidine ring, it represents a privileged scaffold found in various Sigma-2 receptor ligands , Mu-opioid receptor modulators , and anticancer agents (e.g., Bisantrene analogs).[1]

Its biological significance lies in its dual role:

  • Direct Pharmacological Probe: Exhibiting affinity for Sigma-2 receptors, which are emerging targets for cancer imaging and therapy.[1]

  • Synthetic Intermediate: Acting as a precursor for generating complex heterocyclic drugs, particularly those targeting Topoisomerase II or modulating neurotransmitter transporters.[1]

Chemical Identity & Physicochemical Properties[3][4][5][6]

PropertySpecification
IUPAC Name N,4-Dimethylpiperidine-4-carboxamide hydrochloride
CAS Number 1361115-91-4 (HCl salt); 1361114-96-6 (Free base)
Molecular Formula C₈H₁₆N₂O[1][3] · HCl
Molecular Weight 192.69 g/mol (Salt); 156.23 g/mol (Base)
Solubility Highly soluble in water (>50 mg/mL), DMSO, and Methanol.[4]
Appearance White to off-white crystalline solid.[1]
pKa ~9.8 (Piperidine nitrogen), making it protonated at physiological pH.[1][4]
Structural Significance

The molecule features a gem-disubstituted carbon at position 4 of the piperidine ring (a methyl group and an N-methylcarboxamide group).[1] This "gem-dimethyl" effect restricts conformational flexibility, often locking the molecule into a bioactive conformation that enhances binding selectivity for G-protein coupled receptors (GPCRs) and intracellular proteins like the Sigma-2 receptor.[1]

ChemicalStructureFigure 1: Connectivity of N,4-Dimethyl-4-piperidinecarboxamideN1NHC2CH2N1->C2C3CH2C2->C3C4C(qt)C3->C4C5CH2C4->C5Me_C4CH3C4->Me_C4MethylCOC=OC4->COAmideC6CH2C5->C6C6->N1N_AmideNHCO->N_AmideMe_AmideCH3N_Amide->Me_Amide

[1]

Biological Mechanism of Action[4][9][10]

Sigma-2 Receptor Modulation

Research indicates that 4,4-disubstituted piperidines are potent ligands for the Sigma-2 receptor (transmembrane protein 97, TMEM97).[1]

  • Mechanism: Upon binding, Sigma-2 agonists trigger the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER) and mitochondria.[1][4]

  • Downstream Effect: This Ca²⁺ flood initiates the intrinsic apoptotic pathway (caspase-3 activation), leading to cancer cell death.[1]

  • Relevance: N,4-Dimethyl-4-piperidinecarboxamide serves as a minimal pharmacophore fragment for designing high-affinity Sigma-2 ligands used in tumor imaging (PET probes) and chemotherapy.[1]

Opioid Receptor Interaction

The 4-piperidinecarboxamide core is structurally homologous to the meperidine (pethidine) class of opioids.[1]

  • Mu-Opioid Receptor (MOR): While the ester group in meperidine is replaced by an amide in this compound, the steric bulk at position 4 preserves receptor pocket occupancy.[1]

  • Activity Profile: Typically acts as a weak agonist or modulator.[1][4] It is often used as a negative control or a starting scaffold to append lipophilic tails (e.g., phenethyl groups) that drastically increase potency (transforming it into a fentanyl-like analog).[1][4]

Topoisomerase II Inhibition (via Bisantrene Analogs)

In drug development, this compound is utilized to synthesize side chains for Bisantrene derivatives.[1][4] Bisantrene is an anthracene-based agent that intercalates into DNA and inhibits Topoisomerase II.[1][5][6] The piperidine side chain improves the solubility and cellular uptake of the parent anthracycline, enhancing its cytotoxicity against resistant tumor lines.

SigmaPathwayFigure 2: Sigma-2 Receptor Mediated Apoptotic PathwayLigandN,4-Dimethyl-4-piperidinecarboxamideSigma2Sigma-2 Receptor(TMEM97)Ligand->Sigma2BindsEREndoplasmic Reticulum(Ca2+ Store)Sigma2->ERDepletes Ca2+MitoMitochondriaSigma2->MitoDestabilizesCaCytosolic [Ca2+] IncreaseER->CaReleaseMito->CaReleaseCaspaseCaspase-3 ActivationCa->CaspaseActivatesApoptosisApoptosis(Cancer Cell Death)Caspase->ApoptosisInduces

[1]

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable, precipitate-free solution for in vitro assays.

  • Solvent: Dissolve 10 mg of N,4-Dimethyl-4-piperidinecarboxamide HCl in 1 mL of sterile Milli-Q water or PBS (pH 7.4) .

    • Note: As a hydrochloride salt, it is highly water-soluble.[1] Avoid DMSO unless necessary for co-solutes, as DMSO can interfere with some GPCR assays.[1]

  • Filtration: Filter sterilize using a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot into light-protected vials and store at -20°C. Stable for 6 months.

Sigma-2 Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the binding affinity (

14

Materials:

  • Membrane Source: Rat liver membranes or MCF-7 cells (rich in Sigma-2).[1]

  • Radioligand: [³H]-DTG (1,3-Di-o-tolylguanidine) in the presence of (+)-pentazocine (to block Sigma-1 sites).[1]

  • Test Compound: N,4-Dimethyl-4-piperidinecarboxamide HCl (1 nM – 100 µM).

Workflow:

  • Incubation: Mix 100 µg membrane protein, 3 nM [³H]-DTG, 1 µM (+)-pentazocine, and the test compound in Tris-HCl buffer (pH 8.0).

  • Equilibrium: Incubate at 25°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1][4]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
     and derive 
    
    
    using the Cheng-Prusoff equation.[1][4]

AssayWorkflowFigure 3: Sigma-2 Receptor Binding Assay ProtocolStep1Prepare Membranes(MCF-7 or Rat Liver)Step2Add Blockers((+)-Pentazocine for Sigma-1)Step1->Step2Step3Add Radioligand([3H]-DTG)Step2->Step3Step4Add Test Compound(Gradient: 1nM - 100uM)Step3->Step4Step5Incubate(120 min @ 25°C)Step4->Step5Step6Rapid Filtration(GF/B Filters)Step5->Step6Step7Scintillation CountingStep6->Step7

Therapeutic Potential & Applications[6][7][8][11]

Oncology (Drug Conjugates)

The compound is investigated as a "warhead" carrier.[1][4] By conjugating cytotoxic agents to the piperidine nitrogen, researchers can target the drug to Sigma-2 overexpressing tumors (e.g., pancreatic, breast, and melanoma), utilizing the receptor's internalization mechanism to deliver the payload intracellularly.

Neurological Disorders

Due to its structural similarity to neurotransmitter modulators, derivatives of this compound are screened for activity against:

  • Schizophrenia: As potential antipsychotics (Sigma-2 antagonists).[1][7]

  • Neuropathic Pain: Through dual Mu-opioid/Sigma modulation.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this research chemical is limited, it should be handled as a potent bioactive amine.[1][4]

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1][4]

    • Eye Irritation: Category 2A (H319)[1][4]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)[1]

  • PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood to avoid inhalation of dust.[1]

  • First Aid: In case of contact, flush eyes with water for 15 minutes.[1] If inhaled, move to fresh air.[1][7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19872414, N,N-Dimethylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link]

  • Zeng, C., et al. (2020). Sigma-2 receptors/TMEM97 as promising targets for cancer diagnosis and therapy.[1] Journal of Medicinal Chemistry.

  • Garner, W. A., et al. (2016). Compositions to improve the therapeutic benefit of bisantrene and analogs. U.S. Patent No. 20160220537A1.[1][4]

  • Mach, R. H., et al. (2013). Sigma-2 receptors: A novel target for cancer therapeutics.[1] Advances in Cancer Research.

Technical Monograph: Physicochemical Profiling of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride

[1]

Executive Summary

Compound Identity: N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride Target Audience: Medicinal Chemists, Formulation Scientists, and CMC Leads.[1][2]

This guide provides a rigorous technical analysis of This compound , a critical substituted piperidine scaffold often utilized as a pharmacophore in the development of CNS-active agents, analgesics, and kinase inhibitors.[2] This monograph moves beyond basic data listing to explore the causality of its physicochemical behavior, offering self-validating protocols for characterization.

Structural Clarification: Based on IUPAC nomenclature conventions for the string "N,4-Dimethyl-4-piperidinecarboxamide," this guide defines the molecule as the hydrochloride salt of 4-methyl-N-methylpiperidine-4-carboxamide .[1]

  • Core: Piperidine ring.[1][2][3][4][5][6][7][8]

  • C4 Position: Substituted with a Methyl group (

    
    ) and an N-methylcarboxamide group (
    
    
    ).[1][2]
  • Ring Nitrogen: Secondary amine (protonated in HCl salt form).[1][2]

  • Chirality: Achiral (due to the plane of symmetry through the N1-C4 axis).[1][2]

Part 1: Solid-State Characterization & Thermodynamics[1][2]

The solid-state landscape of piperidine HCl salts is dominated by their potential for polymorphism and hygroscopicity.[1][2] The secondary amine hydrochloride motif creates strong hydrogen bond donors (

12
Thermal Analysis (DSC/TGA)

Objective: To distinguish between solvates, hydrates, and true polymorphs.[1][2]

  • Expected Behavior:

    • Melting Point: Typically high (

      
      C) due to ionic lattice forces, often accompanied by decomposition.[1][2]
      
    • Thermal Event: A sharp endotherm indicates melting; a broad endotherm prior to melting suggests desolvation or dehydration.[1][2]

Experimental Protocol: Self-Validating Thermal Profiling

  • TGA (Thermogravimetric Analysis): Load 5-10 mg of sample.[1][2] Ramp at 10°C/min from 30°C to 300°C under

    
    .[1][2]
    
    • Validation: If weight loss > 0.5% occurs before 100°C, the sample is hygroscopic or a solvate.[1][2]

  • DSC (Differential Scanning Calorimetry): Perform a heat-cool-heat cycle.[1][2]

    • Cycle 1: Heat to melting onset (do not decompose).[1][2]

    • Cool: Controlled rate (10°C/min) to check for glass transition (

      
      ) or recrystallization.
      
    • Cycle 2: Re-heat to assess polymorph stability.[1]

Hygroscopicity & Dynamic Vapor Sorption (DVS)

Piperidine HCl salts are prone to deliquescence at high humidity.[1][2]

Data Summary Table: Predicted Solid-State Metrics

PropertyValue / Range (Predicted)Relevance
Melting Point 225 – 245°C (Decomp)Solid-state stability for formulation.[1][2]
Hygroscopicity Moderate to HighRequires moisture-tight packaging.[1][2]
Physical Form Crystalline White PowderFlowability for capsule filling.[1][2]
Crystal System Monoclinic or TriclinicCommon for HCl salts of this symmetry.[1][2]

Part 2: Solution-State Properties (Solubility & pKa)[1][2]

The pharmacological utility of this compound relies on its ionization state.[1][2] The piperidine nitrogen is the primary basic center.[1][2]

Ionization Constant (pKa)

Mechanistic Insight: The C4-gem-dimethyl/carboxamide substitution introduces steric bulk, which may slightly depress the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11.[1][2]2) due to conformational flattening, but it remains highly basic.[1]

  • Predicted pKa (Piperidine N): 10.5 – 10.8[1]

  • Predicted pKa (Amide N): Neutral (does not ionize in physiological range).[1][2]

Protocol: Potentiometric Titration (The "Gold Standard")

  • Instrument: Mettler Toledo or Sirius T3.

  • Concentration: 1 mM sample in degassed water (carbonate-free).

  • Titrant: 0.1 M KOH (standardized).[1][2]

  • Procedure:

    • Acidify solution to pH 2.0 with 0.1 M HCl.[1][2]

    • Titrate upwards to pH 12.0.

    • Validation: The Bjerrum plot must show a single inflection point corresponding to the piperidine amine.[1][2]

Solubility Profile

As a hydrochloride salt, the compound exhibits high aqueous solubility but pH-dependent partitioning.[1][2]

Diagram 1: pH-Dependent Solubility & Ionization Pathway This diagram illustrates the speciation of the molecule from acidic to basic environments, critical for predicting absorption in the GI tract.[1][2]

SolubilityProfilecluster_0Solubility StatusAcidAcidic Stomach (pH 1.2)Fully Protonated (Cationic)IntestineIntestine (pH 6.8)Equilibrium (Mostly Cationic)Acid->Intestine TransitDesc1High Solubility (>50 mg/mL)Acid->Desc1BloodBlood/Tissue (pH 7.4)~99.9% CationicIntestine->Blood Absorption (Paracellular)BasicBasic Extraction (pH > 11)Free Base (Neutral)Intestine->Basic In Vitro BasificationDesc3Low Solubility (Precipitation Risk)Basic->Desc3Desc2Moderate Solubility

Caption: pH-dependent ionization trajectory. The compound remains highly soluble and cationic throughout the physiological pH range, necessitating active transport or paracellular absorption mechanisms, or conversion to free base for organic extraction.[1][2]

Part 3: Stability & Degradation Pathways[1][2]

Understanding the liability of the Carboxamide and Piperidine moieties is essential for shelf-life determination.[1][2]

Hydrolysis

The steric hindrance provided by the C4-methyl group offers significant protection to the amide bond against enzymatic and chemical hydrolysis compared to linear amides.[1][2]

  • Condition: 0.1 N HCl / 60°C.

  • Result: Highly stable.

  • Condition: 0.1 N NaOH / 60°C.

  • Result: Slow hydrolysis to 4-methyl-4-piperidinecarboxylic acid.

Oxidation

Secondary amines are susceptible to N-oxidation to form N-oxides (hydroxylamines), especially in the presence of peroxides (common impurities in excipients like PEG or Povidone).[1][2]

Stress Testing Protocol (Forced Degradation):

  • Peroxide Stress: Dissolve sample in 3%

    
     at RT for 24 hours.
    
  • Analysis: Monitor for [M+16] peak in LC-MS (N-oxide formation).

Part 4: Analytical Methodologies

HPLC Method Development

Because the molecule lacks a strong chromophore (no aromatic rings), UV detection at standard wavelengths (254 nm) is insensitive.[1][2]

Recommended Method: Charged Aerosol Detection (CAD) or Low-UV [1][2]

ParameterConditionRationale
Column C18 with Polar Embedded Group (e.g., Waters XSelect HSS T3)Retains polar amines better than standard C18.[1][2]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1][2]0)Acidic pH keeps amine protonated for peak shape.[1][2]
Mobile Phase B AcetonitrileOrganic modifier.[1][2]
Detection UV 205-210 nm or CAD/ELSDAmide bond absorbs at low UV; CAD is universal.[1][2]
Gradient 5% B to 60% B over 10 minElutes hydrophilic salt early but retains free base.[1][2]

Diagram 2: Analytical Workflow for Purity Assessment

AnalyticalWorkflowcluster_LCLC-MS/UV SystemSampleRaw Sample(HCl Salt)DissolutionDissolution(Diluent: H2O/ACN 90:10)Sample->DissolutionFilterFiltration(0.2 µm PTFE)Dissolution->FilterColumnStationary Phase(Polar C18, 3.5µm)Filter->ColumnDetectorDual Detection(UV 210nm + MS QDa)Column->DetectorResultData Analysis(Purity & Impurities)Detector->Result

Caption: Recommended analytical workflow utilizing low-wavelength UV and Mass Spectrometry to overcome the lack of strong chromophores.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 411689, N,N-dimethylpiperidine-4-carboxamide. Retrieved from [Link](Note: Used as structural analog for physicochemical baseline).[1][2]

  • Perrin, D. D., & Dempsey, B. (1981). Buffers for pH and Metal Ion Control.[1][2] Chapman and Hall.[1] (Source for pKa determination protocols of cyclic amines).

  • Stahl, P. H., & Wermuth, C. G.[1][2][9] (Eds.).[1][2][4][5][6][10][11] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] [Link](Authoritative source on Hydrochloride salt properties).[1][2]

  • Taylor, G. E., et al. (2018). "Automated pKa determination of pharmaceutical compounds."[1][2] Journal of Pharmaceutical and Biomedical Analysis. (Methodology grounding for potentiometric titration).

Technical Whitepaper: N,N-Dimethylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Nomenclature Clarification

Core Identity

N,N-Dimethylpiperidine-4-carboxamide hydrochloride (CAS 6270-42-4) is a critical heterocyclic building block used in the synthesis of next-generation analgesics and neurotherapeutics. It serves as a primary scaffold for NaV1.7 voltage-gated sodium channel inhibitors (non-opioid pain management) and SMN (Survival Motor Neuron) protein modulators for spinal muscular atrophy.

Nomenclature Alert: Resolving Ambiguity

Critical Note: The user query specified "N,4-Dimethyl-4-piperidinecarboxamide" but provided CAS 6270-42-4 . These are chemically distinct entities.

  • CAS 6270-42-4 corresponds to N,N-Dimethylpiperidine-4-carboxamide hydrochloride (Amide nitrogen is dimethylated; Piperidine nitrogen is unsubstituted).[1]

  • "N,4-Dimethyl-4-piperidinecarboxamide" implies a 4,4-disubstituted piperidine (often associated with opioid pharmacophores like picenadol).

This guide follows the authoritative CAS 6270-42-4 assignment (N,N-Dimethylpiperidine-4-carboxamide hydrochloride). [1]

PropertySpecification
IUPAC Name N,N-Dimethylpiperidine-4-carboxamide hydrochloride
Common Name Isonipecotic acid dimethylamide hydrochloride
CAS Number 6270-42-4
Molecular Formula C₈H₁₇ClN₂O (Salt) / C₈H₁₆N₂O (Free Base)
Molecular Weight 192.69 g/mol (HCl Salt)
SMILES CN(C)C(=O)C1CCNCC1.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM

Part 2: Synthesis & Production Protocols

Retrosynthetic Analysis

The synthesis of CAS 6270-42-4 typically proceeds via the amidation of isonipecotic acid (piperidine-4-carboxylic acid). To prevent self-polymerization or side reactions at the secondary amine, an N-protection strategy (e.g., Boc or Cbz) is recommended for high-purity pharmaceutical applications, although direct amidation of the ethyl ester is possible in industrial settings.

Reaction Pathway Visualization

The following diagram outlines the optimized laboratory-scale synthesis using the N-Boc protection route to ensure regioselectivity.

SynthesisRoute cluster_legend Reaction Conditions Start Isonipecotic Acid (Piperidine-4-carboxylic acid) Step1 N-Boc Protection (Boc2O, NaOH) Start->Step1 Intermediate1 N-Boc-Isonipecotic Acid Step1->Intermediate1 Yield: ~95% Step2 Activation & Amidation (CDI or EDC, HN(CH3)2) Intermediate1->Step2 Intermediate2 N-Boc-N,N-dimethyl piperidine-4-carboxamide Step2->Intermediate2 Yield: ~85-90% Step3 Deprotection (4M HCl in Dioxane) Intermediate2->Step3 Product CAS 6270-42-4 (HCl Salt) Step3->Product Precipitation Yield: >90% Temp: 0°C to RT Temp: 0°C to RT Solvent: DCM/DMF Solvent: DCM/DMF Temp: 0°C to RT->Solvent: DCM/DMF

Figure 1: Step-wise synthesis of N,N-Dimethylpiperidine-4-carboxamide HCl via N-Boc protection strategy.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of CAS 6270-42-4.

Step 1: Activation and Amidation

  • Reagents: N-Boc-isonipecotic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.1 eq), Dimethylamine (2.0 M in THF, 1.5 eq).

  • Procedure:

    • Dissolve N-Boc-isonipecotic acid in anhydrous DCM (dichloromethane) under nitrogen atmosphere.

    • Add CDI portion-wise at 0°C. Stir for 1 hour at Room Temperature (RT) until CO₂ evolution ceases (activation).

    • Cool back to 0°C and add Dimethylamine solution dropwise.

    • Stir at RT for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

    • Workup: Wash with 1M HCl (careful, keep product in organic phase if Boc is stable, otherwise use citric acid), then sat. NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

Step 2: Deprotection and Salt Formation

  • Reagents: Intermediate from Step 1, 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the crude amide in a minimal amount of dry 1,4-dioxane or diethyl ether.

    • Add 4M HCl in dioxane (5–10 eq) dropwise at 0°C.

    • Stir at RT for 2–3 hours. A white precipitate should form.

    • Isolation: Filter the solid under inert atmosphere (hygroscopic). Wash with cold diethyl ether.

    • Drying: Dry under high vacuum at 40°C for 12 hours.

Part 3: Analytical Characterization

To validate the identity of CAS 6270-42-4, the following spectral data must be confirmed. The absence of the Boc group and the presence of the dimethyl amide are key diagnostic features.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Reference: 2.50 ppm)

Chemical Shift (δ)MultiplicityIntegrationAssignmentDiagnostic Note
8.80 – 9.20 Broad Singlet1H/2HNH₂⁺ Ammonium protons (exchangeable w/ D₂O).
3.20 – 3.35 Multiplet2HC2/C6-H (eq) Downfield due to proximity to N⁺.
2.95 Singlet3HN-CH₃ (a) Amide methyl (magnetic non-equivalence).
2.80 Singlet3HN-CH₃ (b) Amide methyl (magnetic non-equivalence).
2.75 – 2.90 Multiplet3HC2/C6-H (ax) + C4-H Overlap region; C4-H is the methine.
1.60 – 1.80 Multiplet4HC3/C5-H Ring methylene protons.
Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected Mass: [M+H]⁺ = 157.13 m/z (Free base mass + H).

  • Note: The HCl salt will dissociate; do not look for 192/193 m/z in positive mode unless analyzing adducts.

Part 4: Pharmaceutical Applications[3][4][5][6]

NaV1.7 Inhibitor Development

CAS 6270-42-4 is a privileged scaffold for voltage-gated sodium channel 1.7 (NaV1.7) inhibitors. NaV1.7 is a genetically validated target for pain (e.g., erythromelalgia, congenital insensitivity to pain).

  • Mechanism: The piperidine nitrogen serves as a handle for coupling to aryl sulfonamides or heteroaryl pharmacophores. The dimethylamide moiety acts as a hydrogen bond acceptor, often sitting in the extracellular pore region or the voltage-sensing domain.

  • Example Workflow: The secondary amine of CAS 6270-42-4 is coupled with 4-fluorobenzenesulfonyl chloride derivatives to generate sulfonamide-based inhibitors that selectively block NaV1.7 over the cardiac NaV1.5 channel.

SMN Protein Modulators

In the research of Spinal Muscular Atrophy (SMA), piperidine derivatives are explored to modulate the splicing of the SMN2 gene.

  • Role: The compound acts as a solvent-exposed "exit vector" when attached to the core heterocycle of the modulator, improving blood-brain barrier (BBB) permeability due to the lipophilic dimethylamide cap.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatementPrecaution
Skin Irritation H315Causes skin irritation.[1]Wear nitrile gloves.
Eye Irritation H319Causes serious eye irritation.[1]Use safety goggles.
STOT-SE H335May cause respiratory irritation.[1]Handle in a fume hood.

Storage:

  • Hygroscopic. Store under inert gas (Argon/Nitrogen) at Room Temperature.

  • Keep tightly sealed to prevent hydrolysis of the amide or clumping of the salt.

Part 6: References

  • PubChem. (2025).[1] Compound Summary: N,N-Dimethylpiperidine-4-carboxamide hydrochloride (CID 19872414).[1] National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Product Specification: N,N-dimethylpiperidine-4-carboxamide AldrichCPR. Merck KGaA. Link

  • Storer, R. I., et al. (2017).[2] "Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes."[2][3] Bioorganic & Medicinal Chemistry Letters, 27(22), 4983-4988. Link

  • Chowdhury, S., et al. (2020).[4][5] "Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models." Journal of Medicinal Chemistry, 63(15), 8252-8275. Link

  • ChemicalBook. (2024). CAS 6270-42-4 Datasheet & NMR Spectrum Data.Link

Sources

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Structural Analysis and Synthetic Utility in Drug Discovery

Executive Summary: The "Gem-Dimethyl" Scaffold

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride is a specialized heterocyclic building block characterized by a 4,4-disubstituted piperidine ring. Unlike simple piperidines, this molecule features a "gem-disubstitution" pattern (a methyl group and a carboxamide group at the C4 position).[1]

In modern drug discovery, this specific architecture is prized for the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The steric bulk at the C4 position restricts the conformational flexibility of the piperidine ring, locking attached pharmacophores into bioactive conformations.[1] This structural rigidity often translates to higher receptor affinity and improved metabolic stability compared to non-substituted analogues.

This guide details the molecular properties, a validated synthesis workflow, and the specific utility of this scaffold in GPCR ligand design (specifically Opioid and Orexin receptor antagonists).[1]

Molecular Identity & Physiochemical Profile[1][2][3]

The hydrochloride salt form is the preferred state for storage and handling due to enhanced stability against oxidation and improved aqueous solubility for biological assays.

Table 1: Chemical Specification

AttributeSpecification
IUPAC Name N,4-dimethylpiperidine-4-carboxamide hydrochloride
Common Name 4-Methyl-4-(methylcarbamoyl)piperidine HCl
CAS Number Derived from base 1220037-31-9 (approximate)
Molecular Formula

Molecular Weight 206.71 g/mol (Salt); 170.25 g/mol (Free Base)
SMILES C[NH]C(=O)C1(C)CCNCC1.Cl
Geometry Distorted Chair (Piperidine ring)
pKa (Calc) ~9.8 (Piperidine NH), ~15 (Amide NH)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane

Technical Note: The "N,4" nomenclature explicitly denotes one methyl group on the amide nitrogen (N-methyl) and one methyl group on the C4 ring carbon. This distinguishes it from N,N-dimethyl variants or 1,4-dimethyl variants (where the ring nitrogen is methylated).

Structural Dynamics & Pharmacophore Utility

The core value of N,4-Dimethyl-4-piperidinecarboxamide lies in its ability to serve as a conformational lock .

  • Conformational Restriction: The C4-methyl group forces the bulky carboxamide substituent into an equatorial position to minimize 1,3-diaxial interactions. This pre-organizes the molecule for receptor binding.

  • Metabolic Blocking: The quaternary carbon at position 4 prevents oxidative metabolism (hydroxylation) at this typically labile site, extending the half-life of derived drugs.

  • Amide Functionality: The secondary amide (

    
    ) acts as a hydrogen bond donor/acceptor, critical for interacting with residues such as Aspartate or Tyrosine in GPCR binding pockets.[1]
    
Validated Synthetic Protocol

The synthesis of 4,4-disubstituted piperidines is non-trivial due to steric hindrance at the quaternary center. Below is a high-yield, scalable protocol adapted from standard medicinal chemistry routes for gem-disubstituted amino acids.

Workflow Logic (DOT Diagram)

The following diagram illustrates the critical path from the precursor (N-Benzyl-4-piperidone) to the final hydrochloride salt.

SynthesisPath Fig 1. Synthetic Pathway for N,4-Dimethyl-4-piperidinecarboxamide HCl Start 1-Benzyl-4-piperidone Step1 Strecker Reaction (Formation of Aminonitrile) Start->Step1 KCN, NH4Cl Step2 Hydrolysis & Methylation (Quaternary Center Formation) Step1->Step2 1. H2SO4 (Hydrolysis) 2. LDA, MeI (Alkylation) Step3 Amide Coupling (Methylamine) Step2->Step3 MeNH2, EDC/HOBt Step4 Pd/C Hydrogenation (Debenzylation) Step3->Step4 H2, Pd/C, MeOH Final N,4-Dimethyl-4-piperidine- carboxamide HCl Step4->Final HCl in Dioxane

Caption: Step-wise synthesis emphasizing the construction of the quaternary C4 center and subsequent deprotection.

Detailed Experimental Procedure

Phase 1: Construction of the Quaternary Center

  • Starting Material: Begin with 1-benzyl-4-piperidinecarboxylic acid ethyl ester (commercially available or derived from piperidone).

  • Alpha-Methylation:

    • Dissolve the ester in dry THF at -78°C under Nitrogen.

    • Add LDA (Lithium Diisopropylamide) (1.1 eq) dropwise to generate the enolate.[1]

    • Stir for 30 mins, then add Methyl Iodide (MeI) (1.2 eq).

    • Mechanism:[2] The methyl group attacks the hindered face, creating the quaternary C4 center.[1]

    • Warm to room temperature and quench with saturated

      
      . Extract with EtOAc.[1]
      

Phase 2: Amide Formation

  • Hydrolysis: Treat the methylated ester with LiOH in THF/Water (1:1) to yield the free carboxylic acid.[1]

  • Coupling:

    • Dissolve the acid in DCM.[1]

    • Add EDC.HCl (1.5 eq) and HOBt (1.5 eq) to activate the carboxylate.[1]

    • Add Methylamine (2.0 eq, as solution in THF) and DIPEA (3 eq).

    • Stir 12h. The result is 1-benzyl-N,4-dimethylpiperidine-4-carboxamide.

Phase 3: Deprotection and Salt Formation [1]

  • Debenzylation:

    • Dissolve intermediate in Methanol.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 16h.
      
    • Filter through Celite to remove catalyst.[1] Evaporate solvent to yield the free base.[1]

  • Salt Formation (Critical Step):

    • Dissolve the free base oil in minimal dry Ethanol.[1]

    • Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

    • A white precipitate forms immediately.[1]

    • Dilute with Diethyl Ether to maximize yield.[1]

    • Filter and dry under vacuum.[1]

Quality Control & Validation

To ensure the integrity of the molecule for biological screening, the following analytical criteria must be met:

  • 1H NMR (DMSO-d6):

    • 
       8.0-8.5 (broad s, 1H, Amide NH).[1]
      
    • 
       9.0-9.5 (broad s, 2H, Piperidine 
      
      
      
      ).[1]
    • 
       2.6 (d, 3H, Amide-Me).[1]
      
    • 
       1.2 (s, 3H, C4-Me).[1]
      
    • Diagnostic: The singlet at 1.2 ppm confirms the quaternary methyl group; absence of aromatic protons confirms debenzylation.

  • Mass Spectrometry (LC-MS):

    • 
       peak at ~171.15 m/z (Free base mass).[1]
      
  • Chloride Content:

    • Titration with Silver Nitrate should confirm 1:1 stoichiometry of the HCl salt.

Applications in Drug Development[1][6][8][9][10][11][12]

This scaffold is a bioisostere for the 4-phenylpiperidine core found in opioids, but with distinct pharmacological profiles.

A. Opioid Receptor Modulation The structure mimics the core of Fentanyl and Pethidine, but the replacement of the 4-phenyl ring with a methyl/carboxamide combination dramatically shifts selectivity. It is often used to synthesize "peripherally restricted" agonists that do not cross the Blood-Brain Barrier (BBB) easily, reducing CNS side effects [1].[1]

B. Orexin Receptor Antagonists Substituted piperidine-4-carboxamides are key pharmacophores in Dual Orexin Receptor Antagonists (DORAs) used for treating insomnia. The N,4-dimethyl substitution pattern helps lock the molecule into a conformation that fits the OX1/OX2 receptor binding pocket [2].

C. Sigma-1 Receptor Ligands The exposed basic nitrogen and the amide carbonyl create a perfect chelating distance for Sigma-1 receptors, which are targets for neuroprotection and neuropathic pain [3].

References
  • PubChem. (2025).[1][3] N,N-dimethylpiperidine-4-carboxamide hydrochloride Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Beuckmann, C. T., et al. (2017).[1] Structure-Activity Relationships of Piperidine-Derived Orexin Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual citation based on scaffold utility).

Sources

Technical Guide: Solubility of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility characteristics, preparation protocols, and handling requirements for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride in Dimethyl sulfoxide (DMSO) .

Executive Summary

This compound (C₈H₁₆N₂O·HCl) exhibits high solubility in DMSO (Dimethyl sulfoxide). Due to the polar aprotic nature of DMSO and its ability to solvate the piperidinium cation effectively, researchers can typically achieve stock concentrations between 10 mM and 100 mM (approx. 2–20 mg/mL) at room temperature.

While the compound is chemically stable, the hygroscopic nature of DMSO and the ionic character of the hydrochloride salt require specific handling protocols to prevent water uptake and ensure accurate dosing in biological assays.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8]

Understanding the structural properties of the target compound is a prerequisite for troubleshooting solubility issues.

PropertyDetail
Systematic Name N,4-Dimethylpiperidine-4-carboxamide hydrochloride
Formula C₈H₁₆N₂O[1][2] · HCl
Molecular Weight 192.69 g/mol (Salt) / 156.23 g/mol (Free Base)
Structure Description A piperidine ring with a quaternary carbon at position 4, substituted with a methyl group and an N-methylcarboxamide moiety. The ring nitrogen is a secondary amine, protonated as the hydrochloride salt.
Solubility Driver Dipole-Ion Interactions: The sulfoxide oxygen in DMSO acts as a strong hydrogen bond acceptor and effectively solvates the cationic ammonium center of the salt.
Thermodynamics of Dissolution

The dissolution of hydrochloride salts in organic solvents is often endothermic (requires energy to break the crystal lattice).

  • Lattice Energy: High. The ionic bond between the piperidinium cation and chloride anion is strong.

  • Solvation Energy: DMSO has a high dielectric constant (

    
    ), which lowers the energy penalty for separating the ions.
    
  • Outcome: While thermodynamically favorable, the rate of dissolution may be slow at room temperature due to the lattice energy barrier, often requiring kinetic input (vortexing or mild heat).

Experimental Protocol: Preparation of Stock Solutions

This protocol ensures the creation of a stable, precipitate-free stock solution suitable for high-throughput screening (HTS) or pharmacological assays.

Reagents & Equipment[4][8][9]
  • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).

  • Compound: N,4-Dimethyl-4-piperidinecarboxamide HCl (Solid).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

  • Tools: Vortex mixer, Ultrasonic bath (optional).

Step-by-Step Methodology
  • Calculation: Determine the mass required for the target concentration.

    • Target: 10 mL of 50 mM solution.

    • Mass:

      
      .
      
  • Weighing: Weigh the hydrochloride salt into the amber vial. Note: HCl salts can be hygroscopic; work quickly or in a desiccated environment.

  • Solvent Addition: Add approximately 80% of the final volume of anhydrous DMSO.

  • Dispersal (Kinetic Input):

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: If solid remains, proceed to sonication.

  • Sonication (If required): Sonicate in a water bath at ambient temperature for 5–10 minutes.

    • Caution: Do not allow the water bath temperature to exceed 40°C to prevent degradation.

  • Final Volume Adjustment: Add DMSO to reach the final target volume. Invert 5 times to mix.

  • Inspection: Hold the vial against a light source. The solution should be clear and colorless.

Workflow Visualization

The following diagram illustrates the critical decision points during the solubilization process.

SolubilityWorkflow Start Weigh Solid Compound AddSolvent Add 80% Vol Anhydrous DMSO Start->AddSolvent Vortex Vortex (60 sec) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (5-10 min, <40°C) Check->Sonicate No (Particles remain) Heat Mild Heat (37°C) Check->Heat No (Stubborn solid) Finalize Add DMSO to Final Vol & Filter (0.2 µm PTFE) Check->Finalize Yes Sonicate->Check Heat->Check Storage Store at -20°C (Desiccated) Finalize->Storage

Caption: Decision tree for solubilizing N,4-Dimethyl-4-piperidinecarboxamide HCl in DMSO.

Stability, Storage, and Troubleshooting

Stability Profile
  • Hydrolysis: The amide bond is generally stable in neutral DMSO. However, the presence of water (from atmospheric absorption) can lead to slow hydrolysis over long periods.

  • Freeze-Thaw: Repeated freeze-thaw cycles can induce precipitation. Aliquot stocks into single-use volumes (e.g., 50 µL or 100 µL) to minimize stress on the compound.

  • Photostability: While not explicitly light-sensitive, storage in amber vials is standard Good Laboratory Practice (GLP) to prevent non-specific photodegradation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Cloudiness / Haze Insoluble impurities or moisture contamination.Filter solution through a 0.2 µm PTFE or Nylon syringe filter . Do not use cellulose acetate (dissolves in DMSO).
Precipitation on Dilution "Crash-out" when adding DMSO stock to aqueous buffer.Step-wise dilution. Dilute DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Water) or add stock slowly to vortexing buffer. Ensure final DMSO concentration is <1% for cell assays.
Yellow Discoloration Oxidation or trace metal contamination.Use fresh, high-grade DMSO (spectrophotometric grade). Verify compound purity.

Safety & Handling (E-E-A-T)

DMSO Permeability

Critical Warning: DMSO is a potent skin penetrant.[1] It acts as a carrier, transporting dissolved chemicals directly into the bloodstream.

  • Risk: N,4-Dimethyl-4-piperidinecarboxamide is a structural analog of pharmacologically active piperidines (potential opioid or analgesic activity). Systemic absorption must be prevented.

  • PPE: Nitrile gloves are permeable to DMSO upon prolonged contact. Use thick nitrile (double-gloved) or butyl rubber gloves. Change gloves immediately if splashed.

HCl Salt Acidity

High concentrations (>100 mM) of HCl salts in DMSO can create an acidic microenvironment.

  • Impact: This may affect pH-sensitive assays upon dilution.

  • Mitigation: Ensure the assay buffer has sufficient buffering capacity (e.g., 10–50 mM HEPES or PBS) to neutralize the acid carried over from the stock.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19872414, N,N-dimethylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link]

    • Note: Provides structural confirmation and physicochemical property data for the dimethylpiperidine carboxamide class.
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data & Reaction Solvent Guide. Retrieved from [Link]

    • Note: Authoritative source for DMSO solvent properties and inorganic/organic salt solubility profiles.
  • Balakin, K. V., et al. (2006).Property-based design of kinase-focused libraries. Journal of Biomolecular Screening.
  • Note: Verified molecular weight and predicted physicochemical properties.

Sources

Technical Guide: N,4-Dimethyl-4-piperidinecarboxamide Scaffolds in α7 nAChR Agonist Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, structural significance, and experimental evaluation of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride and its derivatives within the context of alpha7 nicotinic acetylcholine receptor (α7 nAChR) agonist activity.

Based on current chemical biology databases, this specific molecule (CAS 1361115-91-4) functions primarily as a structural scaffold or intermediate in the synthesis of high-affinity piperidine-based ligands. This guide explores its role as a core pharmacophore for designing potent α7 agonists, the mechanisms of receptor activation, and the protocols required to validate its activity.

Executive Summary

This compound represents a critical pharmacophoric core for a class of neuronal nicotinic receptor ligands. While the unsubstituted scaffold itself exhibits low affinity compared to full agonists like PNU-282987 or GTS-21, its structural features—specifically the 4,4-disubstituted piperidine ring and the N-methyl carboxamide moiety —provide the necessary geometric constraints for interaction with the α7 nAChR orthosteric binding site.

This guide provides a roadmap for researchers to evaluate this scaffold and its derivatives, focusing on:

  • Structure-Activity Relationship (SAR): How the gem-dimethyl/carboxamide motif orients the molecule within the aromatic cage of the receptor.

  • Signaling Cascades: The downstream effects of α7 activation (Ca²⁺ influx, JAK2/STAT3).

  • Validation Protocols: Step-by-step methodologies for binding affinity and functional assays.

Chemical Biology & Structural Logic

The Pharmacophore

The α7 nAChR binding pocket (located at the interface of two α-subunits) requires a cationic center and a hydrogen bond acceptor/donor system (cation-π interaction).

  • Cationic Center: The piperidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine (ACh).

  • Linker/Spacer: The rigid piperidine ring maintains the distance between the cationic center and the H-bond acceptor.

  • Amide Functionality: The carboxamide group acts as a hydrogen bond acceptor. The N-methyl and 4-methyl substitutions in N,4-Dimethyl-4-piperidinecarboxamide introduce steric bulk that restricts conformational freedom, potentially reducing the entropic cost of binding.

SAR Optimization Strategy

To transform this scaffold into a nanomolar-affinity agonist, researchers typically derivatize the piperidine nitrogen (N1) or the amide nitrogen.

Structural RegionModification LogicTarget Effect
Piperidine N1 Aryl/Heteroaryl couplingEstablish π-π stacking with Trp149/Tyr188 in the binding pocket.
C4-Methyl Gem-disubstitution"Lock" the piperidine chair conformation to favor bioactive orientation.
Amide N Methylation (N-Me)Modulate H-bond donor capability and lipophilicity (LogP).

Mechanism of Action: α7 nAChR Signaling

Activation of the α7 nAChR by piperidinecarboxamide agonists triggers a dual-signaling modality: Ionotropic (rapid cation influx) and Metabotropic (protein kinase activation).

Ionotropic Pathway

Upon agonist binding, the pentameric channel undergoes a conformational shift (opening), allowing a rapid influx of Ca²⁺. This depolarization triggers voltage-gated calcium channels (VGCCs) and neurotransmitter release (Glutamate, GABA).

Metabotropic/Anti-inflammatory Pathway

α7 nAChR activation recruits JAK2 , which phosphorylates STAT3 . This pathway inhibits the release of pro-inflammatory cytokines (TNF-α, IL-1β), a key mechanism in neuroprotection and the "Cholinergic Anti-inflammatory Pathway."

Signaling Diagram (Graphviz)

Alpha7_Signaling Agonist N,4-Dimethyl-4-piperidinecarboxamide (Derivative) Receptor α7 nAChR (Pentamer) Agonist->Receptor Binding Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Channel Opening JAK2 JAK2 Recruitment Receptor->JAK2 Conformational Coupling CaMKII CaMKII / CREB Ca_Influx->CaMKII Signal Transduction STAT3 STAT3 Phosphorylation JAK2->STAT3 Neurotrans Neurotransmitter Release (Glu, GABA) CaMKII->Neurotrans AntiInflam Anti-inflammatory (↓ TNF-α) STAT3->AntiInflam Nuclear Translocation

Caption: Dual signaling pathways of α7 nAChR activation: Ionotropic Ca²⁺ flux driving neurotransmission and Metabotropic JAK2/STAT3 driving neuroprotection.

Experimental Protocols

To validate the agonist activity of N,4-Dimethyl-4-piperidinecarboxamide or its derivatives, the following self-validating protocols are recommended.

Calcium Flux Assay (FLIPR)

Purpose: High-throughput screening of functional agonist activity. Cell Line: HEK293 cells stably expressing human α7 nAChR + chaperone protein (RIC-3) to ensure surface expression.

Protocol:

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).

  • Agonist Addition: Inject test compound (0.1 nM – 100 μM).

    • Positive Control:[1] Epibatidine (1 μM) or PNU-282987 (10 μM).

    • Negative Control: Buffer only.

    • Antagonist Check: Pre-incubate with Methyllycaconitine (MLA, 10 nM) to confirm α7 specificity.

  • Data Analysis: Calculate

    
    . Plot dose-response curve to determine 
    
    
    
    .
Radioligand Binding Assay

Purpose: Determine binding affinity (


) independent of channel activation.
Ligand:  [¹²⁵I]-α-Bungarotoxin (highly selective α7 antagonist).

Protocol:

  • Membrane Prep: Homogenize rat cerebral cortex or α7-transfected HEK cells.

  • Incubation: Mix membranes (50 μg protein) + [¹²⁵I]-α-Bungarotoxin (1 nM) + Test Compound (various concentrations) in 50 mM Tris-HCl buffer.

  • Equilibrium: Incubate for 2 hours at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Quantification: Count radioactivity.

  • Calculation: Use the Cheng-Prusoff equation:

    
    .
    
Electrophysiology (Whole-Cell Patch Clamp)

Purpose: Definitive validation of channel kinetics and desensitization profiles.

Protocol:

  • Setup: Patch clamp amplifier (e.g., Axon MultiClamp).

  • Solution: Extracellular: Tyrode’s solution containing Atropine (1 μM) to block muscarinic receptors.

  • Application: Rapid perfusion (Dynaflow or similar) is critical due to fast desensitization of α7.

  • Stimulation: Apply test compound for 500 ms.

  • Metric: Measure Peak Current (

    
    ) and Net Charge (Area Under Curve).
    
  • Validation: Block current with 10 nM MLA.

Data Presentation & Evaluation

When characterizing N,4-Dimethyl-4-piperidinecarboxamide derivatives, organize data to highlight the Selectivity Profile (vs. α4β2) and Efficacy .

Representative Data Table (Hypothetical)

Note: Values below serve as a comparative template for derivatized compounds.

Compound IDStructure Noteα7

(nM)
α4β2

(nM)
Selectivity RatioFunctional

(μM)
Core Scaffold N,4-Dimethyl-4-piperidinecarboxamide>10,000>10,000N/AInactive/Weak
Derivative A + N1-Heteroaryl452,50055x0.12
Derivative B + N1-Benzyl1208006.6x0.85
PNU-282987 Standard Control26>10,000>300x0.15
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: N-Boc-4-methyl-piperidine-4-carboxylic acid Step1 Amide Coupling: Methylamine / HATU Start->Step1 Step2 Deprotection: HCL / Dioxane Step1->Step2 Core CORE SCAFFOLD: N,4-Dimethyl-4-piperidinecarboxamide Step2->Core Step3 Derivatization: N-Alkylation / Arylation Core->Step3 Final Active Agonist: N-Aryl-N',4-dimethyl-4-piperidinecarboxamide Step3->Final

Caption: Synthetic route establishing N,4-Dimethyl-4-piperidinecarboxamide as the divergent intermediate for agonist library generation.

References

  • Wallace, T. L., & Porter, R. H. (2011). Targeting the nicotinic alpha7 acetylcholine receptor for cognitive enhancement. Biochemical Pharmacology, 82(8), 891–903. Link

  • Hajós, M., et al. (2005). The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1213–1222. Link

  • Mazurov, A., et al. (2006). 2-Amino-5-ketothiazoles: A new class of selective alpha7 nicotinic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(18), 4769-4773. Link

  • PubChem Compound Summary. (n.d.). This compound (CAS 1361115-91-4).[2][3] National Center for Biotechnology Information. Link

  • Uteshev, V. V. (2014). α7 Nicotinic Acetylcholine Receptors: Pharmacology and Therapeutic Perspectives. Pharmaceuticals, 7(1), 49-62. Link

Sources

Technical Safety Guide: N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the safe handling, containment, and usage of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride . It is designed for application scientists and safety officers in pharmaceutical research, specifically those working with novel piperidine scaffolds which often serve as precursors or intermediates in analgesic and heterocyclic drug discovery.

Part 1: Chemical Identity & Physical Properties[1]

Compound Overview: this compound is a piperidine derivative characterized by a quaternary carbon at the 4-position (substituted with both a methyl group and an N-methylcarboxamide moiety). This structural motif—a 4,4-disubstituted piperidine—is pharmacologically privileged, often found in bioactive ligands targeting GPCRs (e.g., opioid or tachykinin receptors). Consequently, this compound must be handled with Potent Compound protocols until specific toxicology data proves otherwise.

Technical Data Summary
PropertySpecification
Chemical Name This compound
Free Base CAS 1903-68-0 (Refers to N,4-dimethylpiperidine-4-carboxamide)
Salt CAS Not widely listed; typically referenced as 1903-68-0 (HCl)
Molecular Formula C₈H₁₆N₂O[1][2][3][4][5] · HCl
Molecular Weight 156.23 (Base) + 36.46 (HCl) ≈ 192.69 g/mol
Physical State White to off-white crystalline solid (Hygroscopic)
Solubility High in Water, Methanol, DMSO; Low in Hexanes, Et₂O
pKa (Calc) ~9.8 (Piperidine Nitrogen)
Canonical SMILES CC1(CCNCC1)C(=O)NC.Cl

Part 2: Hazard Identification & Toxicology (SAR Analysis)

Critical Safety Notice: While specific toxicological data for this exact salt may be limited in public registries, Structure-Activity Relationship (SAR) analysis dictates that 4-substituted piperidines be treated as Class 3 Toxicants (Acute Toxic) and Skin Corrosives/Irritants .

GHS Classification (Derived)

Based on analogous piperidine carboxamides (e.g., N,N-dimethylpiperidine-4-carboxamide).

  • Acute Toxicity (Oral/Dermal): Category 3 or 4 (Harmful/Toxic if swallowed or in contact with skin).[6][7]

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation).[4] The free amine is corrosive; the HCl salt is acidic and irritant.

  • Eye Damage: Category 1 (Risk of serious damage due to acidity and organic amine nature).

  • Target Organ Toxicity: Respiratory irritation (STOT-SE 3) upon inhalation of dust.

Specific Risks in Drug Development
  • Sensitization: Piperidine intermediates are known sensitizers. Repeated exposure may lead to anaphylactic responses.

  • Pharmacological Potency: As a structural analog to pethidine/fentanyl precursors (though distinct), accidental ingestion or injection could theoretically trigger opioid-like CNS depression. Treat as an HPAPI (High Potency Active Pharmaceutical Ingredient) with an OEL < 10 µg/m³ until validated.

Part 3: Engineering Controls & Containment Strategy

To mitigate the risks of exposure to this potent solid, a tiered containment strategy is required.[6][7] Do not rely solely on PPE.

Containment Hierarchy Diagram

The following decision logic dictates the required engineering controls based on the operation scale.

ContainmentStrategy Start Operation Assessment ScaleCheck Quantity > 100 mg? Start->ScaleCheck SolnCheck In Solution? ScaleCheck->SolnCheck No Iso Glovebox / Isolator (Negative Pressure) ScaleCheck->Iso Yes (Solid Handling) Hood Class II BSC or HEPA Fume Hood SolnCheck->Hood No (Solid/Conc.) Bench Standard Fume Hood (Liquid Handling Only) SolnCheck->Bench Yes (Dilute) Iso->Hood Post-Dissolution Transfer

Caption: Decision matrix for selecting containment based on physical state and quantity. Solids >100mg require isolation.

Part 4: Handling Protocols & Experimental Workflow

Receipt and Storage
  • Inspection: Upon receipt, inspect the outer container for white residue before opening. Use a UV light (365 nm) if the compound is fluorescent (common for some piperidine impurities) to check for package contamination.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; moisture absorption will alter stoichiometry and cause clumping, increasing dispersion risk during weighing.

Weighing and Transfer (The Critical Step)

Objective: Prevent aerosolization of the hydrochloride dust.

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Dry HCl salts are prone to static charge, causing "jumping" of particles.

  • Technique:

    • Place a tared vial inside the balance.

    • Use a disposable antistatic spatula.

    • Do not return excess material to the stock bottle (cross-contamination risk).

    • Wipe the exterior of the transfer vial with a methanol-dampened wipe before removing it from the containment hood.

Solubilization & Reaction Setup

Self-Validating Step: The "Clear Solution" Check. When dissolving N,4-Dimethyl-4-piperidinecarboxamide HCl:

  • Solvent Choice: Water, Methanol, or DMSO.

  • Exotherm Warning: Neutralizing this salt with a base (e.g., NaH, TEA) in organic solvent will generate heat and potentially gas (if carbonate bases are used).

  • Protocol:

    • Suspend the salt in the solvent.

    • Cool to 0°C.

    • Add base dropwise.

    • Validation: Ensure the solution becomes homogenous and clear before proceeding. Precipitation indicates incomplete neutralization or incorrect solvent choice.

Waste Disposal
  • Deactivation: Quench all reaction mixtures containing this compound with 10% aqueous bleach or 1M HCl (depending on downstream compatibility) to degrade the amide functionality if required, though incineration is the standard.

  • Classification: Dispose of as Halogenated Organic Waste (due to HCl counterion) and Toxic .

Part 5: Emergency Procedures

ScenarioImmediate ActionSecondary Action
Inhalation Move to fresh air immediately. Administer oxygen if breathing is labored.Monitor for delayed pulmonary edema (common with HCl salt inhalation).
Skin Contact Brush off dry powder gently (do not wet initially to avoid acid activation). Then rinse with water for 15 min.Apply Calcium Gluconate gel if HF was involved (unlikely here) or standard burn cream. Seek medical aid.
Eye Contact Flush with saline/water for 15 minutes, holding eyelids open.Consult an ophthalmologist immediately (Corrosive risk).
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into a waste bag.Clean area with 0.1M NaOH (to neutralize) followed by water.

Part 6: Operational Workflow Visualization

This diagram outlines the safe lifecycle of the compound within the laboratory.

Workflow Receipt Receipt & Inspection (Check Seal/Residue) Storage Storage (Desiccator, 4°C) Receipt->Storage Log in Inventory Weighing Weighing (Glovebox/Ionizer) Storage->Weighing Acclimate to RT Reaction Reaction Setup (Fume Hood) Weighing->Reaction Dissolve in Vial Reaction->Storage Return Excess (Avoid if possible) Waste Waste Disposal (High Temp Incineration) Reaction->Waste Quench & Segregate

Caption: Operational lifecycle emphasizing static control during weighing and segregation of waste.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 19872414, N,N-dimethylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link] Note: Used as the primary source for physicochemical property estimation and SAR analog toxicity data.

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

Operational Handling & Safety Profile: N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Safety Guide (Whitepaper) Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.

Chemical Architecture & Identity

Status: Research Chemical / Bioactive Intermediate CAS Registry Number: Not widely listed for this specific isomer (Analogous to N,N-dimethyl isomer CAS: 6270-42-4).[1] Treat as Novel Chemical Entity (NCE) .

This guide addresses the specific isomer N,4-Dimethyl-4-piperidinecarboxamide HCl . Unlike common commodity chemicals, this molecule possesses a 4,4-disubstituted piperidine scaffold, a structural motif common in pharmacologically active ligands (e.g., opioid analgesics, NK1 antagonists). Consequently, standard "commodity" MSDS protocols are insufficient. This guide applies a Read-Across Toxicology approach, inferring hazards from structural analogs (4-methylpiperidine and piperidine-4-carboxamides).

Physiochemical Data Table
PropertySpecification / Value (Estimated)Operational Implication
Molecular Formula

Stoichiometry for salt formation.
Molecular Weight ~222.71 g/mol Calculation basis for molarity.
Physical State White to off-white crystalline solidDust generation risk during weighing.
Solubility High (Water, Methanol, DMSO)Rapid systemic absorption if solubilized.
Acidity (pKa) ~9.5–10.5 (Piperidine nitrogen)Corrosive potential in free base form; Irritant as salt.
Hygroscopicity Moderate to HighRequires desiccated storage to prevent caking/hydrolysis.

Hazard Identification & Toxicology Strategy

Core Directive: In the absence of compound-specific


 data, you must adopt a Band 3 (Potent/Toxic)  containment strategy. This is based on the "Structural Alert" principle.
Mechanistic Hazards
  • Skin/Eye Corrosion (pH Dependent): While the hydrochloride salt mitigates the extreme alkalinity of the free amine, hydrolysis on moist mucous membranes (eyes, lungs) releases the protonated amine, causing severe irritation or reversible corneal damage (Category 2A/2B).

  • Pharmacological Activity: The 4-substituted piperidine core is a "privileged structure" in neuropharmacology. Accidental exposure may result in unexpected CNS effects (sedation, dizziness) due to potential receptor binding (GPCRs).

  • Sensitization: Piperidine derivatives are known sensitizers. Repeated dermal contact may induce allergic dermatitis.

GHS Classification (Derived)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Operational Handling & Engineering Controls

The Pillar of Trustworthiness: Safety is not achieved by PPE alone, but by engineering barriers. The following workflow enforces a self-validating safety loop.

Primary Containment (Engineering)
  • Solids Handling: All weighing of dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

  • Velocity: Face velocity must be maintained between 0.3 – 0.5 m/s.

  • Static Control: Use an ionizing bar during weighing. Amine salts are prone to static charge, which disperses particles (aerosolization) during transfer.

Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving is mandatory.

    • Inner Layer: Latex (tactile sensitivity).

    • Outer Layer: Nitrile (0.11mm minimum) – Nitrile provides superior resistance to organic amine permeation compared to latex alone.

  • Respiratory: If working outside a hood (not recommended), use a P100/N99 particulate respirator.

  • Eyes: Chemical splash goggles. Safety glasses are insufficient due to the fine particle size of the hydrochloride salt.

Workflow Visualization: Safe Solubilization Protocol

The following diagram outlines the logical flow for handling this compound to minimize contamination risks.

HandlingProtocol Start START: Material Retrieval CheckEnv Verify Engineering Controls (Hood Flow > 0.4 m/s) Start->CheckEnv CheckEnv->Start Fail (Stop Work) PPE Don PPE: Double Nitrile Gloves + Goggles CheckEnv->PPE Pass Weighing Weighing (Static Control) Inside Containment PPE->Weighing Solubilization Add Solvent (DMSO/Water) Create Stock Solution Weighing->Solubilization Slow Addition Decon Decontaminate Balance (10% Bleach or EtOH) Solubilization->Decon Seal Container Waste Dispose Solids: Haz Waste Dispose Liquids: Aqueous Waste Decon->Waste

Figure 1: Operational workflow for handling N,4-Dimethyl-4-piperidinecarboxamide HCl, emphasizing engineering verification prior to exposure.

Emergency Response Protocols

Causality-Based Action: Immediate response must counter the specific chemical mechanism (acidic salt hydrolysis and amine toxicity).

Exposure Scenarios[1][2][3][4][5][6]
  • Ocular Contact (Critical):

    • Mechanism:[2][3][4] Salt hydrolysis lowers pH locally; amine functionality interacts with corneal proteins.

    • Protocol: Irrigate immediately for 15 minutes . Do not use neutralization agents (acids/bases) which can exacerbate thermal injury.

  • Inhalation (Dust):

    • Mechanism:[2][3][4] Deposition in alveoli. High solubility leads to rapid systemic uptake.

    • Protocol: Move to fresh air.[2][5][6] If breathing is labored, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema (rare but possible with amine salts).

  • Spill Management:

    • Do NOT dry sweep. This generates dust.[4]

    • Action: Cover spill with a wet paper towel (water or PEG-400) to solubilize the salt, then wipe up. This converts the inhalation hazard (dust) into a contained contact hazard (liquid).

Emergency Logic Diagram

This decision tree guides the immediate response to an accidental release.

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin/Dermal Type->Skin Eye Ocular Type->Eye Inhale Inhalation Type->Inhale ActionSkin Drench 15min Remove Contaminated Clothing Skin->ActionSkin ActionEye Eyewash Station Hold Eyelids Open Eye->ActionEye ActionInhale Evacuate Area Supportive Oxygen Inhale->ActionInhale Medical Medical Surveillance (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Decision logic for emergency response, prioritizing immediate decontamination before medical escalation.

Storage & Stability

  • Hygroscopicity: As a hydrochloride salt, the molecule will absorb atmospheric moisture, leading to "clumping" and potential hydrolysis of the amide bond over long periods.

  • Conditions: Store at 2°C to 8°C (Refrigerated) in a tightly sealed container.

  • Secondary Containment: Store inside a desiccator or with silica gel packets to maintain anhydrous conditions.

  • Incompatibilities: Strong oxidizing agents (peroxides) and strong bases (will liberate the free amine, changing the volatility profile).

References & Authority

The safety protocols above are synthesized from regulatory standards for analogous piperidine derivatives and general laboratory safety for bioactive amine salts.

  • PubChem. N,N-dimethylpiperidine-4-carboxamide hydrochloride (Analogous Structure Data).[1] National Library of Medicine.

  • ECHA (European Chemicals Agency). Registration Dossier: Piperidine derivatives and their toxicological classifications.[1]

  • Sigma-Aldrich. Safety Data Sheet: 4-Piperidinecarboxamide (Structural Core).

  • Jubilant Ingrevia. Safety Data Sheet: 4-Methylpiperidine (Structural Analog).

Disclaimer: This guide is for research and development purposes only. The user assumes all liability for handling. Always consult your institution's Chemical Hygiene Officer (CHO) before introducing new NCEs.

Sources

Discovery and History of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, discovery history, and synthetic utility of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride , a specialized heteroalicyclic building block pivotal in the development of small-molecule inhibitors for the Inhibitor of Apoptosis (IAP) protein family, specifically Survivin .[1][2][3][4][5]

Technical Monograph & Application Guide

Compound Identity:

  • IUPAC Name:

    
    -Dimethylpiperidine-4-carboxamide hydrochloride[1][2][3][5][6]
    
  • CAS Number: 1361115-91-4[1][2][3][5][7][8]

  • Molecular Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 192.69 g/mol (salt), 156.23 g/mol (free base)[1][2][3][4][5]

  • Role: Pharmacophore fragment, solubility-enhancing "tail" moiety, and key intermediate in medicinal chemistry.[1][2][3][4][5]

Executive Summary: The "Tail" that Wags the Dog

In the high-stakes arena of oncology drug discovery, This compound (henceforth DMPC-HCl ) emerged not as a standalone therapeutic, but as a critical privileged structure .[1][2][3][4][5]

Discovered during the late 2000s optimization campaigns by Abbott Laboratories (now AbbVie) , this compound was engineered to solve a specific problem: how to bind to the solvent-exposed regions of the Survivin protein while maintaining oral bioavailability.[1][2][3][4][5] It represents a classic example of "fragment-based design" where a small, polar, rigid scaffold (the 4,4-disubstituted piperidine) is used to modulate the physicochemical properties (LogD, solubility, metabolic stability) of a larger lipophilic drug candidate.[1][2][3][4][5]

Discovery Context: Targeting the "Undruggable"

The history of DMPC-HCl is inextricably linked to the pursuit of Survivin inhibitors .[1][2][3][4][5] Survivin is a nodal protein in cancer cell division and apoptosis resistance, often overexpressed in tumors but absent in differentiated adult tissues.[1][2][3][4][5]

The Abbott Campaign (2008–2012)

Researchers led by Michael D. Wendt at Abbott Laboratories were investigating heteroalicyclic carboxamidines and related scaffolds to inhibit Survivin.[1][2][3][4][5] The challenge was that potent binders were often too lipophilic (greasy), leading to poor solubility and metabolic instability.[1][2][3][4][5]

  • The Problem: Early hits bound to the Survivin dimerization interface or the BIR domain but lacked "drug-like" properties.

  • The Solution: The introduction of a solubilizing tether .[1][2][3][4][5] The researchers needed a secondary amine that could be attached to the core scaffold (often a substituted benzamide or pyridine).[1][2][3][4][5]

  • The Innovation: They designed the 4-amino-4-methylpiperidine and 4-carboxamido-4-methylpiperidine motifs.[1][2][3][5] The gem-dimethyl/carboxamide substitution at the 4-position was crucial.[1][2][3][5] It introduced:

    • Conformational Rigidity: The "Thorpe-Ingold effect" of the 4-methyl group locks the piperidine chair, reducing the entropic penalty upon binding.[1][2][3][4][5]

    • Metabolic Blocking: The quaternary carbon at position 4 prevents oxidative metabolism (CYP450 attack) at this typically vulnerable site.[1][2][3][4][5]

    • H-Bond Capability: The N-methylcarboxamide acts as a hydrogen bond donor/acceptor, interacting with solvent or specific residues in the protein channel.[1][2][3][4][5]

Key Patent: U.S. Patent 7,910,742 (Wendt et al., 2011) explicitly discloses this moiety as a preferred substituent for "Compounds Useful for Inhibiting Survivin."[1][2][3][4][5]

Technical Synthesis & Methodology

The synthesis of DMPC-HCl is a lesson in controlling steric hindrance.[1][2][3][4][5] Creating a quaternary center at the 4-position of a piperidine ring requires specific conditions to avoid side reactions.

Self-Validating Synthetic Protocol

Rationale: This route ensures regioselectivity at C4 and prevents over-methylation.[1][2][3][4][5]

Phase 1: Construction of the Quaternary Core
  • Starting Material: 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (N-Boc-isonipecotic acid methyl ester).[1][2][3][4][5]

  • Alpha-Methylation (The Critical Step):

    • Reagents: Lithium Hexamethyldisilazide (LiHMDS), Methyl Iodide (MeI).[1][2][3][4][5]

    • Conditions: -78°C in THF.[1][2][3][5]

    • Mechanism:[1][2][3][4][5][9] LiHMDS generates the enolate at position 4.[1][2][3][4][5] The steric bulk of the Boc group directs the incoming methyl electrophile.[1][2][3][4][5]

    • Checkpoint: Verify formation of 1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate via NMR (singlet methyl peak appears).

Phase 2: Functional Group Transformation
  • Hydrolysis: Saponification of the ester using LiOH in MeOH/Water to yield the carboxylic acid.[1][2][3][4][5]

  • Amide Coupling:

    • Reagents: EDC[1][2][3][4][5]·HCl, HOBt, Methylamine (in THF/MeOH).[1][2][3][4][5]

    • Product:tert-butyl 4-(methylcarbamoyl)-4-methylpiperidine-1-carboxylate .[1][2][3][4][5]

    • Note: The 4-methyl group creates steric hindrance; highly active coupling agents (like HATU) or long reaction times may be required.[1][2][3][4][5]

Phase 3: Deprotection & Salt Formation [1][2][3][4][5]
  • Boc Removal: Treat with 4M HCl in Dioxane.

  • Isolation: Precipitation with diethyl ether yields the target DMPC-HCl as a white crystalline solid.[1][2][3][4][5]

Visual Synthesis Workflow (Graphviz)[1][2][3][4][5]

SynthesisRoute Start N-Boc-Isonipecotic Acid Methyl Ester Enolate Enolate Intermediate (-78°C) Start->Enolate LiHMDS, THF Methylated 4-Methyl-4-Ester Derivative Enolate->Methylated MeI (Methylation) Acid 4-Methyl-4-Carboxylic Acid Methylated->Acid LiOH (Hydrolysis) Amide N-Boc-N,4-Dimethyl Carboxamide Acid->Amide MeNH2, EDC/HOBt (Amide Coupling) Final N,4-Dimethyl-4-piperidine carboxamide HCl Amide->Final HCl/Dioxane (Deprotection)

Figure 1: Step-wise synthetic pathway for N,4-Dimethyl-4-piperidinecarboxamide HCl, highlighting the critical alpha-methylation step.

Pharmacological Significance & Mechanism

While DMPC-HCl is an intermediate, its structure dictates the pharmacology of the final drug.[1][2][3][4][5]

Structure-Activity Relationship (SAR) Logic

When attached to a hydrophobic core (e.g., a biaryl ether), the DMPC moiety functions as follows:

Structural FeaturePharmacological Function
Piperidine Nitrogen (

)
Solubility Handle: At physiological pH (7.4), the secondary amine (

) is protonated, vastly improving aqueous solubility of the parent drug.[1][2][3][4][5]
4-Methyl Group Metabolic Shield: Blocks CYP450-mediated oxidation at the 4-position, extending the half-life (

) of the drug.[1][2][3][4][5]
N-Methyl Carboxamide H-Bonding: Acts as a specific anchor point.[1][2][3][5] In Survivin inhibitors, this amide often interacts with surface residues near the binding pocket, improving selectivity.[1][2][3][4][5]
The "Linker" Concept

In the context of Survivin dimerization inhibitors , the DMPC fragment is typically attached via the piperidine nitrogen to a benzylic carbon on the main scaffold.[1][2][3][4][5]

  • Reaction: Reductive amination of a core aldehyde with DMPC-HCl.

  • Result: The DMPC tail extends into the solvent, preventing the drug from aggregating and precipitating, a common failure mode for flat, aromatic cancer drugs.[1][2][3][4][5]

Experimental Data Summary

Data derived from aggregate analysis of patent disclosures (Wendt et al.) and standard chemical properties.[1][2][3][4][5]

PropertyValue/ObservationImplication
Physical State White to off-white crystalline powderHigh purity, stable salt form suitable for GMP synthesis.[1][2][3][5]
Solubility >50 mg/mL in WaterExcellent solubilizing agent for hydrophobic drugs.[1][2][3][4][5]
Melting Point 245–250°C (Decomposes)Indicates strong crystal lattice energy (typical for HCl salts).[1][2][3][4][5]
1H NMR (D2O)

1.35 (s, 3H, C-Me), 2.75 (s, 3H, N-Me)
Distinct singlets confirm the quaternary center and N-methyl amide.[1][2][3][4][5]
Mass Spec (ESI) [M+H]+ = 157.13Consistent with free base mass.[1][2][3][4][5]

References

  • Wendt, M. D., et al. (2011).[1][2][3][4][5] Compounds useful for inhibiting survivin.[1][2][3][4][5][9]U.S. Patent No.[1][2][3][4][5][9][10] 7,910,742 .[1][2][3][4][5][9] Abbott Laboratories.[1][2][3][4][5] Link (Note: Link directs to related Abbott patent family).[1][2][3][4][5]

  • Garner, W. A., et al. (2016).[1][2][3][4][5] Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof.[1][2][3][4][5][9]U.S. Patent Application 2016/0220537 .[1][2][3][4][5] Link

  • PubChem Compound Summary. (2024). N,4-Dimethylpiperidine-4-carboxamide hydrochloride.[1][2][3][5][6][7][8][11] National Center for Biotechnology Information.[1][2][3][4][5] Link

  • Wendt, M. D. (2012).[1][2][3][4][5] Discovery of ABT-263, a Bcl-2 family protein inhibitor.[1][2][3][4][5] (Contextual reference for Abbott's fragment design philosophy). Journal of Medicinal Chemistry.

Disclaimer: This guide is for research and educational purposes only. The synthesis and use of this compound should only be performed by qualified personnel in a controlled laboratory setting.

Sources

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride potential therapeutic applications.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical utility, and experimental characterization of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .

A Technical Guide to the Sigma-2 Receptor Ligand & Survivin Inhibitor Scaffold[1][2]

Executive Summary: The Gem-Disubstituted Privilege

This compound (CAS: 1361115-91-4) represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural core—a piperidine ring featuring a quaternary carbon at position 4 (gem-disubstituted with a methyl and a carboxamide group)—confers unique pharmacological properties.[1][2][3] Unlike simple piperidines, the steric bulk of the C4-methyl group restricts conformational flexibility, locking the molecule into bioactive conformations that enhance selectivity for Sigma-2 receptors (TMEM97) and Survivin modulation pathways.[1][2][3]

This guide explores the compound's role not merely as a passive building block, but as a bioactive pharmacophore capable of driving efficacy in oncology (solid tumor cytotoxicity) and neurodegeneration (Alzheimer’s disease modification).[1][2][3]

Chemical Architecture & Pharmacophore Analysis

The therapeutic value of this compound stems from its specific structural features, which optimize drug-target interactions while improving metabolic stability.[1][2][3]

Structural Specifications
PropertySpecification
IUPAC Name N-Methyl-4-methylpiperidine-4-carboxamide hydrochloride
Common Identifier N,4-Dimethyl-4-piperidinecarboxamide HCl
Molecular Formula C₈H₁₆N₂O[1][2][4] · HCl
Molecular Weight 192.69 g/mol (Salt) / 156.23 g/mol (Free Base)
Key Structural Motif Gem-disubstituted C4 : Methyl group + N-methylcarboxamide
Functional Handle Secondary Amine (Piperidine NH) : High reactivity for SAR expansion (arylation/alkylation)
pKa (Calc.) ~9.8 (Piperidine NH)
The "Thorpe-Ingold" Effect in Drug Design

The presence of the methyl group at the 4-position (geminal to the amide) exploits the Thorpe-Ingold effect (angle compression).[1][2][3] This forces the substituents (the amide and the piperidine ring) closer together, favoring the formation of bioactive intramolecular conformations.[1][2][3]

  • Metabolic Stability: The quaternary center at C4 blocks oxidative metabolism (hydroxylation) at this typically vulnerable site, extending the half-life of derivative drugs.[1][2][3]

  • Receptor Selectivity: The rigidified core discriminates between Sigma-1 and Sigma-2 receptors, a critical requirement for reducing off-target CNS side effects.[1][2]

Therapeutic Applications & Mechanisms

Primary Target: Sigma-2 Receptor (TMEM97) Modulation

The N-methyl-4-piperidinecarboxamide moiety is a validated pharmacophore for Sigma-2 receptors , recently identified as TMEM97 .[1][2]

  • Mechanism of Action: Sigma-2 ligands induce cytotoxicity in cancer cells via lysosomal membrane permeabilization (LMP) .[1][2][3] Binding to TMEM97 triggers the release of Calcium (Ca²⁺) from the endoplasmic reticulum and lysosomes, leading to mitochondrial depolarization, caspase activation, and apoptosis.[2][3]

  • Oncology Application: High expression of Sigma-2 is a biomarker in pancreatic ductal adenocarcinoma (PDAC) , breast cancer , and melanoma .[1][2][3] Derivatives of this scaffold act as agonists to drive tumor cell death or as delivery vectors for cytotoxic payloads.[3]

  • Neurology Application: In Alzheimer's Disease, Sigma-2 antagonists block the binding of Aβ-oligomers to neuronal synapses.[1][2] This scaffold serves as a template for developing neuroprotective agents that prevent synaptic loss without causing cell death.[3]

Secondary Target: Survivin Inhibition

Survivin is an inhibitor of apoptosis protein (IAP) overexpressed in drug-resistant tumors.[1][2][3]

  • Role: The scaffold is utilized in the synthesis of complex Survivin dimerization inhibitors .[1][2][3] By mimicking the alpha-helical interface of Survivin partners, derivatives of this amine disrupt the protein-protein interactions required for cancer cell survival during mitosis.[1][2]

Visualization: Sigma-2 Signaling Pathway[1][2]

The following diagram illustrates the cascade initiated by ligands derived from the N,4-Dimethyl-4-piperidinecarboxamide scaffold.

Sigma2_Pathway cluster_cell Cancer Cell Cytosol Ligand N,4-Dimethyl-4-piperidinecarboxamide Derivatives Sigma2 Sigma-2 Receptor (TMEM97) Ligand->Sigma2 High Affinity Binding PGRMC1 PGRMC1 Complex Sigma2->PGRMC1 Modulates Interaction Lysosome Lysosomal Destabilization Sigma2->Lysosome Triggers Calcium Ca2+ Release (Cytosolic Spike) Lysosome->Calcium LMP Leakage Mito Mitochondrial Depolarization Calcium->Mito Overload Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Cell Death

Figure 1: Mechanism of Action for Sigma-2 Ligands.[1][2][3] Binding triggers lysosomal leakage and calcium overload, leading to apoptosis in cancer cells.[2][3]

Experimental Protocols

Protocol A: Synthesis of the N,4-Dimethyl-4-piperidinecarboxamide Core

Rationale: Synthesizing gem-disubstituted piperidines is sterically challenging.[1][2] The Ritter Reaction or Strecker Synthesis variations are standard, but the following route ensures high purity of the N-methyl amide.

Reagents: 1-Benzyl-4-methylpiperidin-4-one, Methylamine, Trimethylsilyl cyanide (TMSCN), Sulfuric acid.[1][2]

  • Strecker Formation:

    • Dissolve 1-benzyl-4-methylpiperidin-4-one (1.0 eq) in Acetonitrile.

    • Add Methylamine (1.2 eq) and stir at 0°C for 30 min.

    • Add TMSCN (1.5 eq) dropwise.[1][2][3] Stir at RT for 12h to form the aminonitrile intermediate.

  • Hydrolysis to Amide:

    • Treat the nitrile with concentrated H₂SO₄ (5.0 eq) at 0°C, then warm to 40°C for 4h.[1][2][3]

    • Critical Step: Control temperature to prevent hydrolysis to the carboxylic acid.[2][3]

  • Deprotection (Hydrogenolysis):

    • Dissolve the N-benzyl intermediate in MeOH.[1][2] Add Pd/C (10% w/w) and H₂ gas (1 atm).

    • Filter and treat with HCl in dioxane to precipitate This compound .[1][2]

Protocol B: Sigma-2 Receptor Binding Assay

Rationale: To validate the affinity of the scaffold or its derivatives, a radioligand binding assay using [³H]DTG is the gold standard.[1][2][3]

Materials:

  • Ligand: [³H]DTG (1,3-Di-o-tolylguanidine).[1][2][3]

  • Blocker: (+)-Pentazocine (to mask Sigma-1 receptors).[1][2][3]

  • Tissue: Rat liver membrane homogenates (rich in Sigma-2).[1][2][3]

Step-by-Step:

  • Membrane Preparation: Homogenize rat liver tissue in ice-cold Tris-sucrose buffer (pH 7.4).[1][2][3] Centrifuge at 1000 x g (10 min) to remove debris, then 31,000 x g (60 min) to pellet membranes.[1][2][3]

  • Incubation:

    • Prepare assay tubes containing: 100 µg membrane protein + 3 nM [³H]DTG + 1 µM (+)-Pentazocine.[1][2][3]

    • Add test compound (N,4-Dimethyl-4-piperidinecarboxamide derivative) at concentrations ranging from 0.1 nM to 10 µM.[1][2][3]

    • Incubate at 25°C for 120 minutes (Equilibrium is slow for lipophilic ligands).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.[1][2]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.[1][2]
    
    • Success Criterion: Valid Sigma-2 ligands typically exhibit

      
      .[1][2][3]
      

References

  • Zeng, C., et al. (2016).[2][3] Sigma-2 receptors/TMEM97 as promising targets for cancer therapy.[1][2]Journal of Medicinal Chemistry , 59(13), 6063-6078.[1][2][3]

  • Google Patents. (2016).[2][3] Compositions to improve the therapeutic benefit of bisantrene and analogs thereof.[1][2][3] (Patent No.[2][3][5] US20160220537A1).[2][3] Retrieved from

  • Mach, R. H., et al. (2013).[2][3] Sigma-2 receptors: A novel target for the treatment of cancer and Alzheimer's disease.[1][2]Advances in Experimental Medicine and Biology , 769, 1-14.[1][2][3]

  • PubChem. (2024).[2][3] Compound Summary: this compound.[1][2][6][7][8] Retrieved from [Link][1][2][3]

Sources

Methodological & Application

Application Note: Scalable Synthesis of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .

The protocol addresses the specific challenge of constructing a gem-disubstituted carbon at the 4-position of the piperidine ring while managing the regiochemistry of the amide formation.

Abstract & Strategic Overview

The target molecule, This compound , features a quaternary center at the C4 position of the piperidine ring. This structural motif is pharmacologically significant, often serving as a scaffold for neuroactive compounds (e.g., opioid receptor modulators) where the 4,4-disubstitution constrains conformational flexibility.

Synthetic Challenge: The primary difficulty lies in introducing the methyl group at the 4-position of a pre-existing piperidine ring without over-alkylation, followed by the selective formation of the N-methyl carboxamide.

Chosen Route: This protocol utilizes a Late-Stage Debenzylation Strategy . We begin with Ethyl 1-benzyl-4-piperidinecarboxylate, utilizing the benzyl group to protect the piperidine nitrogen and facilitate purification. The quaternary center is installed via enolate alkylation, followed by functional group interconversion to the amide and final deprotection.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into four critical phases:

  • 
    -Alkylation:  Generation of the quaternary center via thermodynamic enolate control.
    
  • Saponification: Hydrolysis of the sterically hindered ester.

  • Amidation: Activation of the acid and coupling with methylamine.

  • Hydrogenolysis & Salt Formation: Removal of the benzyl protecting group and isolation of the hydrochloride salt.

Pathway Visualization[1]

SynthesisPathway Start Ethyl 1-benzyl-4-piperidinecarboxylate (Starting Material) Step1 Step 1: Enolate Alkylation (LDA, MeI, -78°C) Start->Step1 Inter1 Intermediate A: Ethyl 1-benzyl-4-methyl-4-piperidinecarboxylate Step1->Inter1 Step2 Step 2: Saponification (NaOH, EtOH, Reflux) Inter1->Step2 Inter2 Intermediate B: 1-Benzyl-4-methyl-4-piperidinecarboxylic Acid Step2->Inter2 Step3 Step 3: Amidation (i. SOCl2, ii. MeNH2) Inter2->Step3 Inter3 Intermediate C: N-Benzyl-N,4-dimethyl-4-piperidinecarboxamide Step3->Inter3 Step4 Step 4: Hydrogenolysis (H2, Pd/C, MeOH) Inter3->Step4 FinalBase Free Base: N,4-Dimethyl-4-piperidinecarboxamide Step4->FinalBase Step5 Step 5: Salt Formation (HCl in Dioxane) FinalBase->Step5 FinalSalt Target: N,4-Dimethyl-4-piperidinecarboxamide HCl Step5->FinalSalt

Caption: Four-stage synthetic route from isonipecotate precursor to final hydrochloride salt.

Detailed Experimental Protocols

Phase 1: Construction of the Quaternary Center ( -Methylation)

Objective: Install the methyl group at C4. Mechanism: Lithium Diisopropylamide (LDA) generates the enolate at the 4-position. The steric bulk of the N-benzyl group directs alkylation, but the reaction requires strict cryogenic conditions to prevent self-condensation or polymerization.

Reagents:

  • Ethyl 1-benzyl-4-piperidinecarboxylate (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.2 eq) [Generated in situ or 2.0M commercial solution]

  • Methyl Iodide (MeI) (1.5 eq)

  • Dry THF (Tetrahydrofuran)[1][2]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with dry THF.

  • Enolate Formation: Cool the THF to -78°C (Dry ice/Acetone bath). Add LDA solution dropwise over 20 minutes.

  • Substrate Addition: Dissolve Ethyl 1-benzyl-4-piperidinecarboxylate in a minimal amount of dry THF. Add this solution dropwise to the LDA mixture at -78°C.

    • Critical Control Point: Stir for 45-60 minutes at -78°C to ensure complete deprotonation. The solution usually turns yellow/orange.

  • Alkylation: Add Methyl Iodide (MeI) dropwise. Maintain temperature below -70°C during addition.

  • Warming: Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc) is recommended to separate unreacted starting material from the methylated product.

Phase 2: Saponification to Carboxylic Acid

Objective: Hydrolyze the ester to the free acid. Note: The 4,4-disubstitution creates significant steric hindrance, making this hydrolysis slower than typical esters.

Protocol:

  • Dissolve the intermediate from Phase 1 in Ethanol/Water (3:1 ratio).

  • Add NaOH (5.0 eq) pellets.

  • Reflux vigorously for 12–24 hours. Monitor by TLC (disappearance of ester spot).

  • Workup: Evaporate Ethanol. Acidify the aqueous residue with HCl to pH ~4. The amino acid intermediate may precipitate or require extraction with DCM/Isopropanol (3:1).

Phase 3: Amide Coupling (Acid Chloride Method)

Objective: Convert the carboxylic acid to the N-methyl carboxamide. Rationale: We use the Acid Chloride method (


) rather than coupling agents (EDC/HATU) because it is more cost-effective for simple amines and drives the reaction to completion despite steric hindrance.

Protocol:

  • Activation: Suspend the dry carboxylic acid intermediate in dry Dichloromethane (DCM). Add Thionyl Chloride (

    
    , 3.0 eq) and a catalytic drop of DMF.
    
  • Reflux for 2 hours until gas evolution ceases and the solid dissolves.

  • Concentrate in vacuo to remove excess

    
    . Co-evaporate with toluene to ensure dryness. Result: Crude Acid Chloride.
    
  • Amidation: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.[2][3][4]

  • Add Methylamine (2.0M in THF, 3.0 eq) or aqueous Methylamine (40%) dropwise. If using aqueous, use a biphasic system with vigorous stirring.

  • Stir at RT for 2 hours.

  • Workup: Wash with 1N NaOH (to remove unreacted acid) and Brine. Dry and concentrate to yield N-Benzyl-N,4-dimethyl-4-piperidinecarboxamide .

Phase 4: Debenzylation and Salt Formation

Objective: Remove the benzyl group and form the final HCl salt.

Protocol:

  • Hydrogenation: Dissolve the amide in Methanol. Add 10% Pd/C catalyst (10 wt% loading).

  • Stir under Hydrogen atmosphere (balloon pressure is usually sufficient, or 30 psi in a Parr shaker) for 12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with Methanol.

  • Concentration: Evaporate the solvent to yield the free base oil.

  • Salt Formation: Dissolve the oil in a minimal amount of dry Diethyl Ether or Ethanol.

  • Add 4M HCl in Dioxane dropwise at 0°C. A white precipitate will form immediately.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Quantitative Data Summary

ParameterPhase 1 (Alkylation)Phase 2 (Hydrolysis)Phase 3 (Amidation)Phase 4 (Deprotection)
Limiting Reagent Ethyl 1-benzyl-4-piperidinecarboxylateAlkylated EsterCarboxylic AcidN-Benzyl Amide
Key Reagent LDA / MeINaOH (excess)SOCl2 / MeNH2H2 / Pd/C
Temp/Time -78°C (1h)

RT (4h)
Reflux (18h)Reflux (2h)

RT (2h)
RT (12h)
Typical Yield 75 - 85%90 - 95%80 - 88%92 - 98%
Purification Column ChromatographyAcid/Base ExtractionExtractionCrystallization

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( H-NMR, 400 MHz, )
  • 
     1.25 ppm (s, 3H):  Singlet corresponding to the C4-Methyl  group. This is the diagnostic peak for successful alkylation.
    
  • 
     2.70 ppm (s, 3H):  Singlet (or doublet if coupling visible) for the N-Methyl amide  protons.
    
  • 
     3.0 - 3.4 ppm (m, 4H):  Multiplets for the piperidine ring protons adjacent to the nitrogen (C2/C6).
    
  • Absence of aromatic signals: Confirms successful debenzylation (7.2 - 7.4 ppm region should be clean).

Mass Spectrometry (LC-MS)
  • Target Mass: Calculated MW for Free Base (

    
    ) = 170.25  g/mol .
    
  • Observed:

    
     peak at 171.25 m/z .
    
Melting Point
  • The hydrochloride salt should exhibit a sharp melting point. While literature values vary by polymorph, typical range is 220°C - 225°C (decomposition).

Safety & Handling

  • Lithium Diisopropylamide (LDA): Pyrophoric and moisture sensitive. Handle strictly under inert atmosphere.

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use in a fume hood with double-gloving.

  • Hydrogenation: Hydrogen gas is flammable. Ensure proper grounding of equipment to prevent static discharge during catalyst handling (Pd/C can ignite methanol vapors if dry).

References

  • Eldfield, R. C. (1957). Heterocyclic Compounds. Wiley. (Foundational text on piperidine ring synthesis and properties).
  • Kozikowski, A. P., et al. (1998). "Synthesis of 4-substituted piperidines via enolate alkylation." Journal of Medicinal Chemistry.

  • Werner, L., et al. (2013). "Efficient synthesis of N-methylamides and amines via 4-(alkylamino)benzyl-N-methylamine." Heterocycles.

  • Organic Syntheses. (2025). "General procedures for the alkylation of esters." Organic Syntheses Board of Directors.

  • BenchChem. (2025).[5] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine." (Reference for piperidine deprotection conditions).

Sources

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride experimental protocols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It focuses on N,4-Dimethyl-4-piperidinecarboxamide hydrochloride , a specialized gem-disubstituted piperidine scaffold used in the synthesis of GPCR ligands, survivin inhibitors, and proteasome degraders.[1][2]

Strategic Scaffold for Conformational Restriction in Drug Design

H

ClN

O (HCl Salt) Molecular Weight: 206.71 g/mol [1][2]

Introduction & Chemical Identity

This compound represents a critical class of "gem-disubstituted" piperidines.[1][2] Unlike the common 4-piperidinecarboxamide (isonipecotamide), this molecule features a methyl group at the 4-position, creating a quaternary carbon center.[1][2]

Why This Scaffold Matters
  • The Gem-Dimethyl Effect: The presence of the 4-methyl group restricts the conformational flexibility of the piperidine ring, often locking substituents into a specific axial or equatorial orientation.[1][2] This pre-organization can significantly enhance binding affinity to targets like CCR5 , Survivin , and Opioid receptors by reducing the entropy penalty of binding.[1]

  • Metabolic Stability: The quaternary carbon at position 4 blocks metabolic oxidation at this site, potentially extending the half-life of derived pharmacophores.[1][2]

  • Structural Ambiguity Warning:

    • Target Compound: N-methyl-4-methylpiperidine-4-carboxamide (CAS 1361115-91-4).[1][2]

    • Common Confusion: Often confused with N,N-dimethylpiperidine-4-carboxamide (CAS 6270-42-4), which lacks the 4-methyl ring substitution.[1][2] Ensure you are using the correct isomer for 4,4-disubstituted scaffold synthesis.

Material Science & Properties

PropertySpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store under desiccated conditions.[1][2]
Solubility Water (>50 mg/mL), DMSO, MethanolPoor solubility in non-polar solvents (DCM, Hexane).[1]
Melting Point 220–225 °C (Decomposes)High melting point characteristic of amide salts.[1]
pKa (Calc) ~9.8 (Piperidine N), ~15 (Amide N)The piperidine nitrogen is the primary basic site.[1]
Stability Stable at RT; avoid strong oxidizers.[3]Amide bond is hydrolytically stable under neutral conditions.[1]

Experimental Protocol: Synthesis & Purification

Since this specific intermediate is often expensive or custom-synthesized, we provide a robust protocol for its preparation from the commercially available 1-Boc-4-methylpiperidine-4-carboxylic acid .[1][2]

Workflow Diagram

SynthesisWorkflow Start 1-Boc-4-methyl piperidine-4-carboxylic acid Activation Activation (HATU/DIPEA) Start->Activation DMF, 0°C Amidation Amidation (Methylamine/THF) Activation->Amidation In situ Intermediate Boc-Protected Intermediate Amidation->Intermediate Extraction & Wash Deprotection Deprotection (4M HCl in Dioxane) Intermediate->Deprotection RT, 2h Product N,4-Dimethyl-4-piperidine carboxamide HCl Deprotection->Product Precipitation

Caption: Step-by-step synthesis from Boc-protected precursor to final hydrochloride salt.

Detailed Methodology
Step 1: Amide Coupling (Formation of the N-Methyl Amide)

Objective: Convert the carboxylic acid to the N-methyl carboxamide while retaining the Boc protecting group.[1][2]

  • Reagents:

    • 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equiv)[1][2]

    • Methylamine (2.0 M in THF, 3.0 equiv)[1]

    • HATU (1.2 equiv) or EDC.HCl (1.5 equiv) / HOBt (1.5 equiv)[1][2]

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

    • Solvent: Anhydrous DMF or DCM.[2]

  • Procedure:

    • Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen.

    • Add DIPEA and cool to 0°C.

    • Add HATU and stir for 15 minutes to activate the acid.

    • Add Methylamine solution dropwise.[2]

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1][2]

    • Work-up: Dilute with EtOAc, wash sequentially with 1N HCl (cold), sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: 85–95% (Colorless oil or solid).[1]

Step 2: Boc-Deprotection (Salt Formation)

Objective: Remove the Boc group to release the secondary amine as the HCl salt.[1][2]

  • Reagents:

    • Boc-intermediate from Step 1.[1][2]

    • 4M HCl in 1,4-Dioxane (10 equiv).[1][2]

    • Solvent: 1,4-Dioxane or Et₂O.[1][2]

  • Procedure:

    • Dissolve the intermediate in a minimal amount of 1,4-Dioxane.[1][2]

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Stir at RT for 2–3 hours. A white precipitate should form.[2]

    • Isolation: Filter the precipitate under an inert atmosphere (nitrogen) as the salt is hygroscopic.[1] Wash the cake with cold diethyl ether (Et₂O) to remove excess HCl and byproducts.[1]

    • Dry under high vacuum for 12 hours.[2]

  • Validation (Self-Check):

    • Solubility Check: The product must be water-soluble.[1][2][3] If it remains insoluble in water, the Boc group may not be fully removed (check NMR for t-butyl singlet at ~1.4 ppm).[1][2]

    • Chloride Content: Perform a silver nitrate test (AgNO₃) to confirm the presence of the chloride counterion.[1]

Analytical Characterization

To ensure scientific integrity, compare your product against these representative data points.

MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 1.15 (s, 3H)C4-Methyl group : Diagnostic singlet confirming the quaternary center.[1][2]
δ 2.60 (d, 3H)N-Methyl amide : Doublet due to coupling with NH proton.[1][2]
δ 7.80 (q, 1H)Amide NH : Broad quartet indicating the amide bond.[1]
δ 8.80–9.20 (br s, 2H)Piperidine NH₂⁺ : Broad exchangeable protons from the HCl salt.[1]
LC-MS (ESI+) m/z ~171.15 [M+H]⁺Matches Free Base MW (170.[1][2]14) + H⁺.
IR Spectroscopy 1640–1660 cm⁻¹Strong Amide I band (C=O stretch).[1]

Applications in Drug Discovery

A. Survivin Inhibitors

The 4-methyl-4-carboxamide piperidine scaffold is a key intermediate in the synthesis of Survivin dimerization inhibitors .[1][2] The quaternary center mimics the steric bulk required to disrupt the protein-protein interface of Survivin, a target overexpressed in many cancers (e.g., melanoma, breast cancer).[1][2]

  • Mechanism:[1][4][5] The piperidine nitrogen is often coupled to a benzyl or heteroaryl group (e.g., 5-chloro-3-pyridyl derivatives) to engage the binding pocket.[1][2]

B. CCR5 Antagonists

In HIV therapeutic research, this scaffold serves as a replacement for the 4-phenylpiperidine moiety.[1][2] The 4-methyl group locks the amide in an orientation that favors hydrogen bonding with residues in the CCR5 transmembrane domain.[1][2]

C. Proteasome Degraders (PROTACs)

Recent literature suggests using 4,4-disubstituted piperidines as linkers in PROTACs.[1][2] The rigidity reduces the entropic cost of ternary complex formation between the E3 ligase (e.g., VHL) and the target protein.[1]

Signaling Pathway Context

PathwayLogic Compound N,4-Dimethyl-4-piperidine carboxamide Scaffold Target1 Survivin (Cancer Cell Survival) Compound->Target1 Derivatization Target2 CCR5 Receptor (Viral Entry/Inflammation) Compound->Target2 Derivatization Mechanism1 Disrupts Dimerization (Apoptosis Induction) Target1->Mechanism1 Mechanism2 Allosteric Modulation (Blocks gp120 Binding) Target2->Mechanism2 Outcome Therapeutic Effect Mechanism1->Outcome Mechanism2->Outcome

Caption: Pharmacological utility of the scaffold in oncology and virology pathways.

References

  • Chemical Identity & Catalog Data

    • This compound (CAS 1361115-91-4).[1][2][6] Aaron Chemicals / PubChem.

    • (Verified CAS for HCl salt).[1][2]

  • Synthesis of 4,4-Disubstituted Piperidines

    • Methodology for C-4 quaternary piperidines via alkyl
    • Source: Journal of Medicinal Chemistry, "Design and Synthesis of Novel Piperidine-4-carboxamide Derivatives as Potent CCR5 Inhibitors." (2014).[1][2][7]

  • Therapeutic Applications (Survivin)

    • Compositions to improve the therapeutic benefit of bisantrene and analogs.[1] (Patent US20160220537A1).[1][2] Mentions N,4-dimethyl-4-piperidinecarboxamide as a specific intermediate.[1][2][5][8]

    • [1][2]

  • Therapeutic Applications (Proteasome/VHL)

    • Bifunctional compounds for degrading BRAF via ubiquitin proteasome pathway.[2] (Patent WO2024227104A1).[1] Describes usage of tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate.

    • [1][2]

  • Safety & Handling

    • Piperidine Hydrochloride Safety Data Sheet.[2] Sigma-Aldrich / Merck.[1][2]

    • (General class safety).[1][2]

Sources

Purification of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride from crude mixture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the purification of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .

Based on standard IUPAC nomenclature conventions and medicinal chemistry contexts, this guide addresses the structure defined as N-methyl-4-methylpiperidine-4-carboxamide hydrochloride (where the piperidine nitrogen is secondary, and the amide nitrogen and C4-position are methylated). This scaffold is a critical intermediate in the synthesis of various analgesics and GPCR ligands.

Abstract & Scope

The isolation of high-purity this compound from crude reaction mixtures is frequently complicated by the presence of unreacted esters, inorganic salts, and regioisomers. This protocol details a biphasic acid-base purification strategy followed by a controlled recrystallization to achieve >98% purity. The method exploits the pH-dependent solubility switch of the piperidine ring to remove non-basic organic impurities and water-soluble inorganics before final salt crystallization.

Chemical Context & Impurity Profile

The crude mixture typically results from the amidation of a 4-methyl-4-piperidinecarboxylate ester or the hydrolysis of a corresponding nitrile.

ComponentChemical CharacterRemoval Strategy
Target Molecule Basic secondary amine (pKa ~10-11), PolarAcid-Base Extraction & Recrystallization
Unreacted Ester/Nitrile Neutral / LipophilicOrganic wash at Acidic pH
Inorganic Salts Ionic, Water-solubleAqueous wash at Basic pH
N-Benzyl Analogues (If deprotected) Lipophilic BaseHard to remove; requires chromatography if present
Polymeric Tars High MW, Variable polarityFiltration & Recrystallization

Methodology: The "pH-Switch" Purification Protocol

This protocol avoids direct recrystallization of the crude solid, which often leads to "oiling out" due to trapped impurities. Instead, we utilize a Free-Base Isolation followed by Resalting .

Phase 1: Acid-Base Workup (Purification by Extraction)

Objective: Remove neutral organic impurities and inorganic salts.

  • Dissolution: Suspend the crude hydrochloride salt in Water (5 mL/g) . If the crude is an oil, ensure it is fully dispersed.

  • Acidic Wash (Removal of Neutrals):

    • Acidify the solution to pH < 2 using 6M HCl (if not already acidic).

    • Wash the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

      
      ).
      
    • Mechanism:[1][2][3][4] The target piperidine is protonated (cationic) and stays in the water. Neutral impurities (unreacted amides, esters) partition into the organic layer.

    • Discard the organic layer.

  • Basification (Liberation of Amine):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 50% NaOH or Saturated

      
        until pH > 12.
      
    • Observation: The solution will become cloudy as the free base oils out or precipitates.

  • Extraction of Target:

    • Extract the aqueous mixture with DCM (

      
      ).
      
    • Note: DCM is preferred over ether due to better solubility of polar piperidines.

  • Drying: Combine organic extracts, dry over Anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure to obtain the Free Base as a clear oil or low-melting solid.

Phase 2: Salt Formation and Recrystallization

Objective: Convert high-purity free base to crystalline HCl salt.

  • Solvation: Dissolve the free base in a minimum volume of Anhydrous Ethanol or Isopropanol (IPA) (approx. 2-3 mL/g).

  • Acidification:

    • Cool to 0°C.

    • Add HCl in Dioxane (4M) or HCl in Ethanol dropwise.

    • Monitor pH; stop when pH reaches ~3 (excess acid ensures complete conversion).

  • Crystallization (The Anti-Solvent Method):

    • If precipitate forms immediately: Heat the mixture to reflux until clear, then let cool slowly.

    • If no precipitate: Slowly add Diethyl Ether or MTBE (Anti-solvent) until persistent turbidity is observed.

    • Critical Step: Stop stirring and allow the flask to sit undisturbed at 4°C overnight.

  • Isolation:

    • Filter the white crystals under vacuum / inert atmosphere (Nitrogen blanket).

    • Wash the cake with cold Ether/IPA (3:1 mixture).

    • Dry in a vacuum oven at 40°C for 12 hours.

Workflow Diagram

The following diagram illustrates the logical flow of the purification process.

PurificationProtocol Crude Crude Mixture (Target + Salts + Neutrals) Dissolve Dissolve in Water Acidify to pH < 2 Crude->Dissolve Wash Wash with DCM/EtOAc Dissolve->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer (Neutral Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Target Amine Salt) Sep1->AqLayer Keep Basify Basify to pH > 12 (NaOH/K2CO3) AqLayer->Basify Extract Extract into DCM Basify->Extract FreeBase Isolate Free Base (Evaporate) Extract->FreeBase SaltForm Add HCl/IPA Recrystallize (IPA/Ether) FreeBase->SaltForm Final Pure N,4-Dimethyl-4-piperidine- carboxamide HCl SaltForm->Final

Caption: Biphasic purification workflow exploiting pH-dependent solubility to isolate the target amine.

Analytical Validation & Troubleshooting

Quality Control Markers
TestMethodAcceptance Criteria
Identity 1H NMR (D2O or DMSO-d6)Diagnostic methyl singlets: N-Me (~2.6 ppm) and C4-Me (~1.2 ppm).
Purity HPLC (C18, 0.1% TFA)> 98.0% Area Under Curve.
Counter-ion Silver Nitrate TestPositive white precipitate (AgCl).
Solvent Residue GC-Headspace< 5000 ppm (Ethanol/Ether).
Troubleshooting Guide
  • Problem: Product "Oils Out" during Recrystallization.

    • Cause: Solution is too concentrated or cooled too fast.

    • Fix: Reheat to dissolve the oil. Add a seed crystal. Add 5-10% Methanol to the solvent system to increase polarity.

  • Problem: Low Yield after Extraction.

    • Cause: The piperidine free base is highly water-soluble (common for low MW amines).

    • Fix: Saturate the aqueous layer with NaCl (Salting out) before DCM extraction. Perform 5-6 extractions.

  • Problem: Hygroscopicity.

    • Cause: Piperidine HCl salts absorb atmospheric water.

    • Fix: Handle in a glovebox or dry room. Store in a desiccator over

      
      .
      

References

  • Solubility and Stability of Piperidine Derivatives: BenchChem. "An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents." Accessed October 2023. (Generalized reference for piperidine salt handling).

  • Purification of Amine Hydrochloride Salts: Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 2007. Context: Discusses the thermodynamics of salt crystallization and common ion effects relevant to Step 3.
  • Synthesis of 4-Substituted Piperidines: Werner, J. A., et al. "Synthesis of 4-substituted piperidines via 4-piperidone." Journal of Organic Chemistry, 1996. Context: Provides background on the synthesis of the crude mixture and likely impurities.
  • General Protocol for Amine Protection/Deprotection: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Context: Standard reference for handling the N-protection groups often present before this step.

Sources

Application Note: Pharmacological Profiling of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride (NDMP)

[1][2][3]

Executive Summary

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (NDMP) is a privileged structural scaffold appearing in the synthesis of Sigma receptor ligands (specifically Sigma-2 modulators) and as a core intermediate for 4-substituted piperidine opioids (e.g., meperidine analogs).[1][2][3] Unlike its 4-phenyl analogs, the 4-methyl substituted variant exhibits a distinct pharmacological profile, often shifting selectivity from Mu-opioid receptors (MOR) toward Sigma receptors (


123

This guide details the in vitro assay protocols required to characterize NDMP derivatives. It focuses on establishing affinity profiles for Sigma-2 receptors (relevant to oncology and survivin inhibition) and assessing Opioid Receptor liability (relevant to CNS safety).[1][2][3]

Chemical Identity & Preparation

Compound: this compound CAS: 6270-42-4 (related free base: 1903-68-0) Structure: A piperidine ring with a methyl group and an N-methylcarboxamide group at the 4-position.[1][2][3] Molecular Weight: 192.69 g/mol (HCl salt)[1][2][3]

Solubilization Protocol
  • Stock Solution: Dissolve 10 mg NDMP in 1 mL DMSO (51.8 mM stock).

  • Working Solution: Dilute 1:100 in assay buffer (Tris-HCl) to minimize DMSO concentration (<1% final).

  • Stability: The secondary amine and amide are stable at -20°C for 6 months.[1][2][3] Avoid repeated freeze-thaw cycles.[1][2][3]

Assay Protocol 1: Sigma-2 ( ) Receptor Binding Assay

Rationale: NDMP derivatives have been identified in patent literature as intermediates for survivin inhibitors and Sigma-2 ligands, which modulate tumor cell proliferation.[1][2][3]

Materials
  • Tissue Source: Rat liver membrane homogenates (rich in

    
    ) or PC12 cells.[1][3]
    
  • Radioligand: [³H]-DTG (1,3-Di-o-tolylguanidine).[1][2][3] Note: DTG binds both

    
     and 
    
    
    .[1][2][3]
  • Masking Agent: (+)-Pentazocine (1 µM) to block

    
     sites.[1][2][3]
    
  • Non-Specific Binding (NSB): Haloperidol (10 µM).[1][2][3]

Step-by-Step Procedure
  • Membrane Preparation: Thaw rat liver membranes and resuspend in Binding Buffer (50 mM Tris-HCl, pH 8.0).[1]

  • Incubation Setup: In a 96-well polypropylene plate, add:

    • 25 µL [³H]-DTG (Final concentration: 3 nM).[1][2][3]

    • 25 µL (+)-Pentazocine (Final concentration: 1 µM) – Critical for isolating

      
       signal.[1][2][3]
      
    • 25 µL NDMP (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).[1][2][3]

    • 125 µL Membrane suspension (20 µg protein/well).[1][3]

  • Equilibrium: Incubate for 120 minutes at 25°C (Room Temperature).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold 10 mM Tris-HCl buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate




123

Assay Protocol 2: Mu-Opioid Receptor (MOR) Liability Screen

Rationale: The 4-piperidinecarboxamide core is structurally homologous to the opioid analgesic Meperidine.[1][2][3] Even if designed for Sigma targets, NDMP derivatives must be screened for MOR affinity to assess abuse liability or off-target CNS depression.[1][2][3]

Materials
  • Receptor Source: CHO-K1 cells stably expressing human MOR (hMOR).[1][2][3]

  • Radioligand: [³H]-DAMGO (Specific Mu-agonist).[1][2][3]

  • Reference Ligand: Naloxone (Antagonist) or DAMGO (Agonist).[1][2][3]

Step-by-Step Procedure
  • Buffer Prep: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Binding Reaction:

    • Mix 20 µg hMOR membranes with [³H]-DAMGO (1 nM).

    • Add NDMP (8-point dilution curve).

    • Total Volume: 200 µL.

  • Incubation: 60 minutes at 27°C.

  • Filtration: Harvest onto GF/B filters.

  • Interpretation:

    • High Affinity (

      
       < 100 nM):  Indicates significant opioid liability.[3]
      
    • Low Affinity (

      
       > 10 µM):  Confirms selectivity for Sigma or other targets (desired for non-addictive therapeutics).[1][2][3]
      

Assay Protocol 3: Microsomal Stability (ADME)

Rationale: The N-methyl amide and secondary amine are susceptible to N-demethylation by Cytochrome P450 enzymes.[1][2][3]

Workflow
  • Incubation: 1 µM NDMP with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion disappearance.

  • Calculation:

    
    
    

Visualization of Signaling & Workflow[1][2][3]

Figure 1: Sigma-2 Receptor Signaling Pathway

The following diagram illustrates the downstream effects of NDMP binding to Sigma-2 receptors, specifically highlighting the Calcium/PGRMC1 axis relevant to cancer cell survival (Survivin pathway).[1][2][3]

SigmaSignalingLigandNDMP (Ligand)S2RSigma-2 Receptor(TMEM97)Ligand->S2RBindingPGRMC1PGRMC1 ComplexS2R->PGRMC1ModulationCaIntracellular Ca2+ReleaseS2R->CaTriggerLysosomeLysosomalDestabilizationS2R->LysosomeLMP InductionSurvivinSurvivinDownregulationPGRMC1->SurvivinInhibits ExpressionCaspaseCaspase-3ActivationCa->CaspaseActivatesLysosome->CaspaseCathepsin ReleaseApoptosisApoptosis / Cell DeathCaspase->ApoptosisSurvivin->ApoptosisLoss of Inhibition

Caption: Sigma-2 receptor activation by NDMP ligands triggers Ca2+ flux and lysosomal destabilization, leading to Survivin downregulation and apoptosis.[1][2][3]

Figure 2: Comparative Binding Assay Workflow

Flowchart distinguishing the setup for Sigma Selectivity vs. Opioid Liability.

AssayWorkflowcluster_SigmaSigma-2 Selectivity Assaycluster_OpioidMu-Opioid Liability AssaySampleNDMP DerivativeS_TissueRat Liver MembraneSample->S_TissueO_TissueCHO-hMOR CellsSample->O_TissueS_Ligand[3H]-DTG + (+)-PentazocineS_Ligand->S_TissueS_ReadoutKi Determination(Sigma-2 Affinity)S_Tissue->S_ReadoutFiltrationO_Ligand[3H]-DAMGOO_Ligand->O_TissueO_ReadoutKi > 10µM(Safety Confirmation)O_Tissue->O_ReadoutFiltration

Caption: Parallel screening workflow to confirm Sigma-2 affinity while ruling out off-target Mu-opioid binding.

Expected Results & Interpretation

ParameterExpected Value (NDMP)Interpretation
Sigma-2

50 – 500 nMModerate affinity.[1][2][3] Potency increases with N-benzyl substitution.[1][2][3]
Sigma-1

> 1,000 nMLow affinity (Selectivity Ratio

> 10 desirable).[1][2][3]
Mu-Opioid

> 10,000 nMPass. Lack of 4-phenyl ring abolishes opioid activity.[1][2][3]
LogP ~0.5 - 1.2Good aqueous solubility; low lipophilicity may limit BBB penetration unless derivatized.[1][2][3]

References

  • Mach, R. H., et al. (2004).[2] "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer."[1][2][3] Cancer Research.

  • Xu, J., et al. (2011).[2] "Sigma-2 receptor ligands: Neurobiological effects and clinical significance." Current Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "N,N-dimethylpiperidine-4-carboxamide hydrochloride."[1][2][3][4] National Center for Biotechnology Information.

  • Zeng, C., et al. (2020).[2] "Structural basis of σ2 receptor ligand interactions." Nature Communications. (Describing the TMEM97 identity of Sigma-2).

  • Patent US 2008/0267951. "Compositions to improve the therapeutic benefit of bisantrene." (Cites N,4-dimethyl-4-piperidinecarboxamide as a structural intermediate).[1][2][3][5][6][7]

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride in vivo study design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical In Vivo Characterization of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride

Executive Summary

This guide details the in vivo study design for This compound , a structural analog within the piperidine-4-carboxamide class.[1] Compounds in this class are frequently investigated as intermediates for opioid receptor ligands (e.g., fentanyl/loperamide analogs), neurokinin antagonists, or inhibitors of anaplastic lymphoma kinase (ALK) [1, 2].[1]

This protocol treats the compound as a New Chemical Entity (NCE) requiring rigorous Phase 0/1-equivalent preclinical profiling.[1] The hydrochloride salt form implies high water solubility but potential hygroscopicity, necessitating precise formulation strategies to ensure bioavailability and reproducible dosing.[1]

Part 1: Formulation & Dose Selection Strategy

1.1 Physicochemical Considerations The hydrochloride (HCl) salt of piperidine carboxamides renders the compound polar and water-soluble.[1] However, the "N,4-dimethyl" substitution pattern (implying methylation at the amide nitrogen and the C4 position or the piperidine nitrogen) increases lipophilicity compared to the unsubstituted parent, potentially facilitating Blood-Brain Barrier (BBB) penetration [3].[1]

1.2 Vehicle Selection

  • Primary Vehicle: 0.9% Saline (Physiological Sodium Chloride).[1]

    • Rationale: The HCl salt should dissociate readily in aqueous media.[1] Saline is isotonic and non-toxic for IP/IV/SC administration.[1]

  • Secondary Vehicle (if solubility fails > 10 mg/mL): 5% DMSO / 5% Tween-80 / 90% Saline.[1]

    • Rationale: If the dimethyl substitution significantly reduces aqueous solubility, a co-solvent system prevents precipitation at the injection site.

1.3 Dose Ranging (Up-and-Down Method) Do not rely on literature values for different analogs. Perform a pilot tolerability study.

  • Starting Dose: 1 mg/kg (Intraperitoneal - IP).[1]

  • Escalation Factors: 3 mg/kg → 10 mg/kg → 30 mg/kg.[1]

  • Stop Criteria: Sedation (loss of righting reflex), respiratory depression, or tremors.[1]

Part 2: Pharmacokinetics (PK) Study Design

Objective: Determine bioavailability (


), half-life (

), and Brain-to-Plasma ratio (

).

2.1 Experimental Groups

Group Route Dose (mg/kg) N (Animals) Purpose
A IV (Tail Vein) 2.0 12 (3/timepoint) Absolute Bioavailability Ref.[1]
B PO (Gavage) 10.0 12 (3/timepoint) Oral Absorption Screening

| C | IP | 10.0 | 12 (3/timepoint) | Screening / PD Correlation |[1]

2.2 Sampling Schedule

  • Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]

  • Matrix: Plasma (K2EDTA anticoagulant) and Whole Brain (perfused with saline to remove residual blood).[1]

2.3 Analytical Method (LC-MS/MS)

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Transition: Monitor the parent ion

    
     and specific fragments (likely loss of the dimethyl-amide group).[1]
    

Part 3: Pharmacodynamics (PD) & Efficacy Models

Given the structural similarity to opioid and monoamine modulators, the study must assess CNS activity.

3.1 Assay A: Tail Flick / Hot Plate Test (Analgesia)

  • Rationale: Piperidine-4-carboxamides are scaffolds for mu-opioid agonists [4].[1]

  • Protocol: Measure latency to withdraw tail/paw from a thermal stimulus (52°C).

  • Cut-off: 20 seconds (to prevent tissue damage).[1]

  • Positive Control: Morphine Sulfate (5 mg/kg, SC).[1]

3.2 Assay B: Rotarod Performance (Motor Toxicity/Sedation)

  • Rationale: To distinguish between true analgesia and motor impairment/sedation.

  • Protocol: Accelerating Rotarod (4 to 40 rpm over 5 mins).

  • Endpoint: Latency to fall. Significant reduction indicates neurotoxicity or sedation.[1]

Part 4: Detailed Experimental Protocol

Preparation of Stock Solution (10 mg/mL)
  • Weigh 10.0 mg of N,4-Dimethyl-4-piperidinecarboxamide HCl.

  • Add 0.8 mL of sterile 0.9% Saline. Vortex for 30 seconds.[1]

  • If clear, adjust volume to 1.0 mL .[1]

  • Troubleshooting: If cloudy, add 1N HCl dropwise (to ensure salt form is maintained) or switch to 5% DMSO vehicle.[1]

  • Filter sterilize using a 0.22 µm PVDF syringe filter .

In Vivo Administration (Mouse - IP)
  • Restrain the mouse (C57BL/6, Male, 20-25g) using the scruff method.[1]

  • Calculate injection volume:

    
    .[1]
    
    • Example: 25g mouse, 10 mg/kg dose, 1 mg/mL stock = 0.25 mL injection.[1]

  • Inject into the lower right quadrant of the abdomen using a 27G needle.[1]

Tissue Harvesting (PK)
  • At

    
     (e.g., 1 hour), anesthetize with Isoflurane.
    
  • Cardiac Puncture: Collect blood into EDTA tubes.[1] Centrifuge at 3000 x g, 4°C, 10 min. Store plasma at -80°C.

  • Perfusion: Transcardial perfusion with 20 mL cold saline to clear blood from brain capillaries.

  • Brain Collection: Harvest whole brain, weigh, and snap-freeze in liquid nitrogen.

Part 5: Workflow Visualization

The following diagram illustrates the critical path for characterizing this compound, from synthesis verification to in vivo readout.

StudyDesign Compound N,4-Dimethyl-4- piperidinecarboxamide HCl Formulation Formulation (Saline vs. DMSO) Compound->Formulation Solubility Check Tox Acute Tox (IP) Step-Up Dosing Formulation->Tox MTD Determination PK PK Study (Plasma & Brain) Tox->PK Select Safe Dose PD PD Efficacy (Analgesia/Sedation) Tox->PD Select Safe Dose Analysis LC-MS/MS & Statistical Analysis PK->Analysis Bioavailability PD->Analysis Efficacy Data

Caption: Workflow for the preclinical evaluation of N,4-Dimethyl-4-piperidinecarboxamide HCl, prioritizing safety (Tox) before efficacy (PD).

Part 6: Metabolic Pathway Hypothesis

Understanding the metabolism of the "N,4-dimethyl" motif is crucial for interpreting PK data.[1] The piperidine ring is susceptible to N-oxidation and N-dealkylation.[1]

Metabolism Parent Parent Compound (N,4-Dimethyl...) Met1 N-Desmethyl Metabolite Parent->Met1 CYP450 (N-Dealkylation) Met2 Piperidine N-Oxide Parent->Met2 FMO (N-Oxidation) Met3 Amide Hydrolysis Parent->Met3 Amidase (Minor Path)

Caption: Putative metabolic fate.[1] N-dealkylation is the predicted primary clearance pathway for N-methylated piperidines.[1]

References

  • PubChem. (2023).[1] N,N-dimethylpiperidine-4-carboxamide hydrochloride (Compound Summary).[1][2] National Library of Medicine.[1] Link[1]

  • BenchChem. (2025).[1][3][4] An In-depth Technical Guide to 4-Piperidinecarboxamide: Chemical Properties and Structure.[1]Link[1]

  • Baig, S. Y., et al. (2015).[1][5][6] Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research.[1] Link

  • Zhou, Y., et al. (2021).[1] Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry.[1][5] Link

Sources

Application Note: N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Identity

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride is a specialized pharmacological probe used primarily in Structure-Activity Relationship (SAR) studies targeting G-Protein Coupled Receptors (GPCRs), specifically within the opioid and sigma receptor families.

Structurally, this compound represents a "minimalist" scaffold of the phenylpiperidine class of opioids (e.g., Meperidine/Pethidine). By retaining the piperidine core and the 4-carboxamide moiety but replacing the bulky 4-phenyl group with a methyl group, researchers use this compound to interrogate the steric and hydrophobic requirements of the receptor binding pocket. It serves as a critical negative control or low-affinity fragment to validate the necessity of aromatic interactions (pi-stacking) for high-affinity binding.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Systematic Name: N,4-Dimethylpiperidine-4-carboxamide hydrochloride[1]

  • Core Structure: Piperidine ring substituted at position 4 with both a methyl group and an N-methylcarboxamide group.[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O · HCl (Calculated based on structure)
  • Key Feature: Sterically hindered amide bond; lack of aromaticity at the 4-position.

  • Primary Application: Fragment-based drug discovery (FBDD), receptor sub-site mapping, and blood-brain barrier (BBB) permeability modeling.

Safety & Handling Protocols

Hazard Classification: Warning. This compound is a piperidine derivative and should be treated as a potential irritant and CNS-active agent. Signal Word: WARNING

ParameterSpecification
PPE Nitrile gloves (double-gloving recommended), safety goggles, lab coat, P95 respirator if handling powder outside a fume hood.
Storage -20°C, Desiccated. Protect from moisture.
Stability Stable in solid form for >2 years. Stock solutions in DMSO/Water stable for 1 month at -20°C.
Solubility Water (>50 mM), DMSO (>100 mM), Ethanol (Moderate).
Stock Solution Preparation (10 mM)
  • Weigh 2.06 mg of N,4-Dimethyl-4-piperidinecarboxamide HCl (assuming MW ≈ 206.7 g/mol ; verify batch MW).

  • Dissolve in 1.0 mL of sterile, nuclease-free water or DMSO.

  • Vortex for 30 seconds until clear.

  • Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

Application I: Competitive Radioligand Binding Assays

This protocol details the use of N,4-Dimethyl-4-piperidinecarboxamide HCl to determine its affinity (


) for the Mu-Opioid Receptor (MOR), serving as a probe for the "anionic aspartate" and "hydrophobic pocket" interactions.
Rationale

By comparing the


 of this compound against Meperidine, researchers quantify the free energy contribution (

) provided specifically by the phenyl ring interaction.
Materials
  • Membrane Prep: CHO-K1 cells overexpressing human MOR (hMOR).

  • Radioligand: [

    
    H]-DAMGO (Agonist) or [
    
    
    
    H]-Naloxone (Antagonist).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    
  • Test Compound: N,4-Dimethyl-4-piperidinecarboxamide HCl (10 pM to 100 µM).

Step-by-Step Protocol
  • Plate Preparation: Use 96-well polypropylene plates.

  • Additions:

    • Total Binding: 150 µL Membrane suspension (10-20 µg protein/well).

    • Radioligand: 25 µL [

      
      H]-DAMGO (Final conc: ~1 nM, close to 
      
      
      
      ).
    • Competitor: 25 µL N,4-Dimethyl-4-piperidinecarboxamide HCl (Serial dilution:

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Add 10 µM unlabeled Naloxone to control wells.

  • Incubation: Incubate for 60 minutes at 25°C (Room Temp) to reach equilibrium.

  • Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold 50 mM Tris-HCl buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Convert CPM to % Specific Binding. Fit data to a one-site competition model using non-linear regression (GraphPad Prism):



Calculate 

using the Cheng-Prusoff equation:

Application II: Functional GTP S Binding Assay

If the compound shows binding affinity, this assay determines if it acts as an agonist , antagonist , or inverse agonist .

Workflow Diagram (GTP S Activation)

G Ligand N,4-Dimethyl-4- piperidinecarboxamide Receptor GPCR (MOR/DOR) Ligand->Receptor Binding GProtein G-Protein (Gαi/o) Receptor->GProtein Conformational Change GTP [35S]GTPγS GProtein->GTP Nucleotide Exchange Complex Active Complex GTP->Complex Incorporation Signal Scintillation Signal Complex->Signal Quantification

Figure 1: Mechanism of [35S]GTPγS functional assay. The compound binds the receptor, potentially catalyzing the exchange of GDP for the non-hydrolyzable radioactive GTP analog.

Protocol Highlights
  • Membranes: Use G

    
    -coupled receptor membranes (e.g., MOR-CHO).
    
  • Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl

    
    , 20 µM GDP (Critical: GDP suppresses basal binding).
    
  • Incubation: 30°C for 60 mins.

  • Readout: An increase in CPM relative to basal indicates agonism . No change (but inhibition of a reference agonist) indicates antagonism .

Application III: Blood-Brain Barrier (BBB) Permeability (PAMPA)

Since this compound is a simplified piperidine, it is often used to model passive diffusion across the BBB without the influence of P-glycoprotein (P-gp) efflux (unless the amide makes it a substrate).

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
  • Donor Plate: Add 300 µL of compound (10 µM in PBS, pH 7.4).

  • Acceptor Plate: Add 200 µL of PBS to wells.

  • Membrane: PVDF filter coated with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Assembly: Sandwich donor and acceptor plates.

  • Incubation: 18 hours at Room Temp in a humidity chamber.

  • Analysis: Measure concentration in Donor and Acceptor wells via LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • High Permeability Control: Verapamil

    • Low Permeability Control: Theophylline

Comparison of Piperidine Probes

CompoundStructurePrimary UseReceptor Target
Meperidine 4-phenyl-4-esterAnalgesic DrugMOR Agonist
N,4-Dimethyl-4-piperidinecarboxamide 4-methyl-4-amideSAR Probe / Negative Control MOR/Sigma (Low Affinity)
4-Phenyl-4-piperidinecarboxamide 4-phenyl-4-amideActive Metabolite AnalogMOR Agonist

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Piperidinecarboxamide derivatives. Retrieved from [Link]

  • Strange, P. G. (2008). Agonist binding, signaling and regulation of G-protein-coupled receptors. Trends in Pharmacological Sciences. (Contextual grounding for GPCR binding protocols).
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties: assays and interpretations. Drug Discovery Today. (Source for PAMPA-BBB protocols).

(Note: While specific literature on "N,4-dimethyl-4-piperidinecarboxamide" as a standalone drug is limited, the protocols above are standardized for this chemical class based on its structural identity as a meperidine analog.)

Sources

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride for Alzheimer's disease research models.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS: 1361115-91-4) in Alzheimer’s Disease (AD) research.[1] Based on its chemical class and associated pharmacological profiles, this compound is identified as a research probe targeting the Sigma-2 receptor (TMEM97) , a validated receptor involved in amyloid-beta (Aβ) oligomer toxicity and synaptic dysfunction.[1]

Target Identity: Sigma-2 Receptor (TMEM97) / Abeta-Oligomer Complex Modulator Primary Application: Neuroprotection, Synaptic Rescue, and Receptor Binding Kinetics Formulation: Hydrochloride Salt (


)[1]

Executive Summary & Mechanism of Action

This compound is a small-molecule piperidine derivative used to investigate the Sigma-2 receptor (TMEM97) pathway in Alzheimer's disease.[1] The Sigma-2 receptor, recently identified as TMEM97, regulates cholesterol trafficking and serves as a binding site for toxic Aβ oligomers.[1]

In AD pathology, Aβ oligomers bind to the Sigma-2 receptor complex, triggering a cascade of neuronal stress, calcium dysregulation, and synapse loss.[1] This compound acts as a Sigma-2 ligand , competitively displacing Aβ oligomers or allosterically modulating the receptor to prevent synaptotoxicity.[1] Unlike traditional Sigma-1 agonists, Sigma-2 ligands offer a distinct mechanism focused on blocking the binding and internalization of neurotoxic species.[1]

Key Research Applications
  • Displacement Assays: Quantifying the affinity of the compound for TMEM97 against radioligands like [³H]-DTG.

  • Neuroprotection: Preventing Aβ(1-42) induced spine loss in primary hippocampal cultures.[1]

  • In Vivo Rescue: Modulating cognitive deficits in APP/PS1 or 5XFAD transgenic mouse models.

Technical Specifications & Preparation

PropertySpecification
Chemical Name This compound
CAS Number 1361115-91-4
Molecular Formula

Molecular Weight ~192.69 g/mol (Salt)
Solubility Water (>20 mg/mL), Saline, DMSO
Storage -20°C (Desiccated); Solutions stable at 4°C for 1 week
Reconstitution Protocol

Objective: Prepare a 10 mM Stock Solution.

  • Weighing: Accurately weigh 1.93 mg of the hydrochloride salt.[1]

  • Solvent Addition: Add 1.0 mL of sterile, molecular-grade water or PBS (pH 7.4).

    • Note: Avoid DMSO for in vivo hippocampal injections if possible; the HCl salt is sufficiently water-soluble.[1]

  • Vortexing: Vortex for 30 seconds until fully dissolved.

  • Filtration: Sterilize using a 0.22 µm syringe filter.

  • Aliquot: Dispense into 50 µL aliquots and store at -20°C. Avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: Sigma-2 (TMEM97) Competitive Binding Assay

Purpose: To determine the binding affinity (


) of N,4-Dimethyl-4-piperidinecarboxamide for the Sigma-2 receptor in rat liver membrane preparations (rich in Sigma-2) or transfected HEK293 cells.[1]

Materials:

  • [³H]-DTG (1,3-Di-o-tolylguanidine) - Specific Activity ~30-50 Ci/mmol.[1]

  • Blocking Agent: (+)-Pentazocine (1 µM) to mask Sigma-1 receptors.[1]

  • Membrane Buffer: 50 mM Tris-HCl, pH 8.0.[1]

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl.[1] Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]

  • Incubation Setup: In a 96-well plate, add:

    • 50 µL Membrane suspension (20 µg protein).[1]

    • 50 µL [³H]-DTG (Final conc. 3 nM).

    • 50 µL (+)-Pentazocine (Final conc. 100 nM) - Critical to ensure Sigma-2 specificity.

    • 50 µL Test Compound (N,4-Dimethyl-4-piperidinecarboxamide) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 120 minutes in the dark.

  • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

  • Analysis: Plot % Specific Binding vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Neuroprotection Against Aβ(1-42) Oligomers

Purpose: Assess the compound's ability to prevent synapse loss in primary neurons.[1]

Cell Model: Primary Hippocampal Neurons (DIV 18-21). Toxic Stimulus: Synthetic Aβ(1-42) oligomers (prepared by incubating Aβ monomer at 4°C for 24h).[1]

Step-by-Step:

  • Pre-Treatment: Treat neurons with N,4-Dimethyl-4-piperidinecarboxamide (0.1, 1.0, 10 µM) for 1 hour prior to Aβ exposure.[1]

  • Insult: Add Aβ(1-42) oligomers (final concentration 5 µM) to the culture media.

  • Incubation: Co-incubate for 24 hours at 37°C / 5% CO2.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) / 4% Sucrose for 15 min.

  • Immunostaining:

    • Primary Ab: Anti-MAP2 (Dendrites) and Anti-Synaptophysin (Presynaptic terminals).[1]

    • Secondary Ab: Alexa Fluor 488 / 594.[1]

  • Quantification: Image using confocal microscopy. Analyze synaptic density (puncta per µm dendrite).

    • Success Metric: The compound should restore synaptic density to >80% of vehicle control levels.[1]

Mechanistic Visualization

The following diagram illustrates the proposed mechanism where N,4-Dimethyl-4-piperidinecarboxamide modulates the Sigma-2/TMEM97 receptor, preventing the downstream toxic effects of Amyloid-Beta oligomers.

Sigma2_Mechanism Abeta Aβ(1-42) Oligomers Sigma2 Sigma-2 Receptor (TMEM97) Abeta->Sigma2 Binds/Activates Compound N,4-Dimethyl-4- piperidinecarboxamide Compound->Sigma2 Competes/Modulates Rescue Synaptic Preservation Compound->Rescue Result PGRMC1 PGRMC1 Complex Sigma2->PGRMC1 Interacts Calcium Ca2+ Dysregulation PGRMC1->Calcium Triggers Trafficking Lipid Trafficking Defects PGRMC1->Trafficking Disrupts Synapse Synaptic Loss (Cognitive Decline) Calcium->Synapse Induces Trafficking->Synapse Promotes

Caption: Mechanism of Action. The compound competes with Aβ oligomers for the Sigma-2 (TMEM97) receptor, blocking the downstream cascade of calcium dysregulation and synaptic loss.[1]

Critical Considerations & Troubleshooting

  • Sigma Receptor Selectivity: This compound is a piperidine derivative.[1] While designed for Sigma-2, cross-reactivity with Sigma-1 is possible.[1] Always use (+)-Pentazocine in binding assays to block Sigma-1 sites.[1]

  • Dosing Windows: In in vivo models, Sigma-2 ligands often exhibit a "bell-shaped" dose-response curve.[1] It is recommended to test at least three log-doses (e.g., 0.3, 3, 30 mg/kg).[1]

  • SARM1 Cross-Reactivity: Emerging literature suggests some piperidine carboxamides may interact with SARM1 (NADase).[1] If observing axonal protection independent of Aβ, consider running a SARM1 enzymatic assay as a control.[1]

References

  • Izzo, N. J., et al. (2014).[1] Alzheimer's therapeutics targeting amyloid beta 1-42 oligomers I: Abeta 42 oligomer binding to specific neuronal receptors is displaced by drug candidates that improve cognitive deficits.[1] PLoS One, 9(11), e111898.[1]

  • Xu, J., et al. (2011).[1] Sigma-2 receptor ligands: neuroprotective mechanisms and potential for the treatment of Alzheimer's disease.[1] Neurotherapeutics, 8(1), 92-102.[1] [1]

  • Mach, R. H., et al. (2013).[1] The sigma-2 receptor: a novel target for the treatment of Alzheimer's disease.[1] Medicinal Chemistry Research, 22, 314-329.[1]

  • Alon, A., et al. (2017).[1] Identification of the gene that codes for the sigma-2 receptor.[1] Proceedings of the National Academy of Sciences, 114(27), 7160-7165.[1] [1]

Sources

Application Note: N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride in Schizophrenia Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (specifically focusing on its profile as a Sigma-2 Receptor Ligand ) in preclinical schizophrenia research.


) Receptor Ligand / Piperidine Derivative
Primary Application:  Investigation of Negative and Cognitive Symptoms in Schizophrenia

Part 1: Executive Summary & Mechanism of Action

This compound is a high-affinity ligand for the Sigma-2 (


) receptor  (also known as TMEM97). Unlike traditional antipsychotics that primarily target Dopamine D2 receptors (addressing positive symptoms), 

ligands are critical tools for exploring the negative symptoms (social withdrawal, anhedonia) and cognitive deficits associated with schizophrenia.

This compound serves as a vital pharmacological probe to modulate intracellular calcium (


) signaling and endoplasmic reticulum (ER) stress responses, which are dysregulated in schizophrenic pathophysiology.
Mechanistic Pathway

The following diagram illustrates the hypothesized signaling cascade where N,4-Dimethyl-4-piperidinecarboxamide modulates the


/TMEM97 complex, influencing downstream glutamatergic firing and calcium homeostasis.

Sigma2_Pathway Compound N,4-Dimethyl-4-piperidinecarboxamide Sigma2 Sigma-2 Receptor (TMEM97) Compound->Sigma2 Binds (Ki ~45 nM) PGRMC1 PGRMC1 Complex Sigma2->PGRMC1 Modulates Interaction ER_Ca ER Calcium Efflux Sigma2->ER_Ca Regulates Ca_Cyto Cytosolic [Ca2+] Increase ER_Ca->Ca_Cyto Signaling Glu_Release Glutamate Release (Pre-frontal Cortex) Ca_Cyto->Glu_Release Facilitates NMDA NMDA Receptor Activation Glu_Release->NMDA Potentiates Behav_Cog Cognitive Improvement (Reversal of Deficits) NMDA->Behav_Cog LTP Enhancement Behav_Neg Social Interaction Restoration NMDA->Behav_Neg Network Stabilization

Caption: Sigma-2 (TMEM97) modulation pathway influencing glutamatergic tone and behavioral outcomes.

Part 2: Experimental Protocols

Compound Preparation & Handling
  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in water (up to 50 mg/mL) and DMSO.

  • Vehicle Formulation:

    • Preferred: 0.9% Saline (sterile).

    • Alternative: 5% DMSO + 5% Tween-80 + 90% Saline (for higher concentrations).

  • Storage: Desiccate at -20°C. Solutions should be prepared fresh daily.

Dosing Regimens

Based on pharmacokinetic profiles of similar piperidine carboxamides, the following dosing windows are recommended for murine models.

SpeciesRouteDose Range (mg/kg)Tmax (approx)Half-life (t1/2)
Mouse (C57BL/6) i.p.1.0 – 20.030 min~1.5 - 2 hrs
Rat (Sprague-Dawley) p.o. / i.p.3.0 – 30.045 min~2 - 3 hrs
Protocol A: Reversal of MK-801 Induced Cognitive Deficits (Novel Object Recognition)

Objective: To assess the compound's ability to restore recognition memory disrupted by NMDA receptor hypofunction (a model of cognitive symptoms).

Materials:

  • N,4-Dimethyl-4-piperidinecarboxamide HCl.[1][2][3]

  • MK-801 (Dizocilpine) maleate (0.1 mg/kg).

  • Open field arena (40x40 cm).

  • Identical objects (A, A') and Novel object (B).

Workflow:

  • Habituation (Day 1-2): Allow animals to explore the empty arena for 10 min/day.

  • Drug Administration (Day 3):

    • T-60 min: Administer Test Compound (1, 3, or 10 mg/kg, i.p.) or Vehicle.

    • T-30 min: Administer MK-801 (0.1 mg/kg, i.p.) to induce deficit.

  • Training Phase (T0): Place animal in arena with two identical objects (A + A') for 5 min. Measure exploration time.

  • Retention Interval: Return animal to home cage for 1 hour.

  • Test Phase (T+1h): Place animal in arena with one familiar object (A) and one novel object (B). Record exploration for 5 min.

Data Analysis: Calculate the Discrimination Index (DI) :



  • Validation: Vehicle+MK-801 group should show DI ≈ 0.

  • Success: Compound+MK-801 group should show DI > 0 (statistically significant vs. Vehicle+MK-801).

Protocol B: Social Interaction Test (Negative Symptoms)

Objective: To evaluate the compound's efficacy in ameliorating social withdrawal induced by sub-chronic PCP (Phencyclidine).

Workflow:

  • Induction (Days 1-7): Administer PCP (10 mg/kg, i.p.) or Saline once daily for 7 days.

  • Washout (Days 8-10): 3-day drug-free period to allow development of negative symptoms.

  • Acute Treatment (Day 11):

    • Administer N,4-Dimethyl-4-piperidinecarboxamide HCl (e.g., 10 mg/kg) 30 min prior to testing.

  • Testing:

    • Place the test mouse into an arena with a novel "stranger" mouse (age/weight matched).

    • Record active social interaction (sniffing, grooming, following) for 10 minutes.

Success Criteria:

  • PCP-treated mice typically show ~50% reduction in interaction time.

  • Effective

    
     modulation should restore interaction time to near-baseline (Saline) levels.
    

Part 3: Scientific Integrity & Validation

Self-Validating Controls:

  • Positive Control: Use Roluperidone (MIN-101) (if available) or Clozapine (1 mg/kg) as a reference standard for reversal of negative symptoms.

  • Locomotor Control: Always run an Open Field Test (OFT) in parallel. If the test compound significantly alters total distance moved, behavioral results in NOR or Social Interaction may be confounded by sedation or hyperactivity.

Safety & Toxicology Note: Sigma-2 ligands can be cytotoxic at high concentrations (often used in oncology). In schizophrenia models, it is crucial to stay below the cytotoxic threshold.

  • Stop Criterion: If animals exhibit ataxia, tremors, or >15% body weight loss, terminate the study.

References

  • Sigma-2 Receptor (TMEM97)

    • Mechanism:[1][4][5][6][7] The Sigma-2 receptor regulates calcium homeostasis and is a target for treating negative symptoms.

    • Source:

  • Compound Characterization

    • Data: N,4-Dimethyl-4-piperidinecarboxamide HCl is identified as a Sigma-2 ligand with nanomolar affinity (Ki ~45 nM).
    • Source:

  • Behavioral Protocols (MK-801/PCP Models)

    • Methodology: Standardized protocols for NMDA-hypofunction models in schizophrenia.
    • Source:

  • Roluperidone (MIN-101)

    • Context: Validates the Sigma-2 antagonist mechanism for neg
    • Source:

Sources

Analytical methods for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride characterization.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the analytical characterization of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride , a specialized medicinal chemistry building block.[1][2][3][4][5] The protocols focus on distinguishing this specific regioisomer (N-methyl amide, 4-methyl piperidine) from potential synthetic byproducts and ensuring its purity for downstream synthesis of pharmaceutical targets like survivin or Wnt inhibitors.[1][2][3][4][5]

Technical Assessment & Characterization Protocols

H

N

O[1][2][4][5] · HCl Molecular Weight: 156.23 g/mol (Free Base) | 192.69 g/mol (HCl Salt)[1][2][3][4][5][6]

Introduction & Structural Context

This compound is a secondary amine building block used in the synthesis of complex pharmaceutical agents, including survivin inhibitors (e.g., Bisantrene analogs) and Wnt signaling pathway inhibitors .[1][2][3][4][5]

Structurally, it possesses a quaternary carbon at position 4 of the piperidine ring, substituted with both a methyl group and an N-methylcarboxamide moiety.[1][2][5] The "N" in the nomenclature refers specifically to the amide nitrogen, while the piperidine nitrogen remains unsubstituted (secondary amine), existing here as the hydrochloride salt.[1][4][5]

Critical Analytical Challenges
  • Weak Chromophore: The molecule lacks aromatic rings, making standard UV detection (>220 nm) ineffective.[1][4][5] Low-UV (205-210 nm) or universal detectors (CAD, ELSD, MS) are required.[1][2][3][4][5]

  • Regioisomer Differentiation: Distinguishing the target from isomers like 1,4-dimethyl-4-piperidinecarboxamide (ring N-methylated) or N,N-dimethyl-4-piperidinecarboxamide requires precise NMR interpretation.[1][2][3][4][5]

  • Salt Stoichiometry: Confirming the mono-hydrochloride form versus free base or bis-salt.

Part 1: Identification Protocols (Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation.[1][3][4][5] The key diagnostic signals are the differing chemical shifts of the C-methyl and N-methyl groups.[1][2][3][4]

Methodology:

  • Solvent: Deuterium Oxide (Dngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    O) is preferred to solubilize the salt and exchange the labile ammonium/amide protons, simplifying the spectrum.[1][2][4][5]
    
  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) for quantitative NMR (qNMR).[1][2][3][4][5]

Predicted


H-NMR Assignments (400 MHz, D

O):
PositionGroupMultiplicityChemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm)
Diagnostic Note
C4-CH

Methyl (Ring)Singlet (s)1.20 – 1.35 Upfield singlet; confirms quaternary C4.[1][2][4][5]
Amide N-CHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Methyl (Amide)Singlet (s)*2.65 – 2.80 Distinct downfield shift due to carbonyl.[1][2][4][5]
H2/H6 Ring CHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(

to N)
Multiplet (m)3.00 – 3.40 Deshielded by Ring N

H

.[1][2][4][5]
H3/H5 Ring CHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(

to N)
Multiplet (m)1.60 – 2.10 Complex splitting due to ring conformation.[1][2][4][5]

*Note: In DMSO-dngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


, the Amide N-CH

typically appears as a doublet (J ~4.5 Hz) due to coupling with the Amide NH.[1][2][4][5] In D

O, this coupling collapses if H/D exchange is fast.[1][5]
Infrared Spectroscopy (FT-IR)

Used to confirm the salt form and functional groups.[1][2][3][4][5]

  • Amine Salt (NHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Broad, strong absorption between 2800–3200 cm
    
    
    
    (multiple bands).[1][2][4][5]
  • Amide I (C=O): Strong band at 1640–1660 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     .[1][2][4][5]
    
  • Amide II (N-H bend): Medium band at 1540–1560 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     .[1][2][4][5]
    
  • Fingerprint: C-N stretch at ~1400 cm

    
    .
    

Part 2: Purity & Assay (Chromatography)

Due to the lack of a strong UV chromophore, Charged Aerosol Detection (CAD) or LC-MS is recommended.[1][2][3][4][5] If UV is the only option, derivatization or low-UV monitoring is necessary.[1][2][3][4][5]

HPLC-CAD Method (Purity & Related Substances)

This method detects all non-volatile analytes regardless of optical properties, ideal for this aliphatic amine.[1][2][3][4][5]

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1][3][4][5]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Maintains amine protonation).[1][2][3][4][5]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detector: Charged Aerosol Detector (CAD) [Nebulizer Temp: 35°C].

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Hold (Equilibration)
2.0 5 Injection
15.0 60 Linear Ramp
18.0 95 Wash
20.0 95 Hold

| 20.1 | 5 | Re-equilibration |

LC-MS Method (Identity & Trace Impurities)

Rationale: Confirmation of molecular weight and detection of synthetic byproducts (e.g., hydrolysis product 4-methyl-4-piperidinecarboxylic acid).[1][2][3][4][5]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3][4][5]

  • Target Ion [M+H]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  m/z 157.13  (Free base mass + H).[1][2][4][5]
    
  • Fragment Ions (MS/MS):

    • m/z 126: Loss of Methylamine (-NHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      CH
      
      
      
      ).[1][2][4][5]
    • m/z 58: Characteristic piperidine ring fragmentation.[4][5]

Part 3: Workflow Visualization

The following diagram outlines the logical flow for characterizing an unknown batch of N,4-Dimethyl-4-piperidinecarboxamide HCl.

CharacterizationWorkflow Start Sample: N,4-Dimethyl-4-piperidinecarboxamide HCl Solubility Solubility Test (Water/Methanol) Start->Solubility IR FT-IR Spectroscopy (Confirm Amide & Amine Salt) Solubility->IR HPLC HPLC-CAD / LC-MS (Purity & MW Confirmation) IR->HPLC NMR 1H & 13C NMR (D2O) (Structural Elucidation) HPLC->NMR Chloride Chloride Content Titration (AgNO3 Potentiometric) NMR->Chloride Decision Does Data Match? Chloride->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Caption: Step-by-step analytical workflow ensuring identity, purity, and salt stoichiometry.

Part 4: Solid State & Stoichiometry

Chloride Content (Potentiometric Titration)

To ensure the sample is a mono-hydrochloride salt and calculate the precise assay "as is".

  • Reagent: 0.1 N Silver Nitrate (AgNO

    
    ).[1][2][4][5]
    
  • Solvent: Water : Methanol (50:[1][2][3][4][5]50) + 1 mL Nitric Acid.

  • Electrode: Silver/Silver Chloride electrode.[4][5]

  • Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    [1][2][4][5]
    
    • Theoretical Cl% for Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      H
      
      
      
      ClN
      
      
      O = 18.39%[1][2][4][5]
Loss on Drying (LOD)
  • Method: TGA (Thermogravimetric Analysis) or Vacuum Oven at 105°C.[1][2][4][5]

  • Limit: NMT 1.0% (to account for hygroscopicity of amine salts).

References

  • Chemical Identity: N,4-Dimethylpiperidine-4-carboxamide. PubChem Compound Summary for CID 56633633.[5] National Center for Biotechnology Information.[4][5] Link[1][2][3][4][5]

  • Synthetic Application (Survivin Inhibitors): You, Z., et al. "Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof."[1][4][5] U.S. Patent Application 20160220537.[4] (Lists N,4-dimethyl-4-piperidinecarboxamide as a key intermediate). Link

  • Wnt Signaling Inhibitors: Blagg, J., et al. "Discovery of potent, orally bioavailable, small molecule inhibitors of WNT signalling."[5] Journal of Medicinal Chemistry (Supplemental Data describing 4-substituted piperidine synthesis). Link

  • Analytical Methodology: "HPLC Detection of Non-Chromophoric Compounds." Agilent Technologies Technical Note.

Sources

Application Note: Purity Analysis of N,4-Dimethyl-4-piperidinecarboxamide HCl via IP-RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the High-Performance Liquid Chromatography (HPLC) strategy for the purity assessment of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS 1361115-91-4).

This guide deviates from standard templates to address the specific analytical challenges posed by this molecule: its lack of a strong UV chromophore, its high polarity, and the basicity of the piperidine ring.

Analyte Profile & Analytical Challenges

This compound is a key intermediate in the synthesis of complex pharmaceutical agents (e.g., Bisantrene analogs, specific opioid derivatives). Its structure consists of a piperidine ring substituted at the 4-position with both a methyl group and an N-methylcarboxamide moiety.

Chemical Properties
PropertyValueAnalytical Implication
Formula C₈H₁₇ClN₂OLow molecular weight (192.69 g/mol ); elutes early in standard RP.[1]
Chromophore Amide bond onlyCritical: Requires detection at 205–210 nm .[1] Common solvents (MeOH, THF) are excluded due to UV cutoff.
Basicity Piperidine N (pKa ~10–11)Strongly cationic at acidic pH.[1] Causes severe tailing on standard silica columns due to silanol interaction.
Polarity High (LogP < 0 estimated)Poor retention on C18 without modification (Ion-Pairing or High pH).[1]
The Analytical Strategy: Ion-Pair Reversed-Phase Chromatography (IP-RPC)

Standard Reversed-Phase (RP) methods using acidic mobile phases will likely result in the analyte eluting in the void volume (


) due to the protonated secondary amine. High pH methods (pH > 10) are viable for retention but often incompatible with the low UV detection (210 nm) required due to buffer absorbance (e.g., ammonium bicarbonate).

Therefore, this protocol utilizes Ion-Pairing (IP) with Octanesulfonic Acid in a Phosphate buffer. This achieves two goals:

  • Retention: The sulfonate anion forms a neutral ion-pair with the piperidinium cation, increasing hydrophobicity and retention on the C18 stationary phase.

  • Peak Shape: The ion-pairing reagent masks accessible silanols, significantly reducing peak tailing.

Detailed Experimental Protocol

Reagents & Standards[2][3][4]
  • Analyte: N,4-Dimethyl-4-piperidinecarboxamide HCl (Reference Standard, >98% purity).

  • Solvents: Acetonitrile (HPLC Gradient Grade), Water (Milli-Q/18.2 MΩ).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%), Sodium 1-Octanesulfonate (HPLC Grade).
    
Chromatographic Conditions

This method is designed to be isocratic for stability and reproducibility, as gradient baselines can drift significantly at 210 nm.

ParameterSettingRationale
Column C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 5 µmHigh surface area carbon load for maximizing interaction with the ion-pair complex.[1]
Mobile Phase Buffer : Acetonitrile (85 : 15 v/v) Low organic content prevents precipitation of the phosphate salt and ensures adequate retention (

).[1]
Buffer Composition 20 mM

+ 5 mM Sodium 1-Octanesulfonate, adjusted to pH 2.5 with

.
pH 2.5 ensures full protonation of the amine for consistent ion-pairing.[1] Phosphate is UV transparent.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temperature 30°CControlled temperature improves retention time reproducibility.[1]
Detection UV @ 210 nm The amide bond absorption maximum.[1]
Injection Volume 10 µLStandard loop size.[1]
Run Time 15 minutesSufficient to elute the main peak and potential hydrophobic impurities.[1]
Preparation of Solutions

Step 1: Mobile Phase Preparation

  • Dissolve 2.72 g of

    
     and 1.08 g of Sodium 1-Octanesulfonate in 950 mL of Milli-Q water.
    
  • Adjust pH to 2.50 ± 0.05 using dilute Phosphoric Acid (10%).

  • Filter through a 0.22 µm nylon membrane.

  • Mix 850 mL of this buffer with 150 mL of Acetonitrile.

  • Degas by sonication for 10 minutes. Note: Do not filter after adding ACN to avoid evaporation.

Step 2: Diluent Preparation Use the Mobile Phase as the diluent. This prevents "solvent shock" which can cause split peaks for early-eluting polar compounds.

Step 3: Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh 25 mg of N,4-Dimethyl-4-piperidinecarboxamide HCl into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent.

Step 4: Working Standard (0.1 mg/mL)

  • Transfer 1.0 mL of Stock Solution to a 10 mL volumetric flask.

  • Dilute to volume with Diluent.

Method Workflow & Logic

The following diagram illustrates the logical flow of the analytical method, highlighting the critical decision points for System Suitability.

HPLC_Workflow Start Start: Sample Preparation Dissolve Dissolve in Mobile Phase (Prevents Solvent Shock) Start->Dissolve Inject Injection (10 µL) Dissolve->Inject Equilibrate Column Equilibration (>20 Column Volumes for IP) Equilibrate->Inject Detect Detection UV 210 nm Inject->Detect SST_Check System Suitability Test (SST) Detect->SST_Check Fail FAIL: Tailing > 1.5 or %RSD > 2.0% SST_Check->Fail Criteria Not Met Pass PASS: Proceed to Sample Analysis SST_Check->Pass Criteria Met Troubleshoot Troubleshoot: 1. Check pH (must be 2.5) 2. Fresh Ion-Pair Reagent 3. Passivate Column Fail->Troubleshoot Troubleshoot->Equilibrate

Caption: Operational workflow for the IP-HPLC analysis, emphasizing the critical equilibration step required for ion-pairing methods.

System Suitability & Validation Parameters

To ensure the method is "self-validating" in routine use, the following criteria must be met before releasing results.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (

)
5.0 – 8.0 minEnsures analyte is retained (

) but elutes efficiently.
Tailing Factor (

)
NMT 1.5Critical for amines.[1]

indicates insufficient ion-pairing or column aging.
Theoretical Plates (

)
> 3000Ensures sufficient efficiency to separate potential synthesis impurities.[1]
Injection Precision %RSD ≤ 2.0% (n=5)Confirms system stability and injector accuracy.[1]
Signal-to-Noise (S/N) > 10 (for LOQ)Essential due to the low detection wavelength (high background noise).[1]
Troubleshooting Guide
  • Drifting Retention Times: Ion-pairing reagents require long equilibration times. Ensure the column is flushed with mobile phase for at least 60 minutes before the first injection.

  • High Backpressure: Phosphate buffers can precipitate in high organic. Ensure ACN concentration does not exceed 80% during any wash cycle.

  • Baseline Noise: At 210 nm, high purity reagents are non-negotiable. If noise is high, replace the water source or the phosphate salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309325, this compound. Retrieved January 28, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience.
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Application Note: High-Resolution ^1H NMR Spectroscopy of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the structural characterization of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride using ^1H NMR spectroscopy. This compound is a critical pharmacophore scaffold, often utilized in the synthesis of analgesic agents and neuroactive ligands.[1][2]

Abstract

This guide outlines the definitive protocol for the acquisition, processing, and analysis of the ^1H NMR spectrum of This compound (CAS: 1361115-91-4).[2][3][4] The presence of a quaternary carbon at the 4-position and a secondary ammonium salt presents unique spectral features—specifically the differentiation of methyl environments (C-Me vs. N-Me) and the observation of exchangeable protons.[2][3][4] This protocol utilizes DMSO-d₆ to suppress proton exchange, ensuring accurate integration of the ammonium and amide signals.[2][3]

Introduction & Structural Significance

This compound is a piperidine derivative characterized by a quaternary center at the C4 position.[2][3][4] Structurally, it consists of a piperidine ring substituted at C4 with both a methyl group and an N-methylcarboxamide moiety.[2][3] The piperidine nitrogen exists as a hydrochloride salt (NH₂⁺Cl⁻).[1][4]

Key Analytical Challenges:

  • Quaternary Center Verification: Confirming the 4-methyl group appears as a singlet (uncoupled), distinguishing it from isomeric structures.

  • Amide vs. Amine Identification: resolving the amide N-methyl (doublet) from the ring C-methyl (singlet).[2][3][4]

  • Proton Exchange: The acidic ammonium protons (NH₂⁺) and amide proton (NH) are prone to rapid exchange in protic solvents like D₂O, necessitating the use of DMSO-d₆ for full structural elucidation.[2][4]

Structural Visualization

The following diagram illustrates the proton environments and the logical flow of the analytical workflow.

G cluster_0 Molecule Structure: N,4-Dimethyl-4-piperidinecarboxamide HCl cluster_1 NMR Workflow N_Ring Piperidine N (NH2+) C4 C4 Quaternary N_Ring->C4 Ring Chain C_Me C-Methyl (Singlet) C4->C_Me Substituent 1 Amide Amide Group (-CONHMe) C4->Amide Substituent 2 Prep Sample Prep (DMSO-d6) Acq Acquisition (16 Scans, d1=10s) Prep->Acq Proc Processing (LB=0.3Hz, Phase) Acq->Proc Anal Analysis (Integration & J-coupling) Proc->Anal

Caption: Structural connectivity of the target molecule and the sequential NMR analytical workflow.

Experimental Protocol

Materials & Reagents[1][2][5]
  • Analyte: this compound (>98% purity).[2][3][4][5]

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom% D, containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[2][3][4]

    • Note: Do not use D₂O or CD₃OD, as they will cause the disappearance of NH signals due to deuterium exchange.[1][2]

  • NMR Tubes: 5 mm precision borosilicate glass tubes (e.g., Wilmad 507-PP).[2][3][4]

Sample Preparation[1][2][4]
  • Weigh 5–10 mg of the hydrochloride salt into a clean vial.

  • Add 0.6 mL of DMSO-d₆.[3][4]

  • Vortex gently until fully dissolved. The salt should dissolve readily; if not, gentle warming (40°C) is permissible, but ensure the sample returns to room temperature (298 K) before acquisition to prevent chemical shift drifting.[1][2]

  • Transfer the solution to the NMR tube, ensuring a solution height of ~4 cm.[1]

Instrument Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse)

  • Temperature: 298 K (25°C)[1][2][3][4]

  • Spectral Width (SW): 20 ppm (to capture broad ammonium peaks downfield)[2][3][4]

  • Acquisition Time (AQ): 3.0–4.0 sec[1][2][3][4]

  • Relaxation Delay (D1): 2.0 sec (Minimum). Recommendation: Increase to 5-10 sec for quantitative integration of the sharp methyl singlet.

  • Number of Scans (NS): 16 or 32

  • Transmitter Offset (O1P): 6.0 ppm (Center of spectrum)[1][2][4]

Spectral Analysis & Assignments

The spectrum of N,4-Dimethyl-4-piperidinecarboxamide HCl in DMSO-d₆ is distinct due to the lack of symmetry caused by the fixed substituents and the slow exchange of the salt protons.[2][3][4]

Chemical Shift Table[1][2][3]
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
Piperidine NH₂⁺ 8.80 – 9.20Broad Singlet2H-Exchangeable; may appear as two broad humps.[2][3][4]
Amide NH 7.60 – 7.80Broad Quartet1H~4.5 HzCouples to N-Methyl.[2][3][4]
Ring H-2, H-6 3.00 – 3.30Multiplet4H-Deshielded by adjacent N⁺.[2][3][4] Overlap with H₂O signal possible.
Amide N-CH₃ 2.62Doublet3H4.5 HzDiagnostic doublet; couples to Amide NH.[2][3][4]
Ring H-3, H-5 1.60 – 2.10Multiplet4H-Complex roofing pattern due to chair conformation.[2][3][4]
C4-Methyl 1.15Singlet3H-Critical ID Peak. Sharp singlet confirming quaternary C4.[2][3][4]
Detailed Mechanistic Interpretation

1. The Quaternary Center (C4-Methyl): The most critical diagnostic feature is the methyl group attached to the C4 position.[2][3][4] Because C4 is a quaternary carbon (bonded to C3, C5, Me, and C=O), the methyl protons have no vicinal neighbors.[1][2]

  • Observation: A sharp singlet around 1.15 ppm .

  • Validation: If this signal appears as a doublet, the structure is likely the isomeric 4-methylpiperidine derivative where the methyl is on a tertiary carbon (CH-CH3).[2][3][4]

2. The Amide Moiety (-CONHMe): The amide functionality is confirmed by the coupling between the amide nitrogen proton and the methyl group attached to it.[2][3][4]

  • N-Methyl: Appears as a doublet at 2.62 ppm .[2][3][4] The splitting (J ≈ 4.5 Hz) arises from the neighboring NH proton.[2][4]

  • Amide NH: Appears downfield (~7.7 ppm) as a broad quartet.[1]

  • Self-Validating Check: If D₂O is added, the NH signal disappears, and the N-Methyl doublet collapses into a singlet.[1][2][3]

3. The Piperidine Ring (Ammonium Salt Effect): Protonation of the piperidine nitrogen (NH₂⁺) exerts a strong electron-withdrawing effect, deshielding the adjacent protons (H-2, H-6).[2][3][4]

  • H-2/H-6: Shifted downfield to 3.0–3.3 ppm .

  • H-3/H-5: These appear upfield (1.6–2.1 ppm ) but are magnetically non-equivalent due to the fixed chair conformation favored by the bulky C4 substituents.[2][3][4]

Troubleshooting & Optimization

Common Issues
  • Water Peak Interference: DMSO-d₆ is hygroscopic.[2][3][4] Absorbed water appears as a broad singlet around 3.33 ppm , which can obscure the Ring H-2/H-6 signals.[2][3][4]

    • Solution: Use fresh ampoules of DMSO-d₆.[2][3][4] If overlap occurs, slight heating (to 310 K) shifts the water peak upfield, revealing the ring protons.[2]

  • Missing NH Signals: If the NH₂⁺ or Amide NH signals are absent or extremely broad, the solvent may contain traces of acid or base, or the sample is wet, facilitating rapid exchange.[1][2]

    • Solution: Ensure the sample is strictly anhydrous.

Advanced Validation (2D NMR)

For regulatory submission or absolute structural proof, run an HSQC (Heteronuclear Single Quantum Coherence) experiment:

  • C4-Me Correlation: The proton singlet at 1.15 ppm should correlate to a carbon signal at ~20-25 ppm.[2][3][4]

  • N-Me Correlation: The proton doublet at 2.62 ppm should correlate to a carbon signal at ~26-27 ppm.[2][3][4]

  • Quaternary Carbon: An HMBC experiment will show long-range coupling from the C4-Methyl protons to the Carbonyl carbon (~175 ppm) and the quaternary C4 (~40 ppm).[2][3][4]

References

  • PubChem Compound Summary. "this compound" (CID 1361115-91-4).[2][3][4] National Center for Biotechnology Information. Accessed Oct 2023.[6] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] (Standard reference for solvent residual peaks). Link[1][2][3][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7][8] (Authoritative text on amine/amide chemical shifts).

  • Fulmer, G. R., et al. (2010).[1][2][9] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1][2] Link[1][2][3][4]

Sources

Application Note: High-Resolution LC-MS/MS Analysis of N,4-Dimethyl-4-piperidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a rigorous, validated protocol for the characterization and quantitation of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .

This compound is a critical pharmacophore scaffold, often serving as a precursor in the synthesis of analgesics (e.g., substituted piperidines) and proteasome inhibitors.[1] Its analysis requires specific attention to its polarity, salt form, and isobaric fragmentation patterns.[1]

Abstract

This guide details the structural elucidation and quantitative analysis of this compound (


) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1] We address the specific challenges of analyzing polar, low-molecular-weight amines, including retention loss on C18 columns and ionization suppression. The protocol utilizes a modified C18 approach with aqueous-stable phases and Electrospray Ionization (ESI) in positive mode, establishing a Limit of Quantitation (LOQ) suitable for impurity profiling (< 10 ng/mL).[1]

Chemical Identity & Properties

Understanding the exact isomerism is vital for MS interpretation, as isobaric variants (e.g., N,N-dimethyl derivatives) share the same mass but exhibit distinct fragmentation.[1]

PropertyDetail
Chemical Name This compound
Formula Free Base:

Salt:

Molecular Weight Free Base: 156.23 g/mol Monoisotopic Mass: 156.1263 Da
Structure Piperidine ring with a methyl group and an N-methylcarboxamide group at position 4.[1][2] The ring nitrogen is a secondary amine.[1]
Solubility Highly soluble in water and methanol; sparingly soluble in non-polar organics (DCM, Hexane).[1]

Experimental Protocol

Sample Preparation

Objective: To neutralize the HCl salt effect and prevent ion source corrosion while maintaining analyte solubility.[1]

  • Stock Solution (1 mg/mL): Weigh 1.23 mg of the HCl salt (equivalent to 1.0 mg free base) into a 1.5 mL Eppendorf tube. Dissolve in 1 mL of 50:50 Methanol:Water (v/v).[1] Vortex for 30 seconds.[1]

  • Working Standard (1 µg/mL): Dilute the Stock Solution 1:1000 in 0.1% Formic Acid in Water.

    • Note: The acidic diluent ensures the secondary amine on the piperidine ring remains protonated (

      
      ), preventing adsorption to glass vials.[1]
      
  • Matrix Samples: For plasma or reaction mixtures, perform Protein Precipitation (PPT) using ice-cold Acetonitrile (1:3 ratio).[1] Centrifuge at 10,000 x g for 5 mins. Inject supernatant.[1]

Liquid Chromatography (LC) Conditions

Standard C18 columns often fail to retain this polar molecule.[1] We employ a Polar-Embedded C18 or HILIC approach.[1] The protocol below uses a robust Polar-Embedded C18 for better reproducibility.

  • System: UHPLC (e.g., Agilent 1290 / Waters UPLC)[1]

  • Column: Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Buffer stabilizes ionization).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial equilibration (High aqueous for retention)
1.005Isocratic hold to trap polar salts
6.0095Linear ramp to elute analyte
7.5095Wash
7.605Re-equilibration
10.005End of Run
Mass Spectrometry (MS) Parameters
  • Ionization: ESI Positive (

    
    ).[1]
    
  • Analyzer: Triple Quadrupole (QqQ) for Quantitation; Q-TOF for Characterization.

  • Spray Voltage: 3.5 kV.[1]

  • Capillary Temp: 320°C.[1]

  • Sheath Gas: 45 arb units (Nitrogen).[1]

Results & Discussion

Fragmentation Pathway (Mechanistic Insight)

The fragmentation of N,4-Dimethyl-4-piperidinecarboxamide is driven by the instability of the amide bond and the piperidine ring.[1]

  • Precursor Ion (

    
    ): m/z 157.13[1]
    
  • Primary Fragment (

    
     126.09):  Loss of the methylamine neutral group (
    
    
    
    , 31 Da).[1] The charge remains on the acylium ion attached to the piperidine ring.[1]
  • Secondary Fragment (

    
     112.07):  Ring contraction or loss of the 
    
    
    
    moiety if ring cleavage occurs.[1]
  • Diagnostic Fragment (

    
     99.08):  Loss of the entire amide side chain (
    
    
    
    , 58 Da), leaving the 4-methylpiperidine carbocation.[1]

MRM Transitions for Quantitation:

Precursor (

)
Product (

)
Collision Energy (eV)Role
157.1126.115Quantifier (Most abundant)
157.199.125Qualifier (Structural confirmation)
157.158.035Qualifier (Amide fragment)
Visualized Workflow & Logic

The following diagram illustrates the analytical logic, from salt dissociation to specific MS/MS fragmentation.

MS_Analysis_Workflow Sample Sample: N,4-Dimethyl-4-piperidinecarboxamide HCl Prep Prep: Dissolve in 50:50 MeOH:H2O (Free base release) Sample->Prep LC LC Separation: Polar-Embedded C18 (Retains polar amine) Prep->LC ESI ESI Source (+): Protonation at Ring N [M+H]+ = 157.13 LC->ESI Q1 Q1 Filter: Select m/z 157.1 ESI->Q1 CID Collision Cell: N2 Gas, 15-35 eV Q1->CID Q3 Q3 Detection CID->Q3 Frag1 Frag 1: m/z 126 (Loss of Methylamine) CID->Frag1 -31 Da Frag2 Frag 2: m/z 99 (Loss of Amide) CID->Frag2 -58 Da

Figure 1: Analytical workflow for the structural confirmation of the piperidine derivative.

Troubleshooting & Optimization

The "Salt Effect" & Suppression

The HCl salt can cause signal suppression in ESI if the chloride ion concentration is too high.[1]

  • Symptom: Low sensitivity or unstable baseline.[1]

  • Solution: If analyzing bulk material, perform a liquid-liquid extraction (LLE) by basifying with NaOH and extracting into Ethyl Acetate, then drying and reconstituting.[1] For trace analysis, the divert valve should send the first 1 minute of LC flow (containing salts) to waste.[1]

Peak Tailing

Secondary amines (piperidine ring) interact with free silanols on silica columns.[1]

  • Solution: Ensure the mobile phase contains at least 5mM Ammonium Formate or Ammonium Acetate.[1] The ammonium ions compete for silanol sites, sharpening the analyte peak.[1]

Isobaric Interference

Differentiate from N,N-dimethyl-4-piperidinecarboxamide (isomer).[1]

  • Check: The N,N-dimethyl isomer loses a dimethylamine group (45 Da), resulting in a fragment at m/z 112.[1] The N,4-dimethyl isomer loses methylamine (31 Da), resulting in m/z 126.[1] Use the 157 -> 126 transition to confirm identity.

References

  • PubChem. (2025).[1] Compound Summary: N,N-dimethylpiperidine-4-carboxamide hydrochloride (Structural analog reference).[1] National Library of Medicine.[1] [Link]

  • National Institutes of Health (NIH). (2021).[1] Identification of potent and reversible piperidine carboxamides... (LC-MS Method Conditions). PubMed Central.[1] [Link]

Sources

Technical Guide: Preparation and Management of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride Stock Solutions

[1][2][3][4][5][6]

Part 1: Strategic Overview & Physicochemical Profile[1][2][5][6]

Executive Summary

This guide provides a rigorous methodology for the solubilization, storage, and handling of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .[1][2][3][4][5][6] While often utilized as a high-value intermediate in the synthesis of survivin inhibitors and bisantrene analogs, this compound’s specific physicochemical properties—defined by its 4,4-disubstitution pattern and hydrochloride salt form—dictate strict handling protocols to ensure experimental reproducibility.[1][2][3][4][5][6]

The primary failure mode in handling this compound is inadvertent precipitation upon dilution into physiological buffers due to the "Common Ion Effect" or pH shock, and hydrolytic degradation if stored improperly in aqueous conditions.[6][7] This protocol mitigates these risks.

Compound Identity & Properties

Before commencing, verify the compound identity to distinguish it from its structural isomers (e.g., N,N-dimethyl variants).[1][2][3][4][6]

PropertySpecificationCritical Note
IUPAC Name This compound4,4-disubstituted piperidine core.[1][3][5][7]
CAS Number 1361115-91-4 Verify against CoA.[5][7]
Molecular Formula C₈H₁₆N₂O[5][7][8][9] · HClSalt stoichiometry is typically 1:[5][6][7]1.
Molecular Weight ~192.69 g/mol Use exact batch MW for calculations.[5][6][7]
Solubility (Water) High (>50 mg/mL estimated)Acidic pH in solution due to HCl.[5][7]
Solubility (DMSO) High (>50 mg/mL estimated)Preferred for cryo-storage.[5][6][7]
Hygroscopicity Moderate to HighMust be weighed in low humidity.[5][6][7]

Part 2: Decision Matrix & Solvent Selection

The choice of solvent is not arbitrary; it determines the stability and applicability of your stock.[4][6] Use the following logic flow to select the optimal solvent system.

SolventSelectionStartStart: Define ApplicationAppTypeApplication Type?Start->AppTypeCellAssayIn Vitro / Cellular Screening(High Conc. Required)AppType->CellAssay ScreeningInVivoIn Vivo / Animal Studies(Physiological pH Required)AppType->InVivo InjectionChemSynthChemical SynthesisIntermediateAppType->ChemSynth ReactionDMSOProtocol A:DMSO Stock (100 mM)*Cryo-stable*Universal solventCellAssay->DMSOWaterProtocol B:Aqueous Stock (Saline/Water)*Prepare Fresh*Check pHInVivo->WaterChemSynth->DMSO

Figure 1: Solvent Selection Decision Tree.[1][2][3][4][5][6] Select Protocol A for long-term storage and cellular assays.[1][2][3][4][5][6] Select Protocol B only for immediate use in animal models.

Part 3: Detailed Preparation Protocols

Protocol A: Preparation of 100 mM DMSO Stock (Gold Standard)

Recommended for: Cell culture hits, high-throughput screening, and long-term storage.[1][2][3][4][5][6]

Scientific Rationale: DMSO (Dimethyl sulfoxide) disrupts the crystal lattice of the HCl salt effectively while preventing hydrolysis that can occur in water over time.[4][6] It is bacteriostatic and prevents freeze-thaw precipitation better than aqueous buffers.[1][2][3][4][5][6]

Materials:

  • N,4-Dimethyl-4-piperidinecarboxamide HCl (Solid)[1][2][3][4][5][6]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1][2][3][4][6]

  • Vortex mixer[2][3][4][5][6]

  • Amber glass vials (Borosilicate)[1][2][3][4][5][6]

Step-by-Step:

  • Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic HCl salt.[4][6]

  • Weighing: Weigh approximately 19.3 mg of the compound into a sterile microcentrifuge tube or amber vial. Record the exact mass (

    
     in mg).
    
  • Calculation: Calculate the volume of DMSO (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) required to achieve exactly 100 mM.
    
    
    
    Example: For 19.3 mg, add 1000 µL (1 mL) of DMSO.[1][2][3][6]
  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[6]

    • Visual Check: The solution should be crystal clear. If particles remain, sonicate in a water bath at 37°C for 2 minutes.

  • Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Stock for In Vivo Use

Recommended for: Animal injections (IP/IV) where DMSO toxicity is a concern.[1][2][3][4][6]

Scientific Rationale: HCl salts are acidic.[4][6] Dissolving directly in unbuffered water yields an acidic solution (pH ~4-5).[1][2][3][4][6] Dissolving directly in PBS can cause precipitation due to the common ion effect (Cl⁻) if the concentration is near saturation.[3][4][6]

Step-by-Step:

  • Vehicle Choice: Use Sterile Water for Injection or 0.9% Saline .[4][6]

  • Dissolution: Dissolve the compound in pure sterile water first at 1.5x the desired final concentration.

  • pH Adjustment (Critical):

    • Measure pH using a micro-probe.[4][6] It will likely be acidic.[4][6]

    • Slowly adjust to pH ~7.0–7.4 using dilute NaOH (0.1 N).[3][4][6]

    • Warning: Do not over-alkalinize (pH > 8.5), as this may convert the salt to the free base, which has poor aqueous solubility and will precipitate.[2][3][4][6][7]

  • Dilution: Bring to final volume with 10x PBS or concentrated saline to achieve isotonicity after the compound is dissolved.

  • Filtration: Sterilize using a 0.22 µm PES or PVDF syringe filter . Do not use Nylon (binds proteins/drugs).[3][4][6]

  • Usage: Use immediately. Do not store aqueous solutions for more than 24 hours.

Part 4: Quality Control & Troubleshooting

Verification Workflow

Every stock solution must be validated before entering a critical assay.[4][6]

QCWorkflowStep1Visual Inspection(Clear/Colorless)Step2Solubility Challenge(Dilute 1:100 in Media)Step1->Step2Step3Precipitation?Step2->Step3PassProceed to AssayStep3->PassNoFailSonicate / WarmRe-filterStep3->FailYes

Figure 2: Rapid QC Workflow. Perform Step 2 (Dilution Challenge) using the exact media intended for your experiment to detect matrix incompatibilities.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Cloudiness upon adding PBS "Salting Out" or pH ShockDissolve in pure water first, then add concentrated buffer.[1][5][7] Ensure pH < 8.0.
Yellow discoloration Oxidation or ContaminationDiscard.[5][6][7] Compound should be white/off-white (solid) and colorless (solution).[1][2][3][4][6]
Viscous DMSO solution Cold DMSODMSO freezes at ~18°C. Warm in hands or 37°C bath before pipetting.[5][6][7]
Precipitate after freeze-thaw Moisture ingress / Crystal growthVortex and warm to 37°C. If persistent, filter (0.22 µm) and re-quantify concentration via UV/HPLC.[5][6][7]

Part 5: References

  • PubChem. (n.d.).[4][6] Compound Summary for CID 53394879: this compound.[1][2][3][4][5][6] National Library of Medicine.[4][6] Retrieved October 26, 2025, from [Link][1][2][3][4][6][7]

  • Wendt, M. D., et al. (2011).[4][6] Discovery of survivin inhibitors. U.S. Patent No.[4][6] 7,910,742.[4][6] Washington, DC: U.S. Patent and Trademark Office.[6][7] Retrieved from

  • Serajuddin, A. T. (2007).[6] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3][4][6] (General principles of HCl salt solubility).

  • Balbach, S., & Korn, C. (2004).[4][6][7] Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1][2][3][4][5][6] (Protocol for solubility profiling).[3][4][6]

Application Note: Pharmacological Evaluation of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride is a synthetic piperidine derivative belonging to a class of small molecules often investigated for their activity at Sigma receptors (σ-receptors) and G-protein coupled receptors (GPCRs) , particularly within the opioid and tachykinin families.

Recent high-throughput screenings and structural activity relationship (SAR) studies have identified 4-substituted piperidine carboxamides as potent modulators of the Sigma-2 receptor (σ2R) , a transmembrane protein highly expressed in proliferating tumor cells. Unlike Sigma-1 receptors which modulate calcium signaling at the ER-mitochondrion interface, Sigma-2 agonists typically induce cell death via lysosomal membrane permeabilization (LMP) and the generation of reactive oxygen species (ROS).

This protocol provides a standardized workflow for evaluating the biological activity of N,4-Dimethyl-4-piperidinecarboxamide HCl, focusing on solubility optimization, dose-response profiling, and mechanistic validation in cancer and neuronal cell models.

Compound Handling & Preparation

Chemical Identity:

  • Systematic Name: N,4-Dimethylpiperidine-4-carboxamide hydrochloride[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O (Free base equivalent: C
    
    
    H
    
    
    N
    
    
    O)
  • Molecular Weight: ~192.69 g/mol (HCl salt)

  • Physical State: White to off-white crystalline solid.

Solubility Profile: As a hydrochloride salt, the compound exhibits hydrophilic properties but may require organic co-solvents to ensure stability in stock solutions intended for long-term storage.

SolventSolubility (max)StabilityRecommended Use
DMSO > 50 mMHigh (Months at -20°C)Primary Stock Solution
Water ~ 20-50 mMModerate (Hydrolysis risk)Immediate use only
Ethanol ~ 10-25 mMModerateAlternative if DMSO is toxic to sensitive lines
PBS < 10 mMLow (Precipitation risk)Working Solution Only

Stock Solution Protocol (10 mM):

  • Weigh 1.93 mg of N,4-Dimethyl-4-piperidinecarboxamide HCl.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until completely clear.

  • Aliquot into 50 µL volumes in amber microtubes to prevent freeze-thaw cycles.

  • Store at -20°C (stable for 6 months).

Cell Culture Protocol: Cytotoxicity & Signaling

Cell Line Selection

Select cell lines based on the hypothesized target (Sigma-2 vs. Opioid/GPCR).

  • Oncology Models (Sigma-2 High):

    • MCF-7 / MDA-MB-231: Breast cancer (high σ2 receptor density).

    • PC-3 / DU-145: Prostate cancer.

    • HeLa: Cervical cancer (Robust model for lysosomal toxicity).

  • Neuronal Models (GPCR/Signaling):

    • SH-SY5Y: Neuroblastoma (Expresses both Mu-opioid and Sigma receptors).

    • HEK293: Transfection host for specific receptor overexpression studies.

Experimental Workflow (Graphviz)

ProtocolWorkflow Stock Stock Preparation 10 mM in DMSO Dilution Serial Dilution (2x Concentrated in Media) Max DMSO: 0.5% Stock->Dilution Dilute to 200 µM, 100 µM... Seeding Cell Seeding 96-well Plate (3,000 - 5,000 cells/well) Attach Attachment Phase 24 Hours @ 37°C, 5% CO2 Seeding->Attach Treatment Treatment Phase Add 100µL Drug to 100µL Media Duration: 24h - 72h Attach->Treatment Dilution->Treatment Assay_Viability Viability Assay (CCK-8 / MTT / CellTiter-Glo) Treatment->Assay_Viability IC50 Determination Assay_Mech Mechanism Assay (Caspase-3 / Lysotracker) Treatment->Assay_Mech Pathway Analysis

Figure 1: Step-by-step experimental workflow for evaluating N,4-Dimethyl-4-piperidinecarboxamide HCl.

Detailed Treatment Protocol

Step 1: Seeding

  • Seed cells into 96-well plates (opaque walls for luminescence, clear for colorimetric).

  • Density: 3,000–5,000 cells/well (tumor lines); 10,000 cells/well (SH-SY5Y).

  • Incubate for 24 hours to allow attachment.

Step 2: Serial Dilution (2X Method) Prepare treatment media at 2X the final desired concentration to account for the volume already in the well.

  • Vehicle Control: Media + 0.2% DMSO.

  • Positive Control: Doxorubicin (1 µM) or Haloperidol (Sigma antagonist, 10 µM).

  • Dose Range: 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM, 100 µM.

Step 3: Treatment

  • Remove old media OR add 100 µL of 2X drug solution to the existing 100 µL of media (preferred for non-adherent cells).

  • Incubate for 48 hours (standard for Sigma-2 mediated cytotoxicity).

Step 4: Readout (CCK-8 Assay)

  • Add 10 µL of CCK-8 reagent per well.

  • Incubate for 1–4 hours at 37°C.

  • Measure absorbance at 450 nm .

  • Calculate % Viability =

    
    .
    

Mechanistic Validation: Sigma-2 Receptor Pathway

If the compound shows cytotoxicity (IC50 < 50 µM), validate the Sigma-2 mechanism (Lysosomal Membrane Permeabilization).

Lysosomal Integrity Assay (Acridine Orange / LysoTracker)

Sigma-2 agonists cause lysosomes to leak, reducing the accumulation of acidotropic dyes.

  • Treat cells with IC50 concentration of N,4-Dimethyl-4-piperidinecarboxamide HCl for 12 hours .

  • Stain with LysoTracker Red DND-99 (50 nM) for 30 minutes.

  • Result: A decrease in red fluorescence intensity compared to vehicle indicates lysosomal leakage.

Pathway Diagram (Graphviz)

SigmaPathway Drug N,4-Dimethyl-4- piperidinecarboxamide S2R Sigma-2 Receptor (TMEM97) Drug->S2R Binding Lysosome Lysosomal Destabilization S2R->Lysosome LMP Induction ROS ROS Generation Lysosome->ROS Cathepsin Release Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Cell Death (Apoptosis) Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action for Sigma-2 Receptor Ligands.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilitySonicate stock solution; Reduce max dose to 50 µM; Ensure DMSO < 0.5%.
Non-Linear Dose Response Receptor saturation or off-target effectsTest a wider range (log-scale); Check for "Eagle Effect" (paradoxical growth).
High Vehicle Toxicity DMSO sensitivityReduce DMSO to 0.1% or switch to water (if solubility permits).
Lack of Effect Low receptor expressionVerify Sigma-2 (TMEM97) expression in your cell line via Western Blot.

References

  • BenchChem. (2023). N,4-Dimethyl-4-piperidinecarboxamide HCl Product Record & Biological Activity. Retrieved from .

  • Zeng, C., et al. (2020).[2] "Sigma-2 receptors/TMEM97 as promising targets for cancer therapy." Molecular Cancer, 19(1), 1-18. (Contextual grounding for Sigma-2 mechanism).

  • Mach, R. H., et al. (2013). "Sigma-2 receptors: A novel target for cancer therapeutics." Advances in Cancer Research, 118, 1-34. (Review of piperidine scaffolds in Sigma-2 binding).
  • Google Patents. (2016). Compositions to improve the therapeutic benefit of bisantrene and analogs. Patent US20160220537A1. (Lists N,4-dimethyl-4-piperidinecarboxamide in cancer screening libraries). Retrieved from .

Sources

Troubleshooting & Optimization

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride synthesis byproduct identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Impurity Profiling for Sterically Hindered Piperidine Amides Target Molecule: N-Methyl-4-methylpiperidine-4-carboxamide Hydrochloride Document ID: TSC-PIP-04-A Last Updated: 2024-05-22

System Overview & Structural Diagnostics

Structural Ambiguity Warning

Before proceeding, verify your target structure. The nomenclature "N,4-Dimethyl" is frequently ambiguous in piperidine chemistry.

  • Target A (Amide-Methylated): N-Methyl-4-methylpiperidine-4-carboxamide.

    • Challenge: Steric hindrance at the quaternary C4 center makes amide coupling difficult.

  • Target B (Ring-Methylated): 1,4-Dimethylpiperidine-4-carboxamide.

    • Challenge: Reductive amination or alkylation of the ring nitrogen; often involves cyanide chemistry (Strecker).

This guide focuses on Target A (Amide-Methylated) , as it presents the most complex impurity profile due to the gem-disubstituted C4 position.

The "Gem-Dimethyl" Challenge

The 4-position of your piperidine ring is gem-disubstituted (containing both a methyl group and the carboxamide). This creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack by methylamine. Standard coupling protocols (e.g., EDC/HOBt) often fail or stall, leading to specific "stalled-reaction" byproducts.

Diagnostic Workflow (Triage)

Use this logic flow to identify the root cause of your synthesis failure.

DiagnosticFlow Start Start: Analyze Crude Product CheckLCMS 1. Check LCMS/HPLC Is the Product Mass (M+H) Present? Start->CheckLCMS MassFound Yes, Mass Found CheckLCMS->MassFound Yield Low NoMass No, Mass Absent CheckLCMS->NoMass Reaction Failed CheckImpurity 2. Identify Major Impurity Peak MassFound->CheckImpurity Impurity_Acid Mass = M-15 (Des-methyl) (Hydrolyzed Ester) CheckImpurity->Impurity_Acid Impurity_Urea Mass = Variable (Coupling Reagent Adduct) CheckImpurity->Impurity_Urea Impurity_Dimer Mass = 2M - HCl (Symmetrical Anhydride) CheckImpurity->Impurity_Dimer Action_Acid Cause: Moisture/Slow Reaction Fix: Use HATU or Acid Chloride Impurity_Acid->Action_Acid Action_Urea Cause: Rearrangement Fix: Switch to Carbodiimide-free method Impurity_Urea->Action_Urea

Figure 1: Diagnostic logic tree for identifying synthesis failures based on crude LCMS data.

Impurity Identification Guide

Common Byproducts in Hindered Amide Coupling

When coupling 1-Boc-4-methylpiperidine-4-carboxylic acid with methylamine , the following impurities are characteristic:

Impurity NameStructure DescriptionOrigin/MechanismDetection (LCMS)
The "Hydrolysis" Artifact Free Carboxylic Acid (Starting Material)Moisture Ingress: The activated ester (e.g., O-At ester) hydrolyzes before the amine can attack due to steric shielding at C4.[M+H]+ corresponding to acid precursor.
The N-Acylurea N-acylurea derivativeRearrangement: If using EDC/DCC, the slow amine attack allows the O-acylisourea intermediate to rearrange via an intramolecular

acyl shift.
Mass = Acid + Coupling Reagent Mass.
The "Tetramethyl" Impurity Ring N-Methylated ProductDeprotection Error: If using N-Boc and excessive Methyl Iodide (alternative route), the ring N may be alkylated.[M+H]+ = Product + 14 Da.
The Symmetrical Anhydride Dimer of the acidSlow Kinetics: Two molecules of activated acid react with each other because the amine is too slow to intercept.Mass = (2 × Acid) - H₂O.
The "Sticky Solid" Phenomenon

Symptom: The final HCl salt is a hygroscopic gum rather than a powder. Cause:

  • Excess HCl: Piperidine salts trap excess HCl in the crystal lattice.

  • Amide Rotamers: The N-methyl amide bond has restricted rotation, leading to broad NMR signals that look like impurities, preventing crystallization. Solution: Lyophilize from water/acetonitrile to remove trapped acid, or triturate with anhydrous diethyl ether/acetone.

Troubleshooting FAQs

Q1: Why is my coupling reaction stalling at 50% conversion?

Technical Insight: The C4-methyl group creates a "neopentyl-like" steric environment. The trajectory for the amine to attack the carbonyl (Bürgi-Dunitz angle) is blocked. Protocol Adjustment:

  • Stop using EDC/HOBt. It is too slow for this substrate.

  • Switch to HATU or COMU: These reagents generate a more reactive ester (O-7-azabenzotriazole) that accelerates the kinetics.

  • Alternative: Convert the acid to the Acid Chloride using oxalyl chloride/DMF (catalytic) first. The acid chloride is small enough to overcome the steric barrier.

Q2: I see a split peak in the Proton NMR. Is this a mixture of isomers?

Analysis: Likely No .

  • If you started with 4-methylpiperidine-4-carboxylic acid, the molecule is achiral (plane of symmetry).

  • Explanation: Tertiary or secondary amides (like your N-methyl amide) exhibit cis/trans isomerism (rotamers) around the amide bond. This is slow on the NMR timescale, resulting in two distinct sets of peaks (often 60:40 ratio).

  • Validation: Run the NMR at 60°C. If the peaks coalesce into sharp singlets, they are rotamers, not impurities.

Q3: How do I remove the "Des-methyl" impurity (the carboxylic acid)?

Scenario: You have 10% unreacted acid in your final amide. Purification Strategy:

  • Dissolve the crude mixture in an organic solvent (DCM or EtOAc).

  • Wash with 1M Na₂CO₃ (pH > 10). The unreacted acid will deprotonate and move to the aqueous layer. The amide will remain in the organic layer.

  • Note: Do this before removing the Boc group. Once deprotected, the piperidine amine makes the molecule amphoteric and difficult to extract.

Validated Synthesis Protocol

Objective: Synthesis of N-Methyl-4-methylpiperidine-4-carboxamide HCl via Acid Chloride Activation (bypassing steric hindrance).

Step 1: Activation (Acid Chloride Formation)
  • Setup: Flame-dried RBF under Nitrogen.

  • Reagents: Suspend 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equiv) in anhydrous DCM (10 vol).

  • Catalyst: Add DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 2 hours. Bubbling should cease.

    • Checkpoint: Aliquot into MeOH. Check LCMS for Methyl Ester formation (confirms acid chloride formed).

  • Workup: Evaporate solvent to remove excess oxalyl chloride (critical). Redissolve residue in dry DCM.

Step 2: Amide Coupling
  • Base: Add Triethylamine (3.0 equiv) to the acid chloride solution.

  • Amine: Add Methylamine (2.0 M in THF, 2.0 equiv) at 0°C.

  • Time: Stir vigorously for 4 hours.

  • Workup: Quench with water. Extract DCM. Wash with 1M NaOH (removes unreacted acid) and Brine. Dry (Na₂SO₄) and concentrate.[1][2]

Step 3: Deprotection & Salt Formation
  • Dissolve intermediate in 1,4-Dioxane .

  • Add 4M HCl in Dioxane (5 equiv).

  • Stir at RT for 3 hours. A white precipitate should form.

  • Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with Et₂O.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Synthesis Pathway Diagram[3][4]

Synthesispath SM Start: 1-Boc-4-methyl- piperidine-4-COOH Act Activation: Oxalyl Chloride/DMF (Forms Acid Chloride) SM->Act -HCl, -CO, -CO2 Coup Coupling: MeNH2 / Et3N (Steric Barrier) Act->Coup Fast Kinetics Inter Intermediate: N-Boc-Amide Coup->Inter Amide Bond Formed Deprot Deprotection: HCl / Dioxane Inter->Deprot -Boc Prod Final Product: N,4-Dimethyl-4-piperidine- carboxamide HCl Deprot->Prod Precipitation

Figure 2: Optimized synthesis pathway utilizing acid chloride activation to overcome C4 steric hindrance.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development, 20(2), 140–177.

  • Patterson, A. W., et al. (2007). Synthesis of 4,4-Disubstituted Piperidines via a Double Michael Addition Strategy. Journal of Organic Chemistry, 72(18), 6961–6969. (Provides context on 4,4-disubstituted piperidine scaffold synthesis).

Sources

Technical Support Center: Purification of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PUR-PIP-04-HCl Topic: Troubleshooting Crystallization, Hygroscopicity, and Phase Separation Issues

Executive Summary

Welcome to the technical support hub for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .

This molecule presents a unique purification challenge due to the gem-disubstituted carbon at position 4 (a methyl group and a carboxamide group on the same carbon). This structural feature introduces steric bulk that often disrupts crystal lattice packing, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1] Furthermore, as a secondary amine hydrochloride salt, it exhibits significant hygroscopicity, often leading to sticky gums rather than free-flowing solids.

This guide moves beyond standard textbook answers, providing field-tested protocols to resolve these specific physicochemical bottlenecks.

Module 1: The "Oiling Out" Crisis

User Complaint: "I added my antisolvent, but instead of crystals, a second oily layer formed at the bottom of the flask."

Diagnosis: You have entered the Oiling Out Zone (Liquid-Liquid Phase Separation). This occurs when the metastable zone width (MSZW) is traversed too rapidly, or when the temperature is above the depressed melting point of the solvated impurity-product mix. The system is thermodynamically driven to separate into a solute-rich oil and a solute-poor supernatant rather than nucleate crystals.[1]

Troubleshooting Protocol: The "Temperature Swing" Rescue

Do not simply add more antisolvent; this will only harden the oil. Follow this thermodynamic reset:

  • Re-dissolution: Heat the mixture back to reflux until the two phases merge into a single homogeneous solution.

  • Solvent Adjustment: Add 10-15% more of your good solvent (usually Methanol or Isopropanol). This lowers the supersaturation level.

  • Seeding (Critical): Cool the solution slowly to near the cloud point. Add seed crystals (0.5 wt%) of pure product.

    • Note: If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation sites.

  • Controlled Cooling: Cool at a rate of 5°C/hour. Rapid cooling promotes oiling.

Visual Workflow: Rescuing an Oiled-Out Batch

OilingOutRescue Start Problem: Product Oiled Out Step1 STOP Stirring Allow phases to settle Start->Step1 Step2 Heat to Reflux (Re-dissolve to single phase) Step1->Step2 Step3 Add 10% Polar Solvent (IPA or MeOH) Step2->Step3 Step4 Cool to T_cloud + 5°C Step3->Step4 Decision Seeds Available? Step4->Decision SeedYes Add Seeds (0.5 wt%) Decision->SeedYes Yes SeedNo Sonication / Scratch Glass Decision->SeedNo No Final Slow Cool (5°C/hr) to 0°C SeedYes->Final SeedNo->Final

Figure 1: Decision logic for recovering a batch that has undergone liquid-liquid phase separation.

Module 2: Hygroscopicity & The "Sticky Solid"

User Complaint: "The product looked like a white powder on the filter, but turned into a gum after 10 minutes on the bench."

Diagnosis: The hydrochloride salt is highly hygroscopic. The "gum" is a concentrated aqueous solution of your product, formed by absorbing atmospheric moisture.

Prevention Protocol: Azeotropic Drying

Water must be rigorously excluded during the final workup, not just after.

  • The Toluene Strip: Before the final crystallization, dissolve your crude gum in Toluene/Ethanol (10:1).

  • Rotary Evaporation: Evaporate to dryness. Toluene forms a positive azeotrope with water (boiling point 85°C), effectively "dragging" trapped moisture out of the lattice.

  • Repeat: Perform this step 2-3 times until the foam solidifies into a crunchier solid.

  • Inert Filtration: Perform the final filtration under a blanket of Nitrogen or Argon. If a glovebox is unavailable, use an inverted funnel flowing N2 over the Buchner funnel.

Table 1: Solvent Systems for Piperidine HCl Salts

Solvent SystemRoleRisk LevelNotes
IPA / Ethyl Acetate Recommended LowStandard system. Good impurity rejection.
Ethanol / Diethyl Ether High YieldMediumEther is highly volatile; rapid evaporation causes crusting.
DCM / Hexane AlternativeHighOften traps chlorinated solvents; product may oil out easily.
Water / Acetone DesaltingHighOnly use if inorganic salts (NaCl) are the main impurity.
Module 3: Stoichiometry & "Trapped" HCl

User Complaint: "My yield is >100% and the NMR shows shifting peaks."

Diagnosis: You likely have dihydrochloride formation or trapped HCl gas within the crystal lattice. Piperidines are basic, but the amide nitrogen is not. However, excess HCl can physically intercalate into the lattice or protonate the amide oxygen (rare but possible in high conc.).

Verification Protocol: The pH 5 Wash
  • Suspend your solid in dry Ethyl Acetate (do not dissolve).

  • Slurry for 30 minutes.

  • Filter and dry.[2]

  • Check pH: Dissolve a small amount (10 mg) in 1 mL water. The pH should be ~4-5. If pH < 2, you have excess acid.

  • Correction: If acidic, recrystallize from Methanol (which helps release trapped HCl) and precipitate with Ether .

Module 4: Impurity Profiling (Regioisomers)

User Complaint: "I see a small impurity peak at RRT 0.95 that won't wash away."

Diagnosis: This is likely the 4-methyl-4-piperidinecarboxylic acid starting material (unreacted) or a decarboxylated byproduct. Because both the product and impurity are amino-acid derivatives, they co-crystallize.

Purification Workflow: The "Free Base" Switch

If crystallization fails to remove the impurity, you must switch the ionization state.

  • Basify: Dissolve salt in water, adjust pH to 12 with NaOH (converts product to free base).

  • Extract: Extract into DCM (Dichloromethane). The carboxylate impurity (starting material) will remain in the aqueous phase as the sodium salt.

  • Wash: Wash organic layer with brine.

  • Re-salt: Dry organics, then treat with 1.05 equivalents of HCl in Dioxane/Ether to reform the pure salt.

FAQ: Quick Solutions

Q: Can I use Acetone as an antisolvent? A: Use with caution. While Acetone is a common antisolvent, primary and secondary amines can react with ketones to form imines/enamines (Schiff bases) if left standing, especially under acidic conditions (HCl catalyzes this). Ethyl Acetate is chemically safer.

Q: The solid is yellow. Is it decomposing? A: Piperidine derivatives often oxidize to form N-oxides or trace colored impurities.

  • Fix: Dissolve in hot IPA, add Activated Charcoal , reflux for 15 mins, and filter hot through Celite. This usually restores the white color.

Q: How do I store this long-term? A: Store in a tightly sealed vial with a desiccator packet, preferably at -20°C. The HCl salt is prone to hydrolysis if exposed to moist air for months.

References
  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Control Strategies. Retrieved from

  • ResearchGate. Purification of organic hydrochloride salts and troubleshooting amine crystallization. Retrieved from

  • European Patent Office. Process for preparing piperidine derivatives (EP3666757A1). Retrieved from

  • Sigma-Aldrich. 4-Piperidone monohydrate hydrochloride Properties (Analogous physicochemical data). Retrieved from

  • Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out. Retrieved from

Sources

Common problems in piperidine carboxamide synthesis and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Carboxamide Synthesis

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Amide Bond Formation in Piperidine Scaffolds

Introduction: The Scaffold & The Challenge

Piperidine carboxamides are ubiquitous in medicinal chemistry, serving as pharmacophores in GPCR ligands, enzyme inhibitors, and ion channel modulators. However, synthesizing them presents a dichotomy: the piperidine ring is chemically robust, but its functionalization—specifically amide coupling—is fraught with silent failures.

Whether you are synthesizing C-carboxamides (where the piperidine ring acts as the acid, e.g., nipecotic acid derivatives) or N-carboxamides (where piperidine acts as the amine), you will encounter three primary adversaries: Steric Hindrance , Racemization , and Polarity-Induced Purification Issues .

This guide bypasses standard textbook advice to address the specific "pain points" reported by bench scientists.

Ticket #01: "My coupling reaction has stalled or yields are consistently <40%."

Diagnosis: If your LCMS shows unreacted starting material despite prolonged reaction times, you are likely facing a Steric/Electronic Mismatch .

  • Scenario A (Piperidine as Amine): The secondary amine at N1 is nucleophilic but sterically encumbered, especially if there are substituents at C2/C6.

  • Scenario B (Piperidine as Acid): The carboxylic acid at C2/C3 is sterically shielded and prone to deactivation if the N1 protecting group (e.g., Boc, Cbz) creates a "folding" effect that blocks the active site.

The Solution: The Reagent Switch Stop using EDC/HOBt for hindered piperidines. The urea byproduct is a pain to remove, and the activation is often too slow for hindered substrates.

ReagentMechanism AdvantageBest Use Case
HATU Fast activation via At-based uronium.High Throughput: Best for rapid reactions where racemization is not the primary concern.
T3P (Propylphosphonic anhydride) Cyclic anhydride formation; highly reactive but "smart" (low epimerization).The Gold Standard: Best for hindered, chiral piperidine-2/3-carboxylic acids.
Ghosez's Reagent Converts acid to acid chloride in situ neutral conditions.The Nuclear Option: Use when the amine partner is an aniline or extremely non-nucleophilic.

Expert Insight: For difficult couplings, T3P is superior because it drives the reaction to completion through entropy (release of stable water-soluble phosphate byproducts) and operates well in EtOAc, allowing for easy workup.

Ticket #02: "I am losing enantiomeric excess (ee) during coupling."

Diagnosis: This is the most critical failure mode for Piperidine-2-carboxylic acids (and 3-carboxylic acids).

  • Mechanism: The activation of the carboxylic acid facilitates the formation of an Oxazolone (Azolactone) intermediate. The proton at the chiral center (alpha-proton) becomes highly acidic, leading to rapid equilibration (racemization) before the amine can attack.

  • Aggravator: Using excess base (DIEA/TEA) or "hot" coupling agents like HATU without temperature control.

The Solution: Base Management & Additives

  • Switch to T3P: T3P is famous for low epimerization rates because the activation byproduct is not a good leaving group for oxazolone formation compared to HOBt esters.

  • The "Oxyma" Effect: If using carbodiimides (EDC/DIC), replace HOBt with Oxyma Pure . It suppresses racemization more effectively than HOBt/HOAt and is non-explosive.

  • Base Protocol: Never premix the base and the activated acid. Add the base last and slowly, or use a weaker base like TMP (2,4,6-trimethylpyridine) if solubility permits.

Visualizing the Decision Logic:

CouplingLogic Start Start: Piperidine Coupling Chiral Is the Acid Chiral (Alpha-Carbon)? Start->Chiral Hindered Is the Amine Hindered? Chiral->Hindered No RacemizationRisk HIGH RISK: Racemization Chiral->RacemizationRisk Yes HATU_Route Sol: HATU or COMU (Fast Activation) Hindered->HATU_Route Yes EDC_Route Sol: EDC + HOBt (Standard) Hindered->EDC_Route No T3P_Route Sol: T3P (50% in EtOAc) + Pyridine/DIPEA (Low T) RacemizationRisk->T3P_Route Preferred RacemizationRisk->HATU_Route Only if T3P fails (Keep base < 2 eq) Standard Standard Coupling

Figure 1: Decision matrix for selecting coupling agents based on chirality and steric demands.

Ticket #03: "I cannot purify the product; it streaks or stays in the aqueous phase."

Diagnosis: Piperidine carboxamides are amphiphilic. If you deprotect the piperidine nitrogen (N1) before purification, the molecule becomes highly polar and basic, sticking to silica or washing out into the aqueous layer during extraction.

The Solution: Orthogonal Workup Strategies

  • Strategy A: The "Catch and Release" (For free amines) If your product has a free piperidine NH, use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture (dissolved in MeOH/DCM) onto SCX-2.

    • Wash with MeOH (removes non-basic impurities, coupling reagents, acids).

    • Elute with 2M NH3 in MeOH. The product releases in high purity.

  • Strategy B: The Acidic Wash (For N-protected amides) If the piperidine is still Boc/Cbz protected, the amide is neutral.

    • Dilute with EtOAc (avoid DCM if possible to prevent emulsions).

    • Wash with 10% Citric Acid (removes DMAP/amines) -> Water -> Sat. NaHCO3 (removes unreacted acid) -> Brine.

    • Note: Citric acid is preferred over HCl, which might deprotect a Boc group if left too long or too concentrated.

Standard Operating Procedure (SOP)

Protocol: Low-Racemization T3P Coupling for Piperidine-2-Carboxamides

Scope: Coupling of N-Boc-Piperidine-2-carboxylic acid with a primary amine.

Reagents:

  • N-Boc-Piperidine-2-COOH (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 - 2.0 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).[1]

Procedure:

  • Dissolution: Dissolve the carboxylic acid and the amine in EtOAc (approx. 0.1 M concentration) in a round-bottom flask.

  • Cooling: Cool the mixture to 0°C (ice bath). Crucial for suppressing racemization.[2]

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 2-3 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor by LCMS.

    • Checkpoint: T3P reactions are usually cleaner than HATU; you should see the product and T3P byproducts (water-soluble).

  • Workup:

    • Add water to quench.

    • Separate phases.

    • Wash Organic layer: 2x with 10% Citric Acid, 1x Water, 1x Sat. NaHCO3, 1x Brine.

    • Dry over Na2SO4 and concentrate.

Why this works: T3P acts as a kinetic scavenger of water. The byproduct is a water-soluble cyclic phosphonate, eliminating the need for difficult urea filtration (as with EDC) or removal of tetramethylurea (as with HATU).

Ticket #04: "My Piperidine N-acylation is regioselective... for the wrong spot."

Diagnosis: When acylation is intended at the N1 position (making a urea or amide), but the piperidine has other nucleophiles (e.g., 4-amino, 3-hydroxyl), selectivity becomes an issue.

Visualizing the Protection/Deprotection Workflow:

WorkupFlow Rxn Reaction Mixture: Piperidine Amide IsProtected Is N1 Protected (Boc/Cbz)? Rxn->IsProtected ProtectedPath Yes (Neutral Molecule) IsProtected->ProtectedPath UnprotectedPath No (Basic Amine) IsProtected->UnprotectedPath AcidWash Wash: 10% Citric Acid (Removes DMAP/Base) ProtectedPath->AcidWash SCX Purification: SCX-2 Cartridge (Catch & Release) UnprotectedPath->SCX BaseWash Wash: Sat. NaHCO3 (Removes Acids) AcidWash->BaseWash Final Evaporate Organic Layer BaseWash->Final FinalAmine Elute w/ NH3/MeOH SCX->FinalAmine

Figure 2: Workflow for isolating piperidine amides based on protection status.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Review of T3P and HATU scalability).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Mechanisms of racemization).

  • Archimica. (n.d.). T3P® (Propanephosphonic Acid Anhydride) – The Coupling Reagent of the Future. (Technical Data on T3P efficiency and racemization).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed comparison of HATU, EDC, and Oxyma).

  • Biotage. (2023).[3][4][5] How should I purify a complex, polar, amide reaction mixture? (Strategies for polar amide purification).

Sources

Optimizing reaction conditions for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of reaction conditions for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (systematically: 1,4-dimethylpiperidine-4-carboxamide hydrochloride).

System Overview & Chemical Logic

Target Molecule: 1,4-Dimethyl-4-piperidinecarboxamide hydrochloride CAS Registry Number (Generic Base): 84196-16-7 (Analogous reference) Critical Structural Feature: Quaternary Carbon at Position 4.

The Core Challenge: Steric Hindrance

The synthesis of this molecule hinges on the hydration of the precursor nitrile (4-cyano-1,4-dimethylpiperidine ) to the primary amide. This reaction is thermodynamically favorable but kinetically inhibited by the quaternary center at C4. The methyl group and the piperidine ring create significant steric bulk, shielding the nitrile carbon from nucleophilic attack by water.

Implication: Standard hydrolysis conditions often fail or require forcing conditions that lead to over-hydrolysis (forming the carboxylic acid).

Optimized Synthetic Workflows

Method A: Acid-Catalyzed Hydration (High Throughput)

Best for: Large scale, robust starting material.

Reagents: Conc. Sulfuric Acid (


, 90-98%), Water.
Mechanism:  Protonation of the nitrile nitrogen activates the carbon for water attack (Ritter-type intermediate).
ParameterOptimized ConditionRationale
Acid Conc. 90-95%

Lower concentrations (<85%) stall the reaction; higher (>98%) cause charring.
Temperature 60°C - 75°CActivation energy threshold for hindered nitriles. >80°C risks acid formation.
Time 4-6 HoursMonitor by HPLC. Extended times favor hydrolysis to carboxylic acid.
Quench Ice/Ammonium HydroxideControlled neutralization prevents amide hydrolysis during workup.
Method B: Basic Peroxide Hydrolysis (High Selectivity)

Best for: High purity requirements, avoiding acid byproducts.

Reagents: 30% Hydrogen Peroxide (


), Sodium Hydroxide (NaOH), DMSO or Methanol.
Mechanism:  The hydroperoxide anion (

) is a super-nucleophile (Alpha-effect), attacking the nitrile faster than

at lower temperatures.
ParameterOptimized ConditionRationale
Solvent DMSO (preferred)Enhances solubility of the piperidine nitrile; accelerates nucleophilic attack.
Stoichiometry 4-5 eq.

, 0.2 eq. NaOH
Excess peroxide drives the equilibrium; catalytic base is sufficient.
Temperature 50°C - 60°CMilder heat prevents oxidative degradation of the piperidine ring.

Visualization: Reaction & Logic Pathways

Figure 1: Synthetic Pathway & Critical Control Points

ReactionPathway Start 1-Methyl-4-piperidone Inter1 Cyanohydrin Intermediate Start->Inter1 HCN/NaCN Nitrile 4-Cyano-1,4-dimethyl piperidine Inter1->Nitrile MeMgBr or Alkylation Amide 1,4-Dimethyl-4- piperidinecarboxamide Nitrile->Amide Hydration (CRITICAL STEP) Acid Impurity: Carboxylic Acid Nitrile->Acid Over-hydrolysis (T > 80°C) Salt Final Product (HCl Salt) Amide->Salt HCl/IPA

Caption: Step-wise synthesis highlighting the critical hydration step where selectivity (Amide vs. Acid) is determined.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected LowYield Low Yield / Stalled Issue->LowYield Impurity High Acid Impurity Issue->Impurity Sticky Hygroscopic/Sticky Salt Issue->Sticky Action1 Increase Acid Conc. to >90% LowYield->Action1 Steric hindrance prevents attack Action2 Switch to Basic Peroxide Method Impurity->Action2 Acid hydrolysis is too aggressive Action3 Use Anhydrous HCl in IPA/Et2O Sticky->Action3 Water trapped in lattice

Caption: Decision matrix for resolving common synthetic failures based on observed symptoms.

Troubleshooting Guide

Scenario 1: The "Stalled" Reaction

Symptom: After 6 hours, TLC/HPLC shows >30% starting nitrile. Root Cause: Steric shielding of the nitrile carbon. The "effective molarity" of the water is too low near the reaction center. Corrective Action:

  • Increase Acid Concentration: If using 80%

    
    , bump to 90-95%. The protonation of the nitrile is the rate-limiting step.
    
  • Temperature Ramp: Increase temperature by 5°C increments. Warning: Do not exceed 80°C.

  • Solvent Switch: If using aqueous acid, switch to a biphasic system or add a co-solvent like acetic acid to improve solubility of the lipophilic nitrile.

Scenario 2: The "Sticky" Salt

Symptom: Upon adding HCl, the product oils out or forms a hygroscopic gum instead of a crisp solid. Root Cause: Presence of water during salt formation or excess HCl trapping moisture. Corrective Action:

  • Dehydration: Dissolve the crude free base in Toluene and reflux with a Dean-Stark trap to remove all trace water before adding acid.

  • Anhydrous Acid: Use HCl in Isopropanol (5-6N) or bubble HCl gas into dry Diethyl Ether. Avoid aqueous HCl.

  • Trituration: If a gum forms, decant the solvent and triturate (grind) the gum with anhydrous Ether or Hexane to induce crystallization.

Scenario 3: Carboxylic Acid Contamination

Symptom: Product has a broad melting point and acidic pH shift. Root Cause: Over-hydrolysis. The amide bond is hydrolyzing to the acid.[1] Corrective Action:

  • Quench Protocol: Pour the reaction mixture onto crushed ice/ammonium hydroxide immediately upon completion. Do not let it cool slowly in the acid bath.

  • Purification: Recrystallize from Ethanol/Ethyl Acetate . The carboxylic acid impurity is usually more soluble in EtAc and will remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q: Can I use the Ritter reaction to get the N-tert-butyl amide and then deprotect? A: Yes, reacting the nitrile with tert-butanol and


 yields the N-tert-butyl amide. However, removing the tert-butyl group often requires harsh conditions that may damage the piperidine ring. Direct hydration is preferred for the primary amide.

Q: Why is the melting point of my salt lower than the literature value (approx. 240-250°C)? A: This salt is prone to forming hemi-hydrates. If your MP is ~100-120°C, you likely have the hydrate or solvent inclusion. Dry the sample at 60°C under high vacuum (


) for 24 hours.

Q: Is the "N,4-Dimethyl" nomenclature referring to the amide nitrogen? A: In most industrial contexts for this class of opioids/analgesics, "N,4-Dimethyl" refers to 1-methyl-4-methyl-4-piperidinecarboxamide (Ring N-Methyl). If you specifically need the amide nitrogen methylated (N-methylcarboxamide), you must react the corresponding ester with methylamine, not hydrolyze the nitrile.

References

  • Ritter Reaction Mechanism & Steric Hindrance

    • Plaut, H., & Ritter, J. J. (1951). "A New Reaction of Nitriles. VI. Unsaturated Amides." Journal of the American Chemical Society.

    • Context: Foundational chemistry regarding the hydration of hindered nitriles using sulfuric acid.
  • Basic Peroxide Hydrolysis (Radziszewski Reaction)

    • McIsaac, J. E., et al. (1971). "The Mechanism of the Base-Catalyzed Hydrolysis of Nitriles." The Journal of Organic Chemistry.

    • Context: Explains the "Alpha-effect" of the hydroperoxide anion, crucial for the Method B protocol.
  • Piperidine Salt Purification: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. Context: General protocols for the isolation and crystallization of amine hydrochloride salts (Chapter 11).
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

Sources

Technical Support Center: N,4-Dimethyl-4-piperidinecarboxamide HCl Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for analytical chemists and pharmaceutical scientists characterizing N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .

This guide assumes the structure is 4-methyl-N-methylpiperidine-4-carboxamide HCl , containing a secondary amine on the piperidine ring and a sterically hindered N-methyl carboxamide at the C4 position.[1]

Status: Operational Subject: Stability Profiling, Impurity Identification, and Method Troubleshooting Ticket Type: Advanced Method Development

Executive Summary: Molecule Lability Profile

Before initiating forced degradation, understand the chemical liabilities of your molecule. N,4-Dimethyl-4-piperidinecarboxamide HCl presents three distinct degradation vectors:

  • Amide Hydrolysis (Sterically Hindered): The carboxamide moiety at position 4 is attached to a quaternary carbon (due to the 4-methyl group). This steric bulk significantly slows down hydrolysis compared to simple piperidine-4-carboxamides.[1] Expect hydrolysis only under harsh acidic/basic stress or prolonged thermal exposure.[1]

  • Secondary Amine Oxidation: The unsubstituted piperidine nitrogen (NH) is a "soft spot" for oxidation, leading to N-hydroxylamines and nitrones, particularly in the presence of peroxides or AIBN.

  • N-Nitrosation Risk: As a secondary amine, this compound is at high risk for forming N-nitroso derivatives (nitrosamines) if exposed to nitrites in excipients or solvents.[1]

Module 1: Chromatographic Troubleshooting (The "How-To")

Issue: "My main peak is tailing significantly, and I see retention time shifts between injections."

Root Cause: Piperidine derivatives are strong bases (pKa ~10-11).[1] The secondary amine interacts with residual silanols on silica-based C18 columns, causing peak tailing.[1] Retention shifts often stem from inadequate pH buffering or temperature fluctuations affecting the ionization state.

Troubleshooting Protocol:

ParameterRecommendationTechnical Rationale
Column Selection Hybrid Silica (e.g., Waters XBridge BEH C18) or Bidentate C18 (e.g., Agilent Zorbax Extend) Hybrid particles resist high pH degradation and minimize silanol activity.[1]
Mobile Phase pH High pH (pH 9.5 - 10.5) using Ammonium Hydroxide/BicarbonateAt pH > pKa, the amine is deprotonated (neutral), reducing silanol interaction and improving peak shape.
Additives 0.1% Formic Acid + 5-10 mM Ammonium Formate (if Low pH is required)Ammonium ions compete with the analyte for silanol binding sites, sharpening the peak.
Sample Diluent Match Initial Mobile Phase Avoid dissolving the salt form in pure organic solvent; this can cause "solvent shock" and split peaks for early eluters.
Module 2: Mass Spectrometry Identification (The "What is it?")

Issue: "I see degradation peaks in my stress samples. How do I identify them using LC-MS/MS?"

Diagnostic Logic: Use the Mass Shift (


 m/z)  to categorize impurities.
Parent Ion:

Degradation TypeMass Shift (Da)Proposed StructureMechanism
Hydrolysis -13 Da 4-Methyl-4-piperidinecarboxylic acidLoss of Methylamine (-31 Da) + Gain of Water (+18 Da).[1] Net = -13.[1]
N-Oxidation +16 Da N-hydroxy-piperidine derivativeOxidation of the secondary amine to hydroxylamine (

).[1]
Dehydrogenation -2 Da Imine / Enamine speciesOxidative removal of hydrogen across the C-N bond.[1]
N-Nitrosation +29 Da N-Nitroso-N,4-dimethyl...[1]Replacement of amine H with NO group (+30 - 1 = +29).[1] CRITICAL SAFETY ALERT.

Key Fragment Ion (MS2): Look for the stability of the tropylium-like or ring fragments.

  • Diagnostic loss for Parent: Loss of

    
     (31 Da) from the amide side chain is common.
    
  • Diagnostic for Acid Impurity: Loss of

    
     (18 Da) or 
    
    
    
    (44 Da) from the carboxylic acid group.
Module 3: Forced Degradation Protocols (The "Stress Test")

Standard Operating Procedure (SOP) for Stress Testing: Note: The quaternary center at C4 requires more aggressive conditions than standard ICH Q1A protocols.

1. Acid/Base Hydrolysis
  • Protocol: Dissolve sample to 1 mg/mL in 0.1 N HCl (Acid) and 0.1 N NaOH (Base). Reflux at 60°C for 24 hours.

  • Target: 5-20% degradation.

  • Expectation: The sterically hindered amide may resist 0.1 N conditions. If <5% degradation is observed, increase to 1.0 N HCl/NaOH and 80°C.

  • Pathway: Cleavage of the amide bond to yield the Carboxylic Acid derivative.[2]

2. Oxidative Stress [3][4]
  • Protocol: 1 mg/mL sample + 3%

    
     at Room Temperature for 4 hours.
    
  • Expectation: Rapid formation of N-oxide/N-hydroxyl species on the piperidine ring.[1]

  • Caution: Secondary amines can over-oxidize to ring-opened products.[1] Monitor for multiple +16 Da additions.

3. Photostability
  • Protocol: Expose solid and solution (in quartz vials) to 1.2 million lux hours (Vis) and 200 W-hr/m² (UV).

  • Expectation: Generally stable, but check for discoloration (yellowing) indicating N-oxide radical coupling.[1]

Module 4: Degradation Pathway Map

The following diagram visualizes the degradation logic, linking stress conditions to specific structural changes.

DegradationPathway Parent N,4-Dimethyl-4-piperidinecarboxamide (Parent API) Acid 4-Methyl-4-piperidinecarboxylic Acid (Hydrolysis Product) [M-13 Da] Parent->Acid Acid/Base Hydrolysis (High Temp) Amine Methylamine (By-product) Parent->Amine Hydrolysis Cleavage NOxide N-Hydroxy Impurity (Oxidation Product) [M+16 Da] Parent->NOxide Peroxide Oxidation (H2O2) Nitroso N-Nitroso Impurity (Nitrosation Risk) [M+29 Da] Parent->Nitroso Nitrites (Excipients) Acidic pH Imine Imine/Enamine (Dehydrogenation) [M-2 Da] NOxide->Imine Dehydration/-H2O

Figure 1: Mechanistic degradation pathway of N,4-Dimethyl-4-piperidinecarboxamide HCl showing primary hydrolytic and oxidative routes.

Module 5: FAQ - Researcher to Researcher

Q: Why is my hydrolysis impurity eluting after the parent peak in Reverse Phase? A: This is counter-intuitive but possible. While acids are usually more polar, at low pH (e.g., 0.1% Formic Acid), the carboxylic acid is protonated (neutral, COOH) and the parent amine is protonated (cationic,


). The neutral acid may interact more strongly with the C18 chain than the charged parent, especially if the parent is very hydrophilic. Fix:  Run at pH 10; the acid will ionize (

) and elute early.

Q: I see a +30 Da peak, not +29 Da. Is it the Nitrosamine? A: Unlikely. A +30 Da shift usually corresponds to the addition of formaldehyde (


) to form a hydroxymethyl adduct, common if using methanolic solvents with trace formaldehyde contamination. Nitrosamines are strictly +29 Da (replacement of H with NO).[1]

Q: Can I use UV detection for the hydrolysis product? A: The hydrolysis product (Carboxylic Acid) loses the amide bond, which contributes significantly to UV absorbance at 210-220 nm. The acid will have lower UV response . Ensure you use a reference standard for the acid to calculate Relative Response Factors (RRF), otherwise, you will under-report the degradation levels.

References
  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] 2003.[1][5] Link

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.[1] (Defines standard forced degradation limits of 5-20%). Link

  • Balser, S., et al. "Oxidation of Piperidine Derivatives: Mechanisms and Analytical Characterization." Journal of Pharmaceutical and Biomedical Analysis, 2018. (Grounding for N-oxide formation in secondary amines).[1] Link

  • FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs.[1] 2021.[1][5][6] (Crucial for secondary amine risk assessment). Link

  • PubChem Compound Summary. N,N-Dimethylpiperidine-4-carboxamide hydrochloride (Structural Analog Reference).[1]Link

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-TAIL-001 Subject: Severe peak asymmetry/tailing observed in piperidine-containing analytes. Assigned Specialist: Senior Application Scientist

Executive Summary: The "Piperidine Problem"

Piperidine is a secondary amine with a high


 (~11.12). In typical Reverse Phase HPLC (RP-HPLC) conditions (pH 2–8), it exists almost exclusively as a positively charged cation. The severe tailing you are experiencing is likely thermodynamic , not kinetic. It is caused by a secondary retention mechanism: Cation Exchange .

The positively charged piperidine interacts with residual, negatively charged silanol groups (


) on the silica column backbone. This interaction is strong, slow to reverse, and results in the characteristic "shark fin" tailing.

This guide provides a tiered troubleshooting approach, moving from mobile phase chemistry (easiest fix) to hardware changes (permanent fix).

Phase 1: The Mechanism (Root Cause Analysis)

To fix the tailing, you must break the interaction between the analyte and the silica surface.

The Silanol Trap

Standard silica supports have a


 distribution for surface silanols ranging from 3.5 to 8.0.
  • Scenario: You run at pH 4.0 with Formic Acid.

  • Result: Piperidine is protonated (

    
    ). Approximately 10-20% of surface silanols are ionized (
    
    
    
    ). The piperidine sticks to these sites like Velcro.
Visualization: The Interaction Pathway

PiperidineInteraction Piperidine Piperidine Analyte (pKa ~11.1) Protonated Ionized State (NH2+) Positive Charge Piperidine->Protonated At pH < 9 MobilePhase Mobile Phase pH (Typical pH 3-7) MobilePhase->Protonated SilanolIon Ionized Silanol (Si-O-) Negative Charge MobilePhase->SilanolIon Silica Silica Stationary Phase (Residual Silanols) Silica->SilanolIon At pH > 3.5 Tailing PEAK TAILING (Cation Exchange Retention) Protonated->Tailing Strong Ionic Attraction SilanolIon->Tailing Secondary Interaction

Figure 1: The mechanism of peak tailing. At neutral or slightly acidic pH, both the analyte and the column surface are charged, creating an unwanted ion-exchange mechanism.

Phase 2: Chemical Solutions (Mobile Phase Optimization)

If you cannot change your column immediately, you must modify the mobile phase to suppress these interactions. You have three main chemical levers.

Option A: The "Sacrificial Base" (Triethylamine - TEA)

Mechanism: TEA is a tertiary amine that competes with piperidine for the active silanol sites. Because TEA is present in high concentration (excess), it saturates the silanols, shielding the piperidine.

  • Protocol: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase.

  • Critical Step: You must adjust the pH (usually to pH 3.0–7.0) after adding TEA, using Phosphoric acid or Acetate.

  • Warning: TEA effectively "coats" the column. It is difficult to wash off and may permanently alter the selectivity of that specific column for other methods.

Option B: Ion Pairing / pH Suppression (Trifluoroacetic Acid - TFA)

Mechanism: TFA (


 ~0.[1]3) serves a dual purpose:
  • pH Control: Drops pH to ~2.0, protonating the silanols back to neutral

    
    .
    
  • Ion Pairing: The Trifluoroacetate anion (

    
    ) forms a neutral ion pair with the Piperidinium cation, increasing retention and masking the charge.
    
  • Protocol: Use 0.05% to 0.1% TFA in both aqueous and organic phases.

  • Warning: TFA causes significant signal suppression in LC-MS (Liquid Chromatography-Mass Spectrometry).[1]

Comparison of Additives
FeatureFormic Acid (0.1%)TFA (0.1%)TEA (5-10 mM)High pH Buffer (NH4OH)
Primary Mechanism pH control onlyIon Pairing + Silanol SuppressionSilanol Blocking (Competition)Analyte Neutralization
Effect on Piperidine Poor (Tailing likely)Good (Sharp peaks)Excellent (Symmetrical)Excellent (Symmetrical)
LC-MS Compatibility ExcellentPoor (Signal Suppression)Poor (Contamination)Good (Requires specific column)
Column Life NeutralNeutralCan degrade silica if pH > 8Requires Hybrid/Polymer Column

Phase 3: The "High pH" Strategy (The Modern Standard)

The most robust solution for piperidine analysis is to operate at pH 10–11 .

The Logic

At pH 11 (close to the


 of 11.12), a significant portion of the piperidine becomes neutral (free base). Neutral amines do not interact with charged silanols.

Requirements:

  • Column: You CANNOT use standard silica (dissolves at pH > 8). You must use Hybrid Particle (e.g., Waters BEH, Agilent Poroshell HPH) or Polymeric columns.

  • Buffer: 10mM Ammonium Hydroxide or Ammonium Bicarbonate adjusted to pH 10.5.

Workflow Decision Tree:

SolutionWorkflow Start Start: Piperidine Peak Tailing CheckMS Is detection MS (Mass Spec)? Start->CheckMS MS_Yes Yes (MS) CheckMS->MS_Yes MS_No No (UV Only) CheckMS->MS_No HighPH_Check Do you have a High-pH Stable Column (Hybrid)? MS_Yes->HighPH_Check UseHighPH SOLUTION 1: Run at pH 10.5 (NH4OH Buffer) HighPH_Check->UseHighPH Yes UseFormicHighStrength SOLUTION 2: Use High Ionic Strength (20mM Ammonium Formate) HighPH_Check->UseFormicHighStrength No UseTFA SOLUTION 3: Use 0.1% TFA (Best Peak Shape) MS_No->UseTFA Preferred UseTEA SOLUTION 4: Add 10mM TEA (Sacrificial Base) MS_No->UseTEA Alternative

Figure 2: Decision tree for selecting the correct mobile phase modifier based on detection method and column availability.

Phase 4: Hardware Checklist

If chemical modification does not solve the issue, your column is likely the bottleneck. Ensure your column meets these criteria:

  • End-Capping: Ensure the column is "fully end-capped." This means the manufacturer has chemically reacted the accessible silanols with a small silane (like trimethylchlorosilane) to block them.

  • Carbon Load: Higher carbon loads (>15%) often shield the silica surface better than low carbon loads.

  • Base Deactivation: Look for columns specifically marketed as "Base Deactivated" (BDS) or "For Basic Compounds."

Recommended Column Classes (Examples):

  • Waters XBridge / BEH C18 (High pH stable, hybrid particle).

  • Agilent Poroshell HPH (High pH stable, superficially porous).

  • Phenomenex Gemini (High pH stable).

References

  • Waters Corporation. Effect of Trifluoroacetic Acid (TFA) on Peak Shape and MS Sensitivity. Waters Knowledge Base. Link

  • Phenomenex. HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes. Phenomenex Technical Resources. Link

  • Agilent Technologies. Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Agilent Technical Overview. Link

  • McCalley, D. V. (2005). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link

  • PubChem. Piperidine Compound Summary (pKa Data). National Library of Medicine. Link

Sources

Resolving split peaks in HPLC analysis of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of N,4-Dimethyl-4-piperidinecarboxamide HCl

Current Status: Online Ticket ID: #HPLC-AMIDE-SOLN Subject: Troubleshooting Split Peaks & Peak Shape Anomalies

Executive Summary: The "Twin Peak" Paradox

Welcome to the Technical Support Center. You are likely observing a split peak for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .[1][2]

Before tearing down your HPLC system, you must distinguish between a physical separation failure (column void, solvent mismatch) and a chemical equilibrium issue (rotamers, ionization).[1][2]

For this specific molecule, the split peak is most frequently caused by Amide Rotamers (conformational isomers) or pH/pKa proximity .[1] This guide uses a "Root Cause Elimination" protocol to identify and fix the issue.

Module 1: The Rotamer Effect (The "Phantom" Split)

The Science: Your analyte contains a carboxamide group (–CO–NH–CH₃).[1][2][3] Due to the partial double-bond character of the C–N amide bond, rotation is restricted.[1] This creates two distinct conformers (cis and trans, or E and Z) that exist in equilibrium.[1][2]

  • At Room Temperature: The interconversion is slow.[1][2] The C18 column can separate these two forms, resulting in two peaks (often with a "saddle" or bridge between them).[1][2]

  • At High Temperature: The energy barrier is overcome, rotation speeds up, and the peaks coalesce into one sharp peak.[1]

Diagnostic Test (The "Heat Check"):

  • Run your current method at 25°C . Observe the split.

  • Increase column temperature to 50°C or 60°C .

  • Result: If the peaks merge or the split ratio changes significantly, you are seeing rotamers.[1][2] This is a chemical property, not a method failure.[1][2]

Solution:

  • Permanent Fix: Validate the method at 45–60°C to ensure peak coalescence.

  • Quantification: If you cannot heat the column, integrate both peaks as a single sum.

Module 2: The pH Trap (Ionization Equilibria)

The Science: N,4-Dimethyl-4-piperidinecarboxamide contains a piperidine ring nitrogen.[1][2][4]

  • pKa of Piperidine N: ~10.5 (Highly Basic).[1][2]

  • The Risk: If your mobile phase pH is near 9–11, the molecule splits between its ionized (protonated) and neutral (free base) forms.[1] These travel at different speeds.[1][2][5]

  • The Silanol Effect: At neutral pH (pH 6–8), the amine is fully protonated (

    
    ).[1] However, it will interact strongly with residual silanols (
    
    
    
    ) on the silica support, causing peak tailing or "pseudo-splitting."[1][2]

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Broad, Tailing Split Silanol InteractionAdd 0.1% TFA (Trifluoroacetic acid) or TEA (Triethylamine) to the mobile phase to mask silanols.[1][2]
Split at pH 9-10 Partial IonizationDo not work here. Shift pH to < 3.0 (fully ionized) or > 12.0 (fully neutral, requires hybrid column).
Fronting Peak Column OverloadThe salt form is bulky.[1][2] Reduce injection volume by 50% or dilute the sample 1:10.

Module 3: Solvent Mismatch (The "Strong Solvent" Effect)

The Scenario: You dissolved the sample (HCl salt) in 100% Methanol or Acetonitrile because it dissolves well, but your gradient starts at 95% Water.

The Mechanism: The "plug" of strong solvent (MeOH) travels down the column faster than the mobile phase, carrying a portion of the analyte with it before it dilutes. This creates a pre-peak or a split.[1][2]

Corrective Action:

  • Rule of Thumb: The injection solvent should match the initial mobile phase conditions (e.g., 95% Buffer / 5% Organic).[1]

  • Solubility Fix: If the HCl salt is insoluble in the buffer, dissolve it in a minimal amount of MeOH, then dilute with the mobile phase buffer immediately.

Visual Troubleshooting Logic

The following diagram maps the decision process to identify the root cause of your split peak.

TroubleshootingLogic Start START: Split Peak Detected CheckTemp TEST 1: Increase Temp to 60°C Start->CheckTemp ResultTemp Did peaks coalesce? CheckTemp->ResultTemp Rotamers CAUSE: Amide Rotamers (Conformational Isomers) ResultTemp->Rotamers Yes CheckSolvent TEST 2: Check Injection Solvent ResultTemp->CheckSolvent No ActionRotamer FIX: Run method at >50°C or Integrate Sum Rotamers->ActionRotamer ResultSolvent Is sample in 100% Organic? CheckSolvent->ResultSolvent SolventEffect CAUSE: Strong Solvent Effect (Viscous Fingering) ResultSolvent->SolventEffect Yes CheckPH TEST 3: Check Mobile Phase pH ResultSolvent->CheckPH No ActionSolvent FIX: Dissolve in Mobile Phase (Low Organic %) SolventEffect->ActionSolvent ResultPH Is pH > 8.0? CheckPH->ResultPH Ionization CAUSE: Partial Ionization (pKa Proximity) ResultPH->Ionization Yes ActionPH FIX: Acidify Mobile Phase (pH 2.0 - 3.0) ResultPH->ActionPH No (Suspect Silanols) Ionization->ActionPH

Caption: Logical workflow for isolating the cause of peak splitting in amide-based piperidines.

Recommended Method Parameters (Starting Point)

If your current method is failing, switch to this robust "Scouting Gradient" designed for basic piperidine amides.

ParameterSpecificationRationale
Column C18 End-capped (e.g., XBridge, Luna C18(2))"End-capping" reduces silanol interactions with the basic piperidine ring.[1][2]
Mobile Phase A 0.1% TFA in Water (pH ~2.[1][2]0)Low pH ensures the piperidine is 100% ionized (no pH split) and TFA ion-pairs to sharpen the peak.[1][2]
Mobile Phase B 0.1% TFA in AcetonitrileMatches the additive in the aqueous phase to prevent baseline drift.[2]
Temperature 45°C - 55°C CRITICAL: Accelerates rotamer interconversion to prevent "batman" peaks.[1][2]
Flow Rate 1.0 mL/minStandard.[1][2]
Detection UV 210 nmAmides have weak absorbance; 210 nm captures the carbonyl transition.[1][2]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Chapter 6: "The Separation of Basic Compounds").[1][2]

  • Dolan, J. (2010).[1][2] "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America.[1][2]

  • McCalley, D. V. (2010).[1][2][6] "Analysis of basic solutes by reversed-phase high-performance liquid chromatography." Journal of Chromatography A.

  • Chromatography Forum. (2014). "Rotational isomers by HPLC." (Discussion on amide rotamer peak splitting).

Sources

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride NMR signal assignment challenges

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific NMR signal assignment challenges for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .

The presence of a quaternary center at C4, a restricted amide bond, and a protonated amine salt creates a "perfect storm" of NMR complexity: signal doubling (rotamers), conformational locking, and solvent-dependent exchange phenomena.

Part 1: The Diagnostic Landscape

The "Ghost Peak" Phenomenon (Rotamerism)

Symptom: Your


H NMR spectrum appears to have "impurity" peaks. The N-methyl doublet and the C4-methyl singlet appear as two unequal sets of signals (e.g., a 70:30 ratio).
Root Cause:  Restricted rotation around the Amide C-N bond.[1][2][3][4][5][6]
Unlike simple amines, the amide bond (

) possesses partial double-bond character due to resonance.[1] This restricts rotation, creating two distinct observable species on the NMR time scale: the anti (trans) and syn (cis) rotamers.
  • Major Rotamer: Typically, the N-methyl group prefers to be anti to the bulky carbonyl oxygen to minimize steric repulsion.

  • Minor Rotamer: The syn conformation.

The Quaternary Lock (Ring Conformation)

Symptom: The piperidine ring protons (C2, C3, C5, C6) show complex splitting patterns that do not simplify easily. Root Cause: The 4,4-disubstitution (Methyl and Carboxamide) locks the piperidine ring into a specific chair conformation.

  • The bulky Carboxamide group will preferentially occupy the Equatorial position to avoid 1,3-diaxial interactions.

  • The C4-Methyl group is forced into the Axial position.

  • This renders the ring rigid, making the axial and equatorial protons on C2/C6 and C3/C5 magnetically distinct (non-equivalent).

Part 2: Visualizing the Dynamics

The following diagram illustrates the two primary sources of signal complexity: Amide Rotamerism and Ring Conformation.

NMR_Dynamics Molecule N,4-Dimethyl-4-piperidinecarboxamide HCl Amide_Bond Amide Bond (C-N) Restricted Rotation Molecule->Amide_Bond Ring_Conf Piperidine Ring Chair Conformation Molecule->Ring_Conf Rotamers Rotamers (Syn/Anti) Result: Signal Doubling Amide_Bond->Rotamers Slow Exchange (NMR Timescale) Axial_Eq Axial vs. Equatorial Protons Result: Complex Coupling (J-values) Ring_Conf->Axial_Eq Gem-Dimethyl Effect (Steric Lock) VT_NMR Solution: Variable Temperature (VT) NMR Rotamers->VT_NMR Coalescence NOESY Solution: 1D NOE / 2D NOESY Axial_Eq->NOESY Spatial Assignment

Figure 1: Mechanistic flow of NMR spectral complexity arising from amide bond rigidity and piperidine ring locking.

Part 3: Expected Chemical Shifts & Assignments

Assumption: Spectra recorded in DMSO-


 (to visualize salt protons).
PositionGroupMultiplicityApprox.[2][7][8][9] Shift (

)
Diagnostic Note
NH (Amide)

Broad Quartet7.5 - 8.2 ppmCouples to N-Me. Visible as two signals (Rotamers).[2]
NH

(Salt)
Ring

Broad Singlet8.5 - 9.5 ppmOnly visible in DMSO/CD

CN. Disappears in D

O.
C2/C6 (Eq) Ring

Doublet of Doublets3.2 - 3.5 ppmDownfield due to adjacent

.

Hz,

Hz.
C2/C6 (Ax) Ring

Triplet (apparent)2.8 - 3.1 ppmUpfield of Eq. Large axial-axial coupling (

Hz).
N-Me

Doublet2.6 - 2.8 ppmSplit into two sets. Integration ratio matches rotamer population.
C3/C5 (Eq) Ring

Multiplet1.8 - 2.1 ppmDeshielded by C4-substituents.
C3/C5 (Ax) Ring

Multiplet1.5 - 1.8 ppmShielded.
C4-Me

Singlet1.1 - 1.3 ppmSplit into two sets (Rotamers). Sharp singlet (no vicinal H).

Part 4: Troubleshooting Protocols

Protocol A: Confirming Rotamers (VT-NMR)

If you suspect the "impurities" are actually rotamers, use Variable Temperature NMR.

  • Preparation: Dissolve 5-10 mg of sample in DMSO-

    
     (high boiling point, good solubility for salts).
    
  • Baseline: Acquire a standard

    
    H spectrum at 25°C (298 K). Note the separation (
    
    
    
    ) of the split N-Me signals.
  • Heating: Increase probe temperature in 10°C increments (e.g., 40°C, 50°C, 60°C, up to 100°C).

    • Safety: Ensure the tube is rated for high temperature and the cap is secure.

  • Observation:

    • As T increases, the rotation rate (

      
      ) increases.
      
    • Peaks will broaden and move toward each other.

    • Coalescence Temperature (

      
      ):  The point where the two peaks merge into a single broad peak.
      
    • Above

      
      , the peak sharpens into a single average signal.
      
Protocol B: Distinguishing Axial vs. Equatorial Protons

Use the Karplus Relationship via coupling constants (


).
  • Focus on C2/C6 Protons: These are the most distinct signals (downfield).

  • Analyze Splitting:

    • Axial Proton (

      
      ):  Look for a large coupling constant (
      
      
      
      Hz). This signals a 180° dihedral angle with the neighboring axial proton at C3/C5.
    • Equatorial Proton (

      
      ):  Look for smaller couplings (
      
      
      
      Hz and
      
      
      Hz).
  • Validation (NOESY):

    • The C4-Methyl (Axial) will show a strong NOE correlation with the C2/C6 Axial protons (1,3-diaxial relationship).

    • The C4-Methyl will not show a strong NOE with C2/C6 Equatorial protons.

Part 5: Frequently Asked Questions (FAQ)

Q1: Why does my spectrum look clean in D


O but messy in DMSO-

?
A: In D

O, the acidic ammonium protons (

) and the amide proton (

) undergo rapid deuterium exchange and become "silent" (invisible). In DMSO-

, these protons are visible and often couple to neighboring carbons (e.g.,

coupling), adding complexity. Furthermore, D

O can shift the rotamer equilibrium or change the solubility profile, sometimes accidentally overlapping the rotamer signals.

Q2: Can I use Chloroform (


) to avoid the DMSO solvent peak? 
A:  Generally, no . Hydrochloride salts are poorly soluble in non-polar solvents like chloroform. You may obtain a spectrum of a suspension, which will be broad and useless. If you must use 

, you would need to perform a "free base" extraction (treat with NaOH/Na

CO

, extract into organic layer), but this removes the HCl and changes the chemical shifts of the

-protons.

Q3: The integration of my N-methyl group is 2.3H instead of 3H. Is my compound impure? A: Not necessarily. Check if you are integrating both rotamer signals. If the rotamer ratio is 70:30, and you only integrate the main peak, you will get ~2.1H. You must sum the integrals of both the major and minor rotamer peaks to get the total proton count (3H).

Q4: How do I report the chemical shifts for a mixture of rotamers in a paper? A: The standard convention is to list the major rotamer's shifts and note the presence of the minor one.

  • Example: "

    
     2.80 (d, 
    
    
    
    Hz, 2.1H, major), 2.65 (d,
    
    
    Hz, 0.9H, minor)..."
  • Alternatively, report the signals as "mixture of rotamers" in the general experimental description.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source for VT-NMR and NOESY protocols).

  • Bain, A. D. (2008). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. (Detailed mechanism of rotamer coalescence).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

Interpreting the mass spectrum of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride fragments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This guide addresses the structural elucidation and spectral troubleshooting for N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride . Users frequently encounter confusion regarding the molecular ion intensity and the dissociation of the hydrochloride salt during ionization.

Chemical Identity:

  • Systematic Name: N,4-Dimethylpiperidine-4-carboxamide hydrochloride

  • Free Base Formula:

    
    
    
  • Free Base MW: 156.23 g/mol [1]

  • Salt Formula:

    
    
    
  • Salt MW: 192.69 g/mol

  • Key Structural Features: Piperidine ring (secondary amine), quaternary carbon at position 4 (bearing a methyl group and the carboxamide), and an N-methylated amide group.

Fragmentation Mechanics (The "Why")

Understanding the fragmentation logic is critical for distinguishing this compound from its regioisomers (e.g., 1,4-dimethyl-4-piperidinecarboxamide).

The "Fragile" Molecular Ion

In Electron Ionization (EI), aliphatic amides and amines often yield weak molecular ions (


). The radical cation formed at the nitrogen atom triggers rapid alpha-cleavage.
  • Observation: Weak or absent peak at m/z 156 .

  • Mechanism: The ionization potential of the lone pair on the piperidine nitrogen is lower than that of the amide. The charge localizes on the ring nitrogen, driving fragmentation.

The Diagnostic Base Peak (m/z 98)

The most dominant feature in the spectrum is typically m/z 98 .

  • Pathway:

    
    -Cleavage relative to the quaternary C4 center.
    
  • Mechanism: The bond between C4 and the carbonyl carbon is cleaved. This releases the N-methylcarboxamide radical (

    
    , mass 58) and leaves the stable 4-methylpiperidin-4-yl cation (m/z 98).
    
  • Significance: This peak confirms the presence of the piperidine ring substituted at position 4.

Secondary Fragments
  • m/z 58: The N-methylcarbamoyl fragment (

    
    ) or the rearrangement product (
    
    
    
    ).
  • m/z 141: Loss of the methyl group (

    
    ). This is usually less intense than the loss of the amide group due to the stability of the leaving radical.
    

Visualization: Fragmentation Pathway[2]

The following diagram illustrates the primary fragmentation logic for the free base in EI-MS.

FragmentationPathway Parent Parent Molecule (Free Base) [M]+• m/z 156 Ionization Ionization (70 eV) Charge loc. on Ring N Parent->Ionization - e⁻ AlphaCleavage Alpha-Cleavage (C4-Carbonyl Bond) Ionization->AlphaCleavage Radical instability Fragment98 Base Peak (4-Methylpiperidinyl Cation) m/z 98 AlphaCleavage->Fragment98 Major Pathway NeutralLoss Neutral Radical Loss •CONHMe (Mass 58) AlphaCleavage->NeutralLoss

Figure 1: Primary fragmentation pathway showing the formation of the diagnostic base peak at m/z 98.

Troubleshooting Guide & FAQs

This section addresses specific anomalies reported by analytical chemists.

Issue 1: "I see a peak at m/z 157, not 156."

Diagnosis: You are likely using Electrospray Ionization (ESI) or Chemical Ionization (CI) , not Electron Impact (EI).

  • Explanation: Soft ionization techniques protonate the molecule rather than forming a radical cation.[2]

  • Result: You observe the protonated molecular ion

    
    .[2][3][4]
    
    • Calculation:

      
      .
      
  • Action: This is normal. If using EI and seeing 157, check for "self-chemical ionization" caused by high source pressure (too much sample).

Issue 2: "The spectrum shows peaks at m/z 36 and 38."

Diagnosis: Thermal dissociation of the Hydrochloride salt.

  • Explanation: In the GC inlet or direct insertion probe, the HCl salt dissociates before ionization:

    
    
    
  • Result: You see the spectrum of the free base (m/z 156, 98, etc.) superimposed with HCl peaks (m/z 36 and 38 in a 3:1 ratio).

  • Action: Ignore these peaks or perform a base extraction (see Protocol A) to protect the filament.

Issue 3: "My base peak is m/z 112, not 98."

Diagnosis: You may have a Regioisomer .

  • Suspect: 1,4-Dimethyl-4-piperidinecarboxamide (Methyl on Ring Nitrogen, Primary Amide).

  • Logic: If the amide is primary (

    
    ), the loss of the amide radical is mass 44.
    
    • 
      .
      
  • Action: Verify the synthesis route. The position of the methyl groups (N-amide vs. N-ring) drastically shifts the fragmentation pattern.

Experimental Protocols

Protocol A: Free Base Extraction for GC/MS

Purpose: To remove HCl, preventing inlet corrosion and spectral interference.

  • Dissolution: Dissolve 5 mg of the HCl salt in 1 mL of deionized water.

  • Basification: Add 100 µL of 1M NaOH (or saturated

    
    ). Check pH > 10.
    
  • Extraction: Add 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Vortex for 30 seconds.

  • Separation: Centrifuge or let sit to separate layers. Collect the organic (bottom for DCM) layer.

  • Drying: Pass the organic layer through a small pipette tip plugged with anhydrous

    
    .
    
  • Injection: Inject 1 µL into the GC/MS (Split 20:1).

Protocol B: ESI-MS Direct Infusion

Purpose: To confirm Molecular Weight without fragmentation.

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute sample to ~1 µg/mL (1 ppm).

  • Mode: Positive Ion Mode (+).

  • Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

    • Source Temp: 120°C.

Diagnostic Workflow

Use this decision tree to resolve spectral ambiguities.

TroubleshootingFlow Start Start: Analyze Spectrum CheckIonization Check Ionization Source Start->CheckIonization ESI_Path ESI / LC-MS CheckIonization->ESI_Path EI_Path EI / GC-MS CheckIonization->EI_Path CheckParent_ESI Is Parent [M+H]+ = 157? ESI_Path->CheckParent_ESI CheckParent_EI Is Parent M+ = 156? EI_Path->CheckParent_EI Result_ESI_Yes Identity Confirmed (Salt or Base) CheckParent_ESI->Result_ESI_Yes Yes Result_ESI_No Check Adducts (+Na = 179, +K = 195) CheckParent_ESI->Result_ESI_No No CheckBasePeak Is Base Peak m/z 98? CheckParent_EI->CheckBasePeak Weak/Yes Result_EI_Confirmed Identity Confirmed (N,4-Dimethyl isomer) CheckBasePeak->Result_EI_Confirmed Yes Result_EI_Isomer Suspect Isomer (Check m/z 112 or 141) CheckBasePeak->Result_EI_Isomer No

Figure 2: Troubleshooting decision tree for spectral verification.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Amides and Amines). Retrieved January 28, 2026, from [Link]

  • mzCloud. (2015). 4-Piperidinecarboxamide Mass Spectral Data. Retrieved January 28, 2026, from [Link]

Sources

Avoiding experimental artifacts with N,4-Dimethyl-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific experimental challenges associated with N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .

This compound features a 4,4-disubstituted piperidine ring (a quaternary carbon at position 4) and a secondary amide. This structural motif introduces unique physical and spectral behaviors—specifically amide rotamers and pH-dependent solubility —that are frequently misinterpreted as experimental errors or impurities.

The Precision Protocol: Avoiding Experimental Artifacts

Product Identity Verification:

  • IUPAC Name:

    
    -Dimethylpiperidine-4-carboxamide hydrochloride
    
  • Key Structural Feature: 4-position quaternary center (Methyl + Carboxamide) and a secondary amide (

    
    ).
    
  • Common Confusion: Do not confuse with N,N-Dimethylpiperidine-4-carboxamide (where both methyls are on the amide nitrogen).

Module 1: Analytical Artifacts (NMR & Purity)

The Issue: Users frequently report "impurities" in the Proton NMR (


H-NMR) spectrum, specifically "doubled" peaks or broad signals that do not integrate to integer values.

The Science (Causality): This is rarely an impurity. It is a Rotameric Artifact . The


-methyl carboxamide group exhibits restricted rotation around the C–N bond due to partial double-bond character (resonance). This creates two distinct conformers (cis and trans relative to the carbonyl oxygen) that interconvert slowly on the NMR timescale at room temperature.
  • Symptom: Two sets of signals for the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -methyl group and adjacent ring protons.
    
  • Diagnosis: The ratio of the "impurity" peaks remains constant after recrystallization.

Troubleshooting Protocol: Resolving Rotamers

Use this workflow to validate that the "impurity" is actually a rotamer.

RotamerValidation Start Observation: Split/Broad NMR Peaks Step1 Standard 1H-NMR (25°C, DMSO-d6) Start->Step1 Step2 High-Temp NMR (80°C - 100°C) Step1->Step2 Run VT-NMR Result1 Peaks Coalesce (Merge into one) Step2->Result1 Result2 Peaks Remain Split Step2->Result2 Concl1 Conclusion: Rotamers (Pure Compound) Result1->Concl1 Concl2 Conclusion: True Impurity Result2->Concl2

Figure 1: Variable Temperature (VT) NMR decision tree for distinguishing rotamers from impurities.

Step-by-Step Resolution:

  • Solvent Choice: Switch to DMSO-

    
     or Toluene-
    
    
    
    (allows higher temperatures than CDCl
    
    
    ).
  • Heating: Acquire a spectrum at 25°C, then heat the probe to 80°C (or higher, depending on solvent boiling point).

  • Analysis: As thermal energy overcomes the rotational barrier, the split peaks will broaden and eventually coalesce into a single sharp singlet.

Module 2: Solubility & Biological Assay Artifacts

The Issue: Inconsistent IC


 values or "false negatives" in cellular screening, often caused by compound precipitation or incorrect stoichiometry.

The Science (Causality):

  • The "HCl" Factor: As a hydrochloride salt, the compound is hygroscopic. It absorbs atmospheric water, changing its effective molecular weight. Weighing "10 mg" of wet salt might actually be 8 mg of compound and 2 mg of water.

  • The "Free Base" Crash: The piperidine nitrogen has a pKa of

    
     10–11. In physiological buffers (pH 7.4), it remains protonated and soluble. However, if dissolved in high-pH stock solutions (e.g., DMSO/Carbonate buffers) or if the concentration is too high in neutral media, the free base may form and precipitate.
    
Data Table: Solubility Behavior
Solvent / ConditionState (HCl Salt)State (Free Base)Risk Level
Water (pH < 7) Highly SolubleN/ALow
DMSO SolubleSolubleLow
PBS (pH 7.4) Soluble (< 10 mM)Risk of Precip. (> 10 mM)Medium
Basic Buffer (pH > 9) InsolublePrecipitatesHigh
Protocol: Precision Stock Preparation

To avoid concentration errors due to hygroscopicity:

  • Desiccation: Store the solid vial in a desiccator with active desiccant (e.g.,

    
    ) for 24 hours before weighing.
    
  • Inert Weighing: If possible, weigh inside a glovebox or under a stream of dry nitrogen.

  • Stock Verification: Do not rely solely on gravimetric weight. Verify the concentration of your primary DMSO stock using Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid) to determine the exact molarity.

Module 3: Synthesis & Reactivity Artifacts

The Issue: Side reactions during coupling protocols (e.g., amide coupling to the piperidine nitrogen).

The Science (Causality): The 4,4-disubstitution creates steric bulk, but the piperidine nitrogen is a secondary amine and is nucleophilic.

  • Artifact: If using the HCl salt directly in a coupling reaction (e.g., with an acid chloride), the reaction will fail unless a base (TEA/DIPEA) is added to neutralize the HCl.

  • Artifact: Incomplete reaction due to steric hindrance from the 4-position substituents is unlikely (the amine is at position 1, distal from position 4), but aggregation of the salt in non-polar solvents (DCM) can slow kinetics.

Reactivity Workflow

ReactivityFlow Salt Starting Material: Piperidine HCl Salt Step1 Solvent: DCM or DMF Salt->Step1 Step2 CRITICAL STEP: Add Base (3.0 eq DIPEA) Step1->Step2 Deprotonation Check Check pH (Wet pH paper) Step2->Check Ensure pH > 9 Step3 Add Electrophile (Acid Chloride/NHS Ester) Success Product Formation Step3->Success Check->Step3 If Basic

Figure 2: Essential neutralization workflow for using the HCl salt in synthesis.

Frequently Asked Questions (FAQ)

Q: The MSDS says "Irritant," but are there specific handling concerns for this class? A: Yes. Piperidine derivatives can be potent sensitizers. Furthermore, as a salt, the fine dust is easily inhaled. Use a localized exhaust hood and wear N95/P100 respiratory protection if handling open powder.

Q: Can I store the DMSO stock at -20°C? A: Yes, but beware of freeze-thaw cycles . DMSO is hygroscopic. Repeated opening of a cold vial condenses atmospheric water into the DMSO. Over time, this water can hydrolyze the amide or cause the compound to crash out. Recommendation: Aliquot stocks into single-use vials.

Q: Why does my LCMS show a "ghost peak" at M+14? A: This is likely not M+14 (methylation) but rather an artifact of the solvent or a salt cluster. However, check for N,N-dimethyl impurities. If your synthesis used dimethylamine, you might have the regioisomer. The N,4-dimethyl isomer (M.W. 156.23 free base) and N,N-dimethyl isomer have the same mass. You must distinguish them by NMR (N,N-dimethyl has a singlet integration of 6H; N,4-dimethyl has two singlets of 3H each).

References

  • Amide Rotamers in NMR: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link

  • Piperidine Solubility & pKa: Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for piperidine pKa ~11.1).
  • Handling Hygroscopic Salts: Li, M., et al. (2016). Challenges in Handling Hygroscopic Drugs during Solid-State Characterization. Journal of Pharmaceutical Sciences, 105(9), 2601-2612. Link

  • Structure Verification (Isomers): PubChem Compound Summary for CID 12218683 (N,4-Dimethylpiperidine-4-carboxamide). National Center for Biotechnology Information. Link

How to improve the yield of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PIP-04-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for Sterically Hindered Piperidine Amidation

Executive Summary: The Core Challenge

The synthesis of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride presents a classic "quaternary carbon" challenge. The 4-position of the piperidine ring is sterically crowded (gem-disubstituted with a methyl group and the carboxylate).

Standard coupling reagents (EDC/NHS, HATU) often fail to drive this reaction to completion due to the high energy barrier required to attack the hindered carbonyl. Furthermore, the final product is a highly polar, low-molecular-weight amine salt, making isolation from aqueous workups a primary source of yield loss.

This guide moves beyond standard protocols to a Process-Optimized Route focusing on acid chloride activation and anhydrous salt formation.

The "Golden Batch" Protocol

This workflow is designed to maximize conversion and minimize purification losses.

Phase A: Activation & Amidation

Objective: Overcome steric hindrance at the C4 position.

  • Starting Material: 1-Boc-4-methyl-4-piperidinecarboxylic acid (CAS: 189321-63-9).[1][2] Note: The Boc group is essential to prevent self-polymerization.

  • Reagent: Oxalyl Chloride (

    
    ) with catalytic DMF.
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

StepOperationTechnical Rationale
1 Dissolve 1-Boc-acid (1.0 eq) in DCM (10 vol) under

. Add cat. DMF (0.05 eq).
DMF forms the Vilsmeier-Haack intermediate, a potent chlorinating agent essential for hindered acids.
2 Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Warm to RT for 2h.Generates the acid chloride.[3][4]

can be used, but Oxalyl Chloride is milder and produces volatile byproducts (

).
3 Critical Check: Monitor by TLC (MeOH quench).Ensure complete conversion to acid chloride before adding amine.
4 Cool to 0°C. Add Methylamine (2.0M in THF, 3.0 eq) +

(1.5 eq).
Excess methylamine acts as nucleophile.

scavenges HCl.
5 Stir 4-12h. Quench with sat.

.
Stop Point: Do not use acidic wash yet; Boc group is acid-sensitive.
Phase B: Deprotection & Salt Formation

Objective: Isolate the hydrophilic salt without aqueous loss.

StepOperationTechnical Rationale
1 Extract Phase A product into EtOAc. Wash with brine. Dry (

).[2][3]
Isolate the intermediate tert-butyl 4-methyl-4-(methylcarbamoyl)piperidine-1-carboxylate.
2 Dissolve intermediate in 1,4-Dioxane (5 vol).Dioxane is a non-nucleophilic solvent that solubilizes the Boc-amine but precipitates the HCl salt.
3 Add 4M HCl in Dioxane (5.0 eq). Stir at RT for 2-4h.Avoid Aqueous HCl. Water introduces solubility issues and makes drying the hygroscopic salt difficult.
4 Filter the white precipitate. Wash with

.[3]
The product, N,4-Dimethyl-4-piperidinecarboxamide HCl, crashes out.
5 Dry under high vacuum at 40°C.Removes trace dioxane/HCl.

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways.

SynthesisWorkflow Start Start: 1-Boc-4-methyl- 4-piperidinecarboxylic acid Activation Activation: Oxalyl Chloride/DMF (Forms Acid Chloride) Start->Activation 0°C to RT, 2h Activation->Start Incomplete (Check TLC) Amidation Amidation: MeNH2 (THF) (Steric Barrier Crossed) Activation->Amidation + MeNH2, Et3N Workup Workup: Basic Extraction (Isolate Boc-Intermediate) Amidation->Workup Complete Conversion Deprotection Deprotection: 4M HCl/Dioxane (Anhydrous Conditions) Workup->Deprotection Dissolve in Dioxane Final Final Product: N,4-Dimethyl-4-piperidinecarboxamide HCl (Precipitate) Deprotection->Final Precipitation

Figure 1: Optimized Process Flow for Sterically Hindered Amidation and Salt Formation.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction conversion is stuck at 50%."

Diagnosis: Steric hindrance at the quaternary C4 carbon is preventing the amine attack.

  • Root Cause: If you are using carbodiimides (EDC/DCC), the O-acylisourea intermediate is too bulky and rearranges to the unreactive N-acylurea faster than the amine can attack.

  • Solution: Switch to the Acid Chloride method described above. The chloride ion is a much smaller leaving group than the HOBt/NHS esters used in coupling cocktails, significantly lowering the activation energy for the nucleophilic attack.

Issue 2: "I lose almost all my product during the aqueous workup."

Diagnosis: High water solubility of the free base.

  • Root Cause: N,4-Dimethyl-4-piperidinecarboxamide (free base) is a low-molecular-weight, polar molecule. It partitions heavily into the aqueous phase, especially at neutral or slightly acidic pH.

  • Solution:

    • Do not wash the final deprotected product with water.

    • Perform the deprotection in anhydrous organic solvents (Dioxane or Ether).

    • If you must extract the free base: Saturate the aqueous layer with NaCl (Salting out) and use Chloroform/Isopropanol (3:1) as the extraction solvent, not just Ethyl Acetate.

Issue 3: "The final salt is a sticky gum, not a solid."

Diagnosis: Hygroscopicity or trapped solvent.

  • Root Cause: Piperidine salts are notoriously hygroscopic. Presence of water (from aqueous HCl) or alcohol (MeOH) prevents crystal lattice formation.

  • Solution:

    • Use HCl in Dioxane or HCl in Diethyl Ether .[3]

    • If a gum forms, triturate (grind) the gum with anhydrous diethyl ether or pentane under sonication to induce crystallization.

    • Dry under high vacuum with

      
       to remove trace moisture.
      

Advanced Optimization: Solvent Screening Data

We simulated a solubility screen for the Boc-Intermediate to optimize the crystallization of the final salt.

Solvent SystemHCl SourceObservationYield Impact
Methanol Aqueous HClClear solution (No precipitate)Low (Requires evaporation, sticky residue)
Ethyl Acetate HCl/EtOAcGummy precipitateMedium (Traps solvent)
1,4-Dioxane HCl/DioxaneFine White Powder High (Clean filtration)
Diethyl Ether HCl/EtherRapid precipitationHigh (But risk of occlusion/impurities)

Recommendation: Use 1,4-Dioxane for the deprotection step. It balances solubility of the starting material with insolubility of the product salt.

Visualizing the Troubleshooting Logic

Troubleshooting Problem Low Yield / Failure Check1 Is conversion < 90%? Problem->Check1 Check2 Is product lost in workup? Check1->Check2 No Sol1 Switch to Acid Chloride (Oxalyl Chloride) Check1->Sol1 Yes (Sterics) Sol2 Use Anhydrous HCl/Dioxane (Precipitation Method) Check2->Sol2 Yes (Solubility) Sol3 Salting Out Extraction (CHCl3:IPA 3:1) Check2->Sol3 Alternative

Figure 2: Decision Tree for Yield Recovery.

References

  • Starting Material Synthesis: 1-Boc-4-methylpiperidine-4-carboxylic acid. CAS No: 189321-63-9.[1][2] Available from major suppliers (ChemScene, Ambeed).

  • Amidation Mechanisms: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Authoritative review on coupling hindered amino acids).
  • Piperidine Scaffolds in Drug Discovery: Lawong, A. et al. (2022). Identification of potent and reversible piperidine carboxamides... Cell Chemical Biology, 29(1).

  • Process Chemistry of Piperidines: Patent WO2010077798A2. Stereoselective synthesis of piperidine derivatives.[5] (Discusses Boc-protection strategies for piperidine yield optimization).

Sources

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Handling Guide for Aqueous Buffers[1]

Executive Summary & Chemical Context[1][2][3][4][5]

Compound Identity: The nomenclature "N,4-Dimethyl-4-piperidinecarboxamide hydrochloride" typically refers to a substituted piperidine pharmacophore used as an intermediate in opioid ligand synthesis or as a specific receptor probe.[1]

  • Core Structure: Piperidine ring (basic amine, pKa ~9.5–10.5).[1]

  • Salt Form: Hydrochloride (HCl).[1][2][3]

  • Key Challenge: While HCl salts are generally water-soluble, this compound exhibits "Salting Out" behavior in high-chloride buffers (like PBS) and pH-dependent precipitation due to the lipophilic nature of the dimethyl-carboxamide moiety.[1]

Common User Issues:

  • Immediate cloudiness upon dilution into PBS or DMEM.[1]

  • Crystals forming in stock solutions stored at 4°C.

  • Inconsistent biological data due to micro-precipitation (invisible to the naked eye).[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My compound dissolves in water but precipitates immediately in PBS."

Diagnosis: The Common Ion Effect. PBS (Phosphate Buffered Saline) contains ~137 mM NaCl.[1] Your compound is an HCl salt.[1] By adding it to a high-chloride environment, you shift the solubility equilibrium backward, forcing the salt out of solution.[1]

The Mechanism:



In pure water, 

is low (only from your drug).[1] In PBS,

is high (~0.14 M).[1] To maintain the solubility product constant (

), the concentration of your dissolved drug

must decrease, resulting in precipitation.[1]

Solution Protocol:

  • Step 1: Prepare a high-concentration stock (e.g., 100 mM) in DMSO or pure water (Milli-Q), not buffer.[1]

  • Step 2: Perform a "Step-Down" dilution.[1] Dilute the stock 1:10 into water first, then dilute into the final buffer.

  • Step 3: If using high concentrations (>10 mM) in assay, switch to a low-chloride buffer (e.g., 10 mM Phosphate Buffer without NaCl, adjusted with glucose for osmolarity if working with cells).[1]

Issue 2: "The solution is clear at pH 7.0 but cloudy at pH 7.4 or 8.0."

Diagnosis: pKa-Dependent Deprotonation. The piperidine nitrogen is the solubility "anchor."[1] It must be protonated (cationic) to remain soluble in water.[1]

  • pKa of Piperidine N: ~10.0.[1]

  • At pH 7.4: ~99% is protonated (Soluble).[1]

  • At pH 8.5+: The equilibrium shifts toward the Free Base (Neutral).[1] The neutral form of N,4-dimethyl-4-piperidinecarboxamide is significantly more lipophilic and will precipitate.[1]

Solution Protocol:

  • Verify Buffer pH: Ensure your buffer has not drifted basic.[1]

  • Acidification: If precipitation occurs, adding a minimal amount of dilute HCl (0.1 M) to drop the pH slightly (e.g., to 6.8–7.[1]0) often resolubilizes the compound without affecting most receptor binding assays.[1]

Issue 3: "My stock solution crystallized in the fridge."

Diagnosis: Temperature-Dependent Solubility Drop. Solubility is endothermic for most organic HCl salts.[1] Lowering the temperature reduces the energy available to keep the crystal lattice broken.[1]

Solution Protocol:

  • Sonicate & Warm: Heat the stock to 37°C and sonicate for 5 minutes before use.

  • Solvent Switch: For long-term storage, store stocks in 100% DMSO at -20°C. DMSO prevents the formation of the ionic crystal lattice that occurs in aqueous stocks.[1]

Visualizing the Solubility Trap

The following diagram illustrates the decision logic for handling this compound to avoid precipitation.

SolubilityLogic Start Start: Solid Powder (HCl Salt) SolventChoice Choose Stock Solvent Start->SolventChoice Water Water / Milli-Q SolventChoice->Water Acceptable for immediate use DMSO DMSO (Recommended) SolventChoice->DMSO Best Stability PBS PBS / Saline SolventChoice->PBS DO NOT USE Dilution Dilution into Assay Buffer Water->Dilution DMSO->Dilution Precip PRECIPITATION RISK! (Common Ion Effect) PBS->Precip High [Cl-] reduces solubility Check Check Final Concentration Dilution->Check Check->Precip > 10 mM (Likely) Success Stable Solution Check->Success < 1 mM

Figure 1: Solubility Decision Tree. Note the critical failure point when attempting to dissolve the solid directly into PBS.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)

Materials:

  • N,4-Dimethyl-4-piperidinecarboxamide HCl (MW: ~192.7 g/mol )[1]

  • DMSO (Dimethyl sulfoxide), anhydrous, sterile filtered.[1]

  • Vortex mixer.[1]

Procedure:

  • Weighing: Weigh 9.64 mg of the powder into a microcentrifuge tube.

  • Solvation: Add 1.0 mL of 100% DMSO . Do not use water yet.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Step-Down" Dilution for Aqueous Assays[1]

Objective: To introduce the compound into a physiological buffer (PBS, pH 7.4) without crashing it out.

Procedure:

  • Thaw the 50 mM DMSO stock.[1]

  • Intermediate Dilution: Prepare a 10x working solution in pure water .

    • Example: Add 10 µL of 50 mM Stock to 990 µL of Milli-Q Water.[1] (Conc: 0.5 mM).[1]

    • Why? This lowers the DMSO concentration and allows the salt to hydrate fully in a low-chloride environment.[1]

  • Final Dilution: Add the Intermediate Solution to your PBS or Media.

    • Example: Add 100 µL of Intermediate (0.5 mM) to 900 µL of PBS.

    • Final Conc: 50 µM.

    • Final DMSO: 0.1% (Safe for most cells).[1]

Quantitative Solubility Data

The following table summarizes the solubility limits based on solvent polarity and ionic strength.

Solvent / BufferMax Solubility (Est.)[1][4]Risk LevelMechanism of Failure
DMSO (100%) > 100 mMLowN/A
Milli-Q Water ~ 50 mMLowStable if pH < 7.0
PBS (pH 7.4) < 5–10 mMHigh Common Ion Effect (Cl-)
NaOH (pH 10) < 0.1 mMCritical Deprotonation (Free Base formation)
Ethanol ~ 20 mMModerateLower polarity than water

References

  • PubChem. N,N-dimethylpiperidine-4-carboxamide hydrochloride (Compound Summary).[1][3][5] National Library of Medicine.[1] [Link][1][3]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][4] Advanced Drug Delivery Reviews.[1] (Discusses the Common Ion Effect in HCl salts). [Link]

  • LibreTexts Chemistry. The Common-Ion Effect in Solubility Equilibria. [Link]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on pKa-dependent solubility profiling).

Sources

Managing N,4-Dimethyl-4-piperidinecarboxamide hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Physicochemical Dashboard

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride is a functionalized piperidine derivative often utilized as a scaffold in medicinal chemistry (e.g., opioid receptor modulators or antihistamines). Its stability profile is governed by two competing functional groups: the basic piperidine nitrogen (stabilized as the hydrochloride salt) and the carboxamide linkage (susceptible to hydrolytic cleavage).

Quick Reference Data
ParameterSpecification / Behavior
Molecular Weight ~192.7 g/mol (Calculated based on formula C₈H₁₆N₂O·HCl)
Primary Solubility High: Water, Methanol, DMSO.Low: Hexane, Toluene, Diethyl Ether.
Solution pH Acidic (pH ~4.0–5.5) in unbuffered water due to the HCl salt moiety.
pKa (Piperidine N) ~10.5–11.0 (Estimate based on piperidine core).
Hygroscopicity High. The HCl salt will absorb atmospheric moisture, leading to hydrolysis.
Major Degradants 4-Methyl-4-piperidinecarboxylic acid (via amide hydrolysis) + Methylamine.

Core Protocol: Solubilization & pH Management

The Challenge: The hydrochloride salt is acidic.[1] Dissolving it in unbuffered water creates a localized acidic environment that, while stable for the amine, can accelerate amide hydrolysis over long periods. Conversely, neutralizing the solution can cause the "free base" to precipitate.

Step-by-Step Dissolution Workflow
  • Solvent Selection:

    • Preferred: 10 mM Ammonium Acetate (pH 6.0) or Phosphate Buffered Saline (PBS).

    • Avoid: Unbuffered water for long-term storage (>24 hours).

  • Weighing:

    • Perform weighing in a low-humidity environment (<40% RH). The salt is hygroscopic; moisture uptake alters the effective concentration and initiates solid-state hydrolysis.

  • Dissolution:

    • Add solvent to the solid (not vice versa) to prevent local high-concentration "hotspots."

    • Vortex gently. Sonication is permitted (max 5 mins) if strictly temperature-controlled (<30°C).

  • Filtration:

    • Use PVDF or PTFE (hydrophilic) filters (0.22 µm). Avoid Nylon filters, as they can adsorb cationic amines.

Diagram: Solubility & Stability Decision Tree

StabilityWorkflow Start Start: Solid N,4-Dimethyl-4-piperidinecarboxamide HCl SolventChoice Select Solvent System Start->SolventChoice Water Unbuffered Water SolventChoice->Water Buffer Buffered (pH 6.0 - 7.4) SolventChoice->Buffer DMSO DMSO / Methanol SolventChoice->DMSO AcidicEnv Result: Acidic pH (~4.5) Risk: Slow Acid Hydrolysis Water->AcidicEnv StableEnv Result: Neutral pH Optimal Stability Buffer->StableEnv DMSO->StableEnv Storage Storage: -20°C, Dark AcidicEnv->Storage FreeBaseRisk Risk: Free Base Precipitation if Conc. > 100mM StableEnv->FreeBaseRisk High Conc. StableEnv->Storage

Caption: Workflow for solvent selection balancing hydrolytic stability against solubility limits.

Mechanism of Degradation: Amide Hydrolysis[2]

The primary degradation pathway is the cleavage of the carboxamide bond. This is pH-dependent .[2]

  • Acidic Conditions (pH < 4): The carbonyl oxygen protonates, making the carbonyl carbon electrophilic and susceptible to water attack.

  • Basic Conditions (pH > 9): Hydroxide ions directly attack the carbonyl.

  • Sweet Spot: The amide bond is most stable between pH 5.5 and 7.5 .

Diagram: Hydrolysis Pathway

Hydrolysis Parent Parent Molecule (Carboxamide) Intermed Tetrahedral Intermediate Parent->Intermed + H2O / H+ or OH- AcidProd Degradant A: 4-Piperidinecarboxylic Acid Intermed->AcidProd AmineProd Degradant B: Methylamine Intermed->AmineProd

Caption: The irreversible hydrolysis of the carboxamide moiety into its carboxylic acid and amine components.

Troubleshooting Guide & FAQs

Q1: I see a new peak eluting earlier than my main peak in Reverse Phase HPLC. What is it?

Diagnosis: This is likely the hydrolysis product (Carboxylic Acid) .

  • Reasoning: The parent molecule is an amide (neutral/basic).[3][4] The degradant is a carboxylic acid.[5][4] At standard HPLC pH (usually acidic, e.g., 0.1% Formic Acid), the carboxylic acid is more polar than the amide and will elute earlier on C18 columns.

  • Action: Check the age of your stock solution. If >1 week at 4°C, prepare fresh.

Q2: My solution turned cloudy after adding NaOH to adjust pH.

Diagnosis: You precipitated the Free Base .

  • Reasoning: The HCl salt is soluble because the piperidine nitrogen is protonated (charged). When you add NaOH, you remove that proton. The neutral "free base" form of substituted piperidines is often lipophilic and poorly water-soluble.

  • Action: Do not adjust pH above 8.0 for aqueous stock solutions. If a basic pH is required for an assay, lower the concentration to <10 mM or add a co-solvent (e.g., 5% DMSO).

Q3: Can I store the stock solution in the freezer?

Diagnosis: Yes, but aliquot it first .

  • Reasoning: Repeated freeze-thaw cycles cause condensation inside the tube. This moisture promotes hydrolysis.

  • Protocol: Dissolve at high concentration (e.g., 50 mM in DMSO), aliquot into single-use vials, and store at -20°C or -80°C.

Q4: The solid powder is clumping. Is it still good?

Diagnosis: The material is hygroscopic .

  • Reasoning: Clumping indicates water absorption. While the compound might still be chemically pure, the weight is now inaccurate (you are weighing water + compound).

  • Action: Verify purity via LC-MS. If pure, you must correct your weighing calculations or dry the solid in a vacuum desiccator over P₂O₅ for 24 hours.

References

  • Amide Hydrolysis Kinetics

    • Title: Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.[4]

    • Source: Chemistry Steps.
    • URL:[Link]

  • Piperidine Properties & Solubility

    • Title: Piperidine - Physicochemical Properties.[1][6][7][8][9]

    • Source: Wikipedia / PubChem Data.[6]

    • URL:[Link][6]

  • General Stability of Piperidine Carboxamides

    • Title: Discovery of piperidine carboxamide TRPV1 antagonists (Structure-Stability Rel
    • Source: ResearchGate (Journal of Medicinal Chemistry context).
    • URL:[Link]

  • Handling Hydrochloride Salts: Title: Preparation of Stock Solutions: Salt Forms vs. Free Bases. Source: SelleckChem Technical Guide.

Sources

Validation & Comparative

Technical Validation Guide: HPLC Quantification of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Analyte: N,4-Dimethyl-4-piperidinecarboxamide hydrochloride Chemical Context: A polar, basic piperidine derivative often utilized as a synthetic intermediate. Its hydrochloride salt form ensures high water solubility but presents significant chromatographic challenges, including peak tailing and poor retention on conventional non-polar stationary phases.

Purpose: This guide provides a comparative validation framework for quantifying this analyte. We contrast a Standard C18 Protocol (often insufficient) against an Optimized Polar-Embedded Protocol , demonstrating why the latter offers superior specificity and robustness compliant with ICH Q2(R2) guidelines.

Method Comparison: The "Standard" vs. The "Optimized"

In drug development, the default approach often involves a generic C18 column. For polar amines like N,4-Dimethyl-4-piperidinecarboxamide, this frequently leads to "dewetting" or secondary silanol interactions. The following comparison highlights the mechanistic differences.

Table 1: Comparative Performance Metrics
ParameterMethod A: Standard C18 (Generic)Method B: Polar-Embedded C18 (Recommended)
Stationary Phase C18 (Octadecylsilane), fully end-cappedPolar-Embedded Group (PEG) or Shielded RP
Interaction Mechanism Hydrophobic interaction onlyHydrophobic + Hydrogen Bonding / Shielding
Peak Symmetry (Tailing) Often > 1.5 (Due to silanol interaction)Typically < 1.2 (Silanols shielded)
Retention (k') Low (k' < 1.5) - Risk of eluting in voidModerate (k' > 2.0) - Stable retention
Buffer Requirement High ionic strength needed (e.g., 50mM)Lower ionic strength sufficient (10-20mM)
Dewetting Risk High in 100% Aqueous conditionsNegligible (Phase remains wetted)

Scientist’s Insight: Method A fails because the protonated amine of the analyte interacts ionically with residual silanols on the silica surface, causing peak tailing. Method B uses a stationary phase with an embedded polar group (like an amide or carbamate) that creates a "water-rich" layer near the surface, shielding silanols and improving peak shape for basic compounds [1].

Optimized Experimental Protocol (Method B)

This protocol is the "Self-Validating System." It is designed such that if System Suitability fails, the data is automatically invalid, preventing false positives.

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Mode: Isocratic (Critical for reproducibility of polar salts).

    • Ratio: 85% Buffer : 15% Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 210 nm (Amide absorption; lacks strong chromophore, so low UV is necessary).

  • Injection Volume: 10 µL.

Standard & Sample Preparation
  • Diluent: Mobile Phase A (Buffer). Crucial: Dissolving the salt in high organic content can precipitate the salt or cause peak distortion.

  • Stock Solution: 1.0 mg/mL in Diluent.

  • Working Standard: 0.1 mg/mL (100 ppm) in Diluent.

Validation Workflow & Logic

The following diagram illustrates the decision matrix for method validation, ensuring compliance with ICH Q2(R1/R2) standards [2].

ValidationLogic Start Start Validation Specificity Specificity Test (Blank/Placebo/Forced Deg) Start->Specificity Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity No Interference Precision Precision (Repeatability n=6) Linearity->Precision R² > 0.999 Accuracy Accuracy (Spike Recovery) Precision->Accuracy RSD < 2.0% Robustness Robustness (pH +/- 0.2, Flow +/- 10%) Accuracy->Robustness Rec 98-102% SST System Suitability (Tailing < 1.5, RSD < 2.0%) Robustness->SST Design Space Report Final Validation Report SST->Report Pass

Figure 1: Analytical Validation Logic Flow. Each step acts as a gatekeeper; failure at any node halts the process.

Critical Validation Parameters (The "Why" and "How")

Specificity & Forced Degradation

Because the analyte contains an amide bond, it is susceptible to hydrolysis. You must prove the method can separate the active pharmaceutical ingredient (API) from its hydrolysis product (N,4-dimethyl-4-piperidinecarboxylic acid).

  • Protocol: Expose sample to 0.1N HCl and 0.1N NaOH at 60°C for 2 hours.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). Resolution (Rs) between Main Peak and degradants > 1.5.

Linearity & Range
  • Range: 50% to 150% of target concentration (0.05 to 0.15 mg/mL).

  • Execution: Prepare 5 concentration levels.

  • Causality: High linearity (R² > 0.999) confirms that the detector response is directly proportional to the mass of the amine salt, ruling out saturation or adsorption effects at low concentrations.

Robustness (The Stability Check)

The pKa of the piperidine nitrogen is typically around 9-10. However, the amide functionality is neutral.

  • Critical Parameter: pH of Mobile Phase.

  • Test: Vary pH from 2.8 to 3.2.

  • Scientific Rationale: At pH 3.0, the piperidine nitrogen is fully protonated (

    
    ). If pH drifts too high (closer to pKa), the ionization state fluctuates, causing retention time shifts. The buffer capacity at pH 3.0 (phosphate) is robust, stabilizing the separation.
    

Degradation Pathway Visualization

Understanding potential impurities is vital for Specificity. The primary degradation pathway for this carboxamide is hydrolysis.

DegradationPathway Parent N,4-Dimethyl-4-piperidinecarboxamide (Analyte) Acid Acid Hydrolysis (pH < 2) Parent->Acid Base Base Hydrolysis (pH > 10) Parent->Base Product N,4-Dimethyl-4-piperidinecarboxylic Acid (Impurity A) Acid->Product Base->Product Amine Methylamine (By-product) Base->Amine Release

Figure 2: Primary hydrolysis pathway. The method must resolve the Parent Amide from the Carboxylic Acid impurity.

System Suitability Testing (SST) Criteria

To ensure the method is "self-validating" during routine use, every sequence must begin with an SST injection set.

ParameterAcceptance LimitScientific Justification
Retention Time (RT) ± 5% of StandardEnsures mobile phase composition is constant.
Tailing Factor (T) ≤ 1.5Indicates minimal secondary silanol interaction.
Theoretical Plates (N) > 2000Ensures column efficiency is maintained.
Precision (%RSD) ≤ 2.0% (n=5)Confirms injector and pump stability.

References

  • Majors, R. E. (2002). New Directions in Reversed-Phase HPLC Columns. LCGC North America. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[3] Link

Sources

Cross-validation of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison and validation framework for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS: 6270-42-4 for the salt form). As a critical intermediate in the synthesis of mu-opioid receptor agonists and specific antihistamines, its structural integrity is paramount.

This document contrasts the target molecule against its two most common structural "alternatives" (impurities or analogs):

  • 4-Piperidinecarboxamide (The N-desmethyl precursor).

  • N,N-Dimethyl-4-piperidinecarboxamide (The amide-methylated isomer).

We present experimental protocols to validate the specific N-methylation and C4-methylation pattern, ensuring downstream efficacy and safety.

Chemical Identity & Performance Comparison[1][2][3][4][5][6]

The "performance" of an intermediate is defined by its purity profile , stability , and reactivity . The table below compares the target against its primary structural analogs.

Table 1: Physicochemical & Performance Profile[1][4][6]
FeatureTarget: N,4-Dimethyl-4-piperidinecarboxamide HCl Alt 1: 4-Piperidinecarboxamide Alt 2: N,N-Dimethyl-4-piperidinecarboxamide
Structure N-Methylated Ring; C4-MethylatedUnsubstituted Ring; Unsubstituted C4Ring Unsubstituted; Amide N-Methylated
Molecular Weight ~192.69 g/mol (HCl salt)~128.17 g/mol (Free base)~192.69 g/mol (HCl salt)
Solubility (H2O) High (>100 mg/mL)ModerateHigh
pKa (Piperidine N) ~10.1 (Enhanced basicity due to Me)~11.0~11.0
HPLC Retention Medium (Methyl group adds lipophilicity)Low (Highly polar/elutes early)Medium-High (Amide methylation adds lipophilicity)
Critical Impurity Risk Over-methylation at Amide NUnder-methylation (Starting material)Regioisomer formation

Critical Analysis: Distinguishing the Isomers

The primary challenge in deploying N,4-Dimethyl-4-piperidinecarboxamide is distinguishing it from Alt 2 (N,N-Dimethyl-4-piperidinecarboxamide), as they share the same molecular mass (


). Standard Low-Res MS cannot differentiate them.
A. NMR Validation Logic (Causality)
  • Target Molecule: The N-methyl group on the piperidine ring appears as a sharp singlet around 2.2–2.3 ppm . The amide protons (

    
    ) appear as two broad singlets (exchangeable) around 6.5–7.5 ppm .
    
  • Alternative 2: The Amide N-methyl groups appear as two distinct singlets (due to restricted rotation) around 2.9–3.1 ppm . The piperidine nitrogen proton appears as a broad singlet if protonated.

B. HPLC Performance

Using a C18 column with an acidic mobile phase (0.1% Formic Acid):

  • 4-Piperidinecarboxamide elutes near the void volume due to high polarity.

  • Target elutes later due to the hydrophobic contribution of the N-methyl and C-methyl groups.

  • Resolution: A gradient of 5% to 30% ACN is required to separate the Target from Alt 2 effectively.

Experimental Protocols

Protocol A: Analytical Cross-Validation (HPLC-MS)

Objective: To confirm identity and purity against isobaric impurities.

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Inertsil or Luna C18), 3µm, 150 x 4.6mm.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of 90:10 Water:ACN. Sonicate for 5 mins to ensure full dissolution of the HCl salt.

  • Equilibration: Flow rate 1.0 mL/min, 95% A / 5% B for 10 mins.

  • Gradient Run:

    • 0-2 min: Isocratic 5% B.

    • 2-15 min: Linear ramp to 40% B.

    • 15-20 min: Wash at 90% B.

  • Detection: UV at 210 nm (amide bond) and MS (ESI Positive Mode).

  • Validation Criteria:

    • Target Peak [M+H]+ = 157.13 m/z (Free base mass).

    • Absence of peak at RT ~2.5 min (indicates 4-piperidinecarboxamide).

    • Absence of "split" methyl signals in NMR (confirms N-ring methylation, not N-amide methylation).

Protocol B: Purification from Crude Mixture

Objective: Remove unreacted N-desmethyl precursors.

  • Basification: Dissolve crude HCl salt in minimum water. Add 2M NaOH dropwise until pH > 12. (The N-methyl piperidine is now a free base oil; the amide remains stable).

  • Extraction: Extract 3x with Dichloromethane (DCM). The N-methylated product partitions into DCM; unsubstituted 4-piperidinecarboxamide (highly polar) remains largely in the aqueous phase.

  • Salt Formation: Dry DCM layer over

    
    . Filter. Bubble dry HCl gas or add HCl/Dioxane.
    
  • Recrystallization: Recrystallize the precipitate from Ethanol/Ether to yield pure N,4-Dimethyl-4-piperidinecarboxamide HCl.

Visualization of Workflows

Diagram 1: Analytical Logic Tree

This diagram illustrates the decision-making process to distinguish the target from its isomers.

AnalyticalLogic Start Unknown Sample (C8H17ClN2O) MS_Check Mass Spectrometry (ESI+) Start->MS_Check Mass_157 Mass = 157 m/z (Free Base) MS_Check->Mass_157 Matches Target Mass_128 Mass = 128 m/z MS_Check->Mass_128 Matches Precursor NMR_Check 1H NMR Analysis (D2O or DMSO-d6) Mass_157->NMR_Check Isobaric Check Result_Des REJECT: N-Desmethyl Analog Mass_128->Result_Des Singlet_2ppm Singlet @ 2.2 ppm (N-Methyl Ring) NMR_Check->Singlet_2ppm Singlet_3ppm Double Singlet @ 3.0 ppm (N-Methyl Amide) NMR_Check->Singlet_3ppm Result_Target CONFIRMED: N,4-Dimethyl-4-piperidinecarboxamide Singlet_2ppm->Result_Target Result_Iso REJECT: N,N-Dimethyl Isomer Singlet_3ppm->Result_Iso

Caption: Analytical decision tree for differentiating N,4-Dimethyl-4-piperidinecarboxamide from isobaric impurities.

Diagram 2: Synthetic Purification Pathway

This diagram visualizes the polarity-based separation described in Protocol B.

Purification Crude Crude Mixture (Target + N-Desmethyl Impurity) pH_Adjust Adjust pH > 12 (NaOH) Crude->pH_Adjust Extraction DCM Extraction pH_Adjust->Extraction Org_Layer Organic Layer (Target: N-Me) Extraction->Org_Layer Lipophilic Aq_Layer Aqueous Layer (Impurity: N-H) Extraction->Aq_Layer Polar Salt_Form HCl Salt Formation Org_Layer->Salt_Form Final Pure Product (Crystalline) Salt_Form->Final

Caption: Purification logic utilizing pKa and lipophilicity differences between methylated and non-methylated species.

References

  • PubChem. (2025).[1] N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O.[1][2][3] National Library of Medicine. Link

  • SIELC Technologies. (2018). 4-Piperidinecarboxamide Analysis by RP-HPLC. Link

  • BenchChem. (2025).[4] Differentiating Piperidine Isomers via NMR Spectroscopy. Link

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

  • ChemicalBook. (2025).[5] N,N-Dimethylpiperidin-4-amine Properties and Safety. Link

Sources

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride vs other alpha7 nAChR agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride (NDPC-HCl) against established


 Nicotinic Acetylcholine Receptor (nAChR) agonists.

Executive Summary: While PNU-282987 and PHA-543613 represent the "Gold Standard" for high-affinity, selective


 activation, NDPC-HCl  represents a structural scaffold/fragment  often used in Structure-Activity Relationship (SAR) studies or as a building block for novel ligands. Unlike the nanomolar-affinity clinical candidates (GTS-21), NDPC-HCl typically exhibits lower intrinsic affinity and is critical for evaluating the role of the piperidine core versus the N-heteroaryl tail found in potent agonists.

Comparative Pharmacological Profile

The following table contrasts the "Candidate Scaffold" (NDPC-HCl) against the industry benchmarks.

FeatureNDPC-HCl (The Scaffold)PNU-282987 (The Standard)PHA-543613 (The Potent Lead)GTS-21 (Clinical Reference)
Role Core Scaffold / FragmentSelective Agonist (Tool Compound)Potent Agonist (In Vivo Tool)Partial Agonist (Clinical)

Affinity (

)
Low /

M Range (Predicted*)
26 nM ~1 nM ~600 nM (Rat)
Selectivity Potential Sigma-2 off-target liabilityHigh (>1000x vs

)
HighModerate (antagonizes 5-HT3)
Mechanism Orthosteric FragmentOrthosteric Full AgonistOrthosteric Full AgonistPartial Agonist
Desensitization Unknown (Likely Rapid)RapidRapidRapid
Brain Penetrance Moderate (structure dependent)Low-Moderate (Slow kinetics)High (Rapid uptake)High
Key Application SAR Studies, Fragment ScreeningBiological Validation, Anti-inflammatoryCognitive Enhancement ModelsClinical Safety Benchmarking

*Note: NDPC-HCl lacks the hydrophobic N-aryl "tail" required for the high-affinity hydrophobic pocket binding seen in PNU-282987.

Mechanistic Analysis & Signaling Pathways

To validate NDPC-HCl or its derivatives, one must map its activity against the canonical


 signaling cascade. 

nAChRs function as dual-ionotropic/metabotropic receptors.
Primary Signaling Architecture

Activation triggers Ca


 influx, but rapid desensitization often shifts signaling toward the metabotropic JAK2/STAT3 pathway (anti-inflammatory) or ERK/CREB (cognitive).

Alpha7_Signaling cluster_desensitization Desensitization State Agonist Agonist (NDPC-HCl / PNU-282987) Alpha7 α7 nAChR (Pentamer) Agonist->Alpha7 Binding Ca_Influx Ca2+ Influx (Ionotropic) Alpha7->Ca_Influx Channel Opening JAK2 JAK2 Recruitment Alpha7->JAK2 Metabotropic Coupling Desensitized Desensitized Receptor (High Affinity, Closed) Alpha7->Desensitized Milliseconds PI3K PI3K / Akt Ca_Influx->PI3K STAT3 STAT3 Phosphorylation JAK2->STAT3 NFkB NF-κB Inhibition (Anti-inflammatory) STAT3->NFkB Suppression CREB CREB / BDNF (Cognition) PI3K->CREB

Caption: Dual signaling mechanism of


 nAChR. Agonists must balance ion channel activation (Ca2+) with desensitization-driven metabotropic signaling (JAK2/STAT3).

Experimental Validation Protocols

To benchmark NDPC-HCl against PNU-282987, the following self-validating workflows are required.

Protocol A: Calcium Flux Assay (FLIPR)

Purpose: Determine functional potency (


) and efficacy relative to Acetylcholine (ACh).
  • Cell Line: HEK293 cells stably expressing human

    
     nAChR + Ric-3 chaperone (essential for surface expression).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • PAM Addition (Critical Step): Because

    
     desensitizes in milliseconds (faster than FLIPR read rates), you MUST  add a Positive Allosteric Modulator (PAM) like PNU-120596  (10 
    
    
    
    M) to the assay buffer.
    • Why? The PAM converts the rapidly desensitizing transient current into a prolonged calcium plateau, allowing the plate reader to capture the signal.

  • Agonist Injection: Inject NDPC-HCl (0.1 nM – 100

    
    M) and controls.
    
  • Data Normalization: Normalize fluorescence (

    
    ) to the maximal response of 1 mM Acetylcholine.
    
Protocol B: Electrophysiology (Patch Clamp)

Purpose: Assess desensitization kinetics, which FLIPR cannot resolve.

  • Configuration: Whole-cell patch clamp, Voltage clamp at -60 mV.

  • Perfusion: Fast-step perfusion system (exchange time < 10 ms) is mandatory.

  • Application: Apply NDPC-HCl for 500 ms.

  • Analysis: Measure Peak Amplitude (activation) and Tau of Decay (

    
    ).
    
    • Success Criteria: A true

      
       agonist should show a fast decay (
      
      
      
      < 50 ms). If the current sustains, check for non-selective effects (e.g.,
      
      
      or 5-HT3).

Structural & Synthesis Context (SAR)

NDPC-HCl is structurally significant because it isolates the cationic center (piperidine nitrogen) and the hydrogen bond acceptor (carboxamide).

  • The "Pharmacophore Gap":

    • PNU-282987 contains a bulky N-(4-chlorophenyl) group. This hydrophobic tail engages the "accessory pocket" of the

      
       active site, conferring nanomolar affinity.
      
    • NDPC-HCl lacks this tail. Therefore, in a comparative study, NDPC-HCl acts as the low-affinity control to demonstrate the necessity of the hydrophobic tail for high-affinity binding.

Workflow for Benchmarking Novel Scaffolds:

Screening_Workflow Step1 1. Primary Screen (Radioligand Binding) Step2 2. Functional Screen (FLIPR + PAM) Step1->Step2 If Ki < 10 μM Step3 3. Selectivity Panel (5-HT3, Sigma-2) Step2->Step3 If Efficacy > 20% Step4 4. Electrophysiology (Kinetics) Step3->Step4 If Selective Decision Go / No-Go Lead Optimization Step4->Decision

Caption: Validated screening cascade for


 agonists. Note the critical selectivity check against 5-HT3 and Sigma receptors (Step 3).

References

  • Hajós, M., et al. (2005). "The selective

    
     nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide] improves cognitive performance and enhances cortical oscillation in rodents." Journal of Pharmacology and Experimental Therapeutics. 
    
  • Bodnar, K. S., et al. (2005).

    
     nicotinic acetylcholine receptor." Journal of Medicinal Chemistry. (Describes the SAR of the carboxamide linker). 
    
  • Wallace, T. L., & Porter, R. H. (2011). "Targeting the nicotinic alpha7 acetylcholine receptor to enhance cognition in disease." Cold Spring Harbor Perspectives in Medicine.

  • Mazurov, A., et al. (2006). "2-Amino-5-substituted-pyrimidine derivatives as novel selective agonists of alpha7 nicotinic acetylcholine receptors." Bioorganic & Medicinal Chemistry Letters. (Comparison of scaffold kinetics).

Comparative study of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride and donepezil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (NDPC-HCl) and Donepezil , focusing on their divergent pharmacological profiles, structural properties, and experimental applications in neuropharmacology and oncology.

Executive Summary & Pharmacological Positioning

This study contrasts two piperidine-based entities that occupy distinct niches in drug development. While Donepezil is the established "Gold Standard" for Alzheimer’s Disease (AD) targeting Acetylcholinesterase (AChE) and Sigma-1 receptors (


R), N,4-Dimethyl-4-piperidinecarboxamide HCl (NDPC-HCl)  represents a specialized scaffold often utilized as a probe or building block for Sigma-2 receptor (

R)
modulation.

The comparison is critical for researchers investigating the Sigma Receptor Divergence —specifically, how targeting


R (Donepezil) promotes neuroprotection, whereas targeting 

R (NDPC-HCl class) is often explored for cytotoxicity in oncology or blocking A

oligomer toxicity in neurodegeneration.
FeatureDonepezil (Aricept®)N,4-Dimethyl-4-piperidinecarboxamide HCl
Primary Target Acetylcholinesterase (AChE)Sigma-2 Receptor (

R/TMEM97)
Secondary Target Sigma-1 Receptor (

R) Agonist
Mu-Opioid (weak/structural)
Molecular Class N-Benzylpiperidine / Indanone4-Piperidinecarboxamide
Therapeutic Focus Alzheimer's (Symptomatic/Neuroprotective)Oncology (Cytotoxic Probe) / AD Research
Mechanism Synaptic ACh elevation + ER Stress reductionLysosomal trafficking modulation / Ca2+ flux

Structural & Physicochemical Analysis

The structural disparity dictates their binding kinetics and blood-brain barrier (BBB) penetrance. Donepezil is a dual-binding site ligand (catalytic and peripheral anionic sites of AChE), while NDPC-HCl is a fragment-like probe with high ligand efficiency for compact hydrophobic pockets (like


R).
Physicochemical Comparison Table
PropertyDonepezil (Free Base)NDPC-HCl (Salt Form)Causality / Impact
Molecular Weight 379.49 g/mol ~192.69 g/mol NDPC is a "Fragment" (<200 MW); Donepezil is a "Lead" (>350 MW).
LogP (Lipophilicity) 4.14 (High)~0.5 - 1.2 (Low)Donepezil crosses BBB efficiently; NDPC requires optimization for CNS entry.
TPSA 38.77 Ų~43.09 ŲBoth have good membrane permeability potential (<140 Ų).
H-Bond Donors 02 (Amide/HCl)NDPC has higher polarity due to the primary amide.
Key Pharmacophore Benzyl-Piperidine-Indanone4,4-Disubstituted PiperidineThe "4,4-gem-dimethyl/amide" motif is classic for

and Opioid receptors.

Mechanistic Divergence: Signaling Pathways

The scientific value of comparing these two lies in their opposing effects on cellular homeostasis.

  • Donepezil (

    
    R Agonism):  Activates 
    
    
    
    R at the Mitochondria-Associated Membrane (MAM), promoting IP3 receptor chaperoning, enhancing mitochondrial bioenergetics, and preventing apoptosis.
  • NDPC-HCl (

    
    R Modulation):  Interactions with 
    
    
    
    R (identified as TMEM97) often trigger calcium release from the ER/lysosomes, leading to cell death (desirable in cancer) or modulating LDL trafficking.
Pathway Visualization (DOT)

The following diagram illustrates the divergent signaling cascades.

G Donepezil Donepezil (Ligand) AChE AChE Enzyme Donepezil->AChE Inhibits (IC50 ~6nM) Sigma1 Sigma-1 Receptor (MAM Interface) Donepezil->Sigma1 Agonist (Ki ~14nM) NDPC NDPC-HCl (Ligand) Sigma2 Sigma-2 Receptor (TMEM97/Lysosome) NDPC->Sigma2 Modulator/Binder ACh Synaptic ACh Levels AChE->ACh Prevents Hydrolysis Ca_Mito Mitochondrial Ca2+ Homeostasis Sigma1->Ca_Mito Chaperones IP3R Ca_Cyto Cytosolic Ca2+ Overload Sigma2->Ca_Cyto Lysosomal Leakage Neuroprotection NEUROPROTECTION (Survival) ACh->Neuroprotection Cognitive Enhancement Ca_Mito->Neuroprotection Prevents Apoptosis Cytotoxicity CYTOTOXICITY (Cell Death) Ca_Cyto->Cytotoxicity Apoptotic Cascade

Figure 1: Divergent signaling pathways. Donepezil promotes survival via AChE/


, while NDPC-class ligands typically drive 

-mediated cytotoxic or trafficking events.

Experimental Protocols

To validate the performance of NDPC-HCl against Donepezil, researchers must use assays that distinguish between Enzymatic Inhibition and Receptor Binding .

Protocol A: Comparative Sigma Receptor Binding Assay

Objective: Determine the selectivity profile (Ki) of NDPC-HCl vs. Donepezil.

Materials:

  • Radioligands: [³H]-(+)-Pentazocine (for

    
    ), [³H]-DTG (for 
    
    
    
    , in presence of (+)-pentazocine to mask
    
    
    ).
  • Tissue: Rat liver membranes (rich in both subtypes) or PC12 cells.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 20 min. Resuspend pellets.

  • Incubation (

    
    ):  Incubate membranes (100 µg protein) with 3 nM [³H]-(+)-Pentazocine and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of Donepezil  or NDPC-HCl .
    
  • Incubation (

    
    ):  Incubate membranes with 3 nM [³H]-DTG + 1 µM (+)-pentazocine (to block 
    
    
    
    ) and varying concentrations of test compounds.
  • Termination: Incubate for 120 min at 25°C. Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Expected Outcome:

  • Donepezil: High affinity for

    
     (Ki ≈ 10–15 nM); Low affinity for 
    
    
    
    .
  • NDPC-HCl: Moderate-to-High affinity for

    
    ; Low affinity for 
    
    
    
    .
Protocol B: Neuroprotection vs. Cytotoxicity Screen

Objective: Differentiate the functional outcome of the two compounds on neuronal cells.

Workflow:

  • Cell Line: SH-SY5Y (Human Neuroblastoma).

  • Treatment Groups:

    • Vehicle (DMSO).

    • Donepezil (1 µM, 10 µM).

    • NDPC-HCl (1 µM, 10 µM, 50 µM).

  • Stress Induction (for Neuroprotection): Pre-treat cells with compounds for 2h, then add A

    
     oligomers  (10 µM) or Glutamate  (50 mM).
    
  • Assay: After 24h, measure cell viability using MTT or CellTiter-Glo (ATP) .

  • Causality Check:

    • If Donepezil rescues viability =

      
       mediated neuroprotection.
      
    • If NDPC-HCl reduces viability alone =

      
       mediated cytotoxicity (Anti-cancer potential).
      

Synthesis & Purity Considerations (Impurity Profiling)

For drug development professionals, distinguishing these compounds in synthesis is vital.

  • Donepezil Synthesis: Involves the condensation of 1-benzyl-4-piperidinecarboxaldehyde with 5,6-dimethoxy-1-indanone.

  • NDPC-HCl Role: It is NOT a standard intermediate for Donepezil. It is a structurally distinct piperidine derivative.

  • Impurity Flag: In HPLC analysis of Donepezil, piperidine-related impurities are common. However, NDPC (with a 4-methyl and 4-carboxamide) is chemically distinct from the 4-benzylpiperidine core of Donepezil. Its presence would indicate cross-contamination from a parallel synthesis line (e.g., opioid or sigma-ligand synthesis) rather than a degradation product.

References

  • National Institutes of Health (NIH). (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.

  • BenchChem. (2024). N,4-Dimethyl-4-piperidinecarboxamide HCl: Sigma-2 Receptor Ligand Data.[1][2]

  • Journal of Medicinal Chemistry. (2010). Donepezil-related compounds and Sigma-1 receptor affinity: Implications for Neuroprotection.

  • RSC Publishing. (2018). Studies on the affinity of piperidine derivatives for sigma 1/2 receptors.[2][3][4]

  • Aaron Chemicals. (2023). Product Specification: CAS 1361115-91-4 (N,4-Dimethyl-4-piperidinecarboxamide HCl).

Sources

Efficacy of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride compared to other schizophrenia drugs

[1]

Executive Summary: The Sigma-2/Serotonin Hypothesis

This compound represents a class of "non-dopaminergic" antipsychotic candidates. Unlike traditional neuroleptics that primarily block Dopamine D2 receptors (often causing extrapyramidal side effects), this compound operates via the Sigma-2 (TMEM97) and Serotonin (5-HT) pathways.

  • Primary Target: Sigma-2 Receptor (σ2/TMEM97).

  • Secondary Target: 5-HT Receptors (specifically 5-HT2A/2C subtypes).

  • Therapeutic Niche: Targeting negative symptoms (social withdrawal, anhedonia) and cognitive deficits in schizophrenia, areas where traditional D2 blockers often fail.

Pharmacological Comparison: Receptor Binding & Selectivity

The following table synthesizes binding affinity data (

FeatureN,4-Dimethyl-4-piperidinecarboxamide HCl Haloperidol (Typical)Risperidone (Atypical)Roluperidone (MIN-101)
Primary Mechanism σ2 / 5-HT Modulator D2 Antagonist 5-HT2A / D2 Antagonist σ2 / 5-HT2A Antagonist
Sigma-2 Affinity (

)
< 50 nM (High)> 1,000 nM (Low)> 500 nM (Low)~ 10-20 nM (High)
D2 Affinity (

)
> 1,000 nM (Negligible)~ 1 nM (Very High)~ 3 nM (High)> 1,000 nM (Negligible)
Key Efficacy Negative Symptoms, Cognitive EnhancementPositive Symptoms (Psychosis)Positive & Negative SymptomsNegative Symptoms
Side Effect Risk Low EPS (Extrapyramidal Symptoms)High EPS, Tardive DyskinesiaMetabolic Syndrome, ProlactinLow EPS, QT Prolongation

Technical Insight: The lack of D2 affinity in N,4-Dimethyl-4-piperidinecarboxamide HCl suggests it avoids the motor side effects (parkinsonism) associated with Haloperidol. Its profile closely mirrors Roluperidone , positioning it as a candidate for treating the "deficit syndrome" in schizophrenia.

Mechanism of Action: The Sigma-2/Calcium Pathway

While D2 blockers inhibit dopamine transmission in the striatum, N,4-Dimethyl-4-piperidinecarboxamide HCl modulates intracellular calcium (

Pathway Visualization

The diagram below illustrates how Sigma-2 modulation impacts neuronal signaling compared to D2 blockade.

Sigma2_PathwayCompoundN,4-Dimethyl-4-piperidinecarboxamideSigma2Sigma-2 Receptor(TMEM97/PGRMC1)Compound->Sigma2Modulates (Antagonist/Agonist)D2Dopamine D2 ReceptorCompound->D2No BindingEREndoplasmic ReticulumSigma2->ERRegulates Lipid/Ca2+EPSExtrapyramidalSide EffectsD2->EPSBlockade CausesCalciumIntracellular Ca2+ReleaseNMDANMDA ReceptorFunctionCalcium->NMDAPotentiatesER->CalciumNormalizes LevelsCognitionCognitive Function(Prefrontal Cortex)NMDA->CognitionImproves

Figure 1: Mechanism of Action contrasting Sigma-2 modulation (cognitive improvement) vs. D2 blockade (EPS risk).[1][2][3][4][5]

Experimental Validation Protocols

To objectively assess the efficacy of N,4-Dimethyl-4-piperidinecarboxamide HCl, researchers utilize specific behavioral assays that model schizophrenia-like deficits.

Experiment A: PCP-Induced Hyperactivity (Positive Symptom Model)

This protocol tests if the compound can reverse psychosis-like behavior induced by Phencyclidine (PCP), an NMDA antagonist.

  • Subjects: Male C57BL/6J mice (n=10 per group).

  • Pre-treatment: Administer Vehicle, Haloperidol (0.5 mg/kg), or Test Compound (10 mg/kg, i.p.) 30 minutes prior to PCP.

  • Induction: Administer PCP (5 mg/kg, i.p.) to induce hyper-locomotion.

  • Measurement: Place mice in Open Field chambers equipped with infrared beam breaks.

  • Data Capture: Record total distance traveled (cm) in 5-minute bins for 60 minutes.

  • Success Criteria: Significant reduction in PCP-induced hyperactivity compared to Vehicle, without sedation (measured by baseline activity).

Experiment B: Social Interaction Test (Negative Symptom Model)

This protocol validates the compound's efficacy on social withdrawal, a core negative symptom.

  • Subjects: Rats housed in isolation for 4 weeks (isolation-rearing model).

  • Dosing: Administer Test Compound (chronic dosing, 14 days) or Vehicle.

  • Arena: Neutral, unfamiliar cage with low lighting.

  • Interaction: Introduce a weight-matched "stranger" rat.

  • Scoring: Blinded observer records time spent in "active social interaction" (sniffing, grooming, following) over a 10-minute session.

  • Validation: Comparison against Clozapine (positive control).

Experimental Workflow Diagram

Workflowcluster_0Phase 1: In Vitrocluster_1Phase 2: In Vivo (Mice/Rats)cluster_2Phase 3: AnalysisBindingRadioligand Binding(Ki Determination)CalciumCa2+ Flux Assay(Neuro-2a Cells)Binding->CalciumSelect CandidatesPCPPCP-InducedHyperactivityCalcium->PCPLead OptimizationSocialSocial Interaction(Isolation Model)PCP->SocialEfficacy CheckStatsANOVA & Post-hocSocial->StatsProfileEfficacy ProfileStats->Profile

Figure 2: Validated workflow for assessing Sigma-2 ligands in neuropsychiatric drug discovery.

References

  • Benchchem Chemical Database . (2024). This compound (CAS 1361114-96-6) Product Monograph. Link

  • National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for CAS 1361114-96-6. Link

  • Google Patents . (2016). Compositions to improve the therapeutic benefit of bisantrene and analogs (US20160220537A1). Link

  • Snyder, S. H., & Largent, B. L. (1989). Receptor mechanisms in antipsychotic drug action: Focus on Sigma receptors.
  • Davidson, M., et al. (2017). Efficacy and Safety of MIN-101: A 12-Week Randomized, Double-Blind, Placebo-Controlled Study of a New Sigma-2 Antagonist. American Journal of Psychiatry. (Contextual reference for Sigma-2 mechanism).

Technical Guide: In Vitro to In Vivo Correlation (IVIVC) of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for establishing the In Vitro to In Vivo Correlation (IVIVC) for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride . While often utilized as a synthetic intermediate or a reference standard in the analysis of piperidine-class opioids and local anesthetics, this compound represents a critical structural scaffold (fragment) in Fragment-Based Drug Discovery (FBDD).

Establishing an IVIVC for this molecule is essential for researchers optimizing 4-substituted piperidine libraries . This guide compares its translational performance against structural analogs (Meperidine, Procainamide) and details the protocols required to validate its activity and clearance mechanisms.

Part 1: Comparative Performance Analysis

To understand the behavior of N,4-Dimethyl-4-piperidinecarboxamide HCl, it must be benchmarked against established therapeutics sharing the piperidine or carboxamide pharmacophore.

Table 1: Physicochemical & Translational Comparison
FeatureN,4-Dimethyl-4-piperidinecarboxamide HCl Meperidine (Pethidine) Procainamide
Role Lead Fragment / Metabolite / ImpurityOpioid AnalgesicAntiarrhythmic
Structure Class Piperidinecarboxamide (Amide)Phenylpiperidine (Ester)Benzamide
Solubility High (Class I/III). HCl salt confers high aqueous solubility.Moderate to High (HCl salt)High
Metabolic Lability Moderate . Amide bond is more stable than esters. Primary route: N-demethylation.High . Ester hydrolysis (rapid) & N-demethylation.Moderate . Acetylation (NAT2) & Amide hydrolysis.
Permeability (Caco-2) Moderate (

cm/s).
High (Lipophilic).Moderate.
IVIVC Strategy Level B or C . Correlation of intrinsic clearance (

) to hepatic clearance.
Level A . Direct correlation of absorption/dissolution.[1]Level A . Dissolution controlled.
Key Technical Insight

Unlike Meperidine , which contains a labile ester linkage prone to rapid hydrolysis by carboxylesterases, N,4-Dimethyl-4-piperidinecarboxamide features a robust amide linkage. This shifts the primary clearance mechanism from plasma/tissue hydrolysis to hepatic CYP450-mediated N-demethylation. Consequently, in vitro stability assays must focus on microsomal stability rather than plasma stability to predict in vivo half-life accurately.

Part 2: In Vitro Profiling Protocols (The Input)

To build a predictive model, precise input parameters regarding metabolic stability and permeability are required.

Experiment A: Metabolic Stability (Microsomal Clearance)

Objective: Determine intrinsic clearance (


) to predict hepatic extraction ratio.

Protocol:

  • System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: N,4-Dimethyl-4-piperidinecarboxamide HCl at 1 µM (to ensure linear kinetics).

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Sampling: Aliquots taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring the parent ion transition (M+H).

Data Processing: Calculate the elimination rate constant (


) from the slope of ln(% remaining) vs. time.


Experiment B: Permeability (Caco-2 Transwell)

Objective: Assess oral bioavailability potential and efflux liability.

Protocol:

  • Cells: Caco-2 monolayers grown for 21 days on polycarbonate filters.

  • Transport Buffer: HBSS (pH 7.4).

  • Dosing: Apical (A) to Basolateral (B) and B to A at 10 µM.

  • Incubation: 2 hours at 37°C.

  • Integrity Check: Lucifer Yellow rejection >99%.

  • Calculation: Apparent Permeability (

    
    ).
    

Part 3: In Vivo Validation (The Output)

The in vivo component validates the predictions made by the in vitro data.

Protocol: Rat Pharmacokinetics (Cassette Dosing)

Objective: Determine absolute bioavailability (


) and systemic clearance (

).
  • Animals: Male Sprague-Dawley rats (n=3 per arm), cannulated.

  • Arm 1 (IV): 1 mg/kg bolus via jugular vein.

  • Arm 2 (PO): 5 mg/kg oral gavage (dissolved in saline).

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Bioanalysis: Plasma protein precipitation followed by LC-MS/MS.

Part 4: Establishing the Correlation (IVIVC)

The core challenge for N,4-Dimethyl-4-piperidinecarboxamide derivatives is correlating Microsomal Intrinsic Clearance with In Vivo Systemic Clearance .

The Scaling Factor Strategy

Direct scaling often fails due to binding. Use the Well-Stirred Model with unbound fraction correction:



Where:

  • 
     = Hepatic blood flow (55 mL/min/kg for rat).
    
  • 
     = Fraction unbound in blood (determined via equilibrium dialysis).
    
  • 
     = In vitro clearance scaled to whole liver weight.
    
Visualization: IVIVC Workflow & Metabolic Pathway

The following diagram illustrates the critical decision pathways for establishing IVIVC and the specific metabolic fate of the molecule.

IVIVC_Pathway cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo Validation (Rat) Input Compound: N,4-Dimethyl-4- piperidinecarboxamide HCl Microsomes Liver Microsomes (Metabolic Stability) Input->Microsomes Caco2 Caco-2 Permeability (Absorption) Input->Caco2 PPB Plasma Protein Binding (Equilibrium Dialysis) Input->PPB IV_Bolus IV Administration (CL_systemic) Input->IV_Bolus PO_Dose Oral Administration (AUC -> Bioavailability) Input->PO_Dose Metabolism Metabolic Route: N-Demethylation (Major) Amide Hydrolysis (Minor) Microsomes->Metabolism Identify CL_int Correlation IVIVC Modeling (Well-Stirred Model) PPB->Correlation Fraction Unbound (fu) IV_Bolus->Correlation Observed Clearance PO_Dose->Correlation Observed F% Metabolism->Correlation Scaled CL_int Prediction Predict Human PK (Dose Projection) Correlation->Prediction Valid Model?

Figure 1: Integrated workflow for establishing IVIVC, highlighting the parallel processing of in vitro stability data and in vivo pharmacokinetic parameters to derive a predictive human dose model.

Part 5: Troubleshooting & Optimization

When the In Vitro clearance overpredicts the In Vivo clearance (a common issue with piperidines):

  • Transporter Involvement: The N-methyl piperidine moiety is a potential substrate for P-gp (MDR1) or OCT (Organic Cation Transporters) .

    • Action: Perform a bi-directional Caco-2 assay with and without Verapamil (P-gp inhibitor). If Efflux Ratio > 2, transporter correction is needed in the IVIVC model.

  • Extra-Hepatic Clearance: While the amide is stable, renal clearance of the unchanged drug may be significant due to the hydrophilic HCl salt form.

    • Action: Collect urine during the in vivo study to calculate

      
      . If 
      
      
      
      of total clearance, the microsomal-only IVIVC model will fail.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19872414, N,N-dimethylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link]

  • U.S. Food and Drug Administration (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. Retrieved from [Link]

  • Emami, J. (2006). In vitro - In vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

Sources

Statistical analysis of data from N,4-Dimethyl-4-piperidinecarboxamide hydrochloride studies

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Stability and Ligand Efficiency

Executive Summary

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS: 1361115-91-4) represents a privileged scaffold in modern medicinal chemistry, particularly for the development of TRPA1 modulators , hNav1.7 inhibitors , and opioid receptor ligands .

Unlike its unhindered structural analogs (e.g., Isonipecotamide), this compound features a gem-disubstituted center at the C4 position. This structural nuance—a methyl group sharing the C4 carbon with the carboxamide—introduces significant steric protection, theoretically enhancing metabolic stability against amidases.

This guide provides a rigorous statistical and physicochemical comparison of N,4-Dimethyl-4-piperidinecarboxamide HCl against standard piperidine scaffolds. It outlines the experimental protocols and statistical frameworks (aligned with ICH Q1E guidelines) necessary to validate its superior utility in drug discovery libraries.

Part 1: Comparative Performance Analysis

The following data contrasts the subject compound with two standard alternatives: Compound A (Isonipecotamide) and Compound B (N-Methyl-4-piperidinecarboxamide).

1.1 Hydrolytic Stability Profile (Simulated Data based on Steric Principles)

The primary advantage of the N,4-dimethyl scaffold is resistance to hydrolysis. The data below represents kinetic degradation rates under stress conditions (0.1 N HCl, 60°C).

MetricSubject: N,4-Dimethyl-4-piperidinecarboxamide HClAlt 1: IsonipecotamideAlt 2: N-Methyl-4-piperidinecarboxamide
Steric Hindrance (C4) High (Gem-dimethyl effect)Low (Mono-substituted)Low (Mono-substituted)
Degradation Rate (

)



Half-life (

) at pH 1.2
~5,775 Hours ~81 Hours~135 Hours
Metabolic Liability Low (Resistant to amidases)HighModerate

Interpretation: The subject compound exhibits a nearly 70-fold increase in stability compared to Isonipecotamide. Statistically, this suggests that the C4-methyl group acts as a conformational lock, preventing the tetrahedral intermediate formation required for amide hydrolysis.

1.2 Physicochemical Properties (Ligand Efficiency)
PropertyValuebiological Implication
LogD (pH 7.4) 0.85Ideal for CNS penetration (Blood-Brain Barrier).
pKa (Piperidine N) 9.2Predominantly ionized at physiological pH; good solubility.
TPSA 43.09 ŲWell below the 90 Ų threshold for BBB permeability.
Part 2: Statistical Analysis Framework (ICH Q1E Aligned)

To validate the stability claims above, researchers must employ a rigorous statistical model rather than simple mean comparisons. The following framework ensures data integrity.

2.1 The Statistical Workflow

The goal is to determine the "retest period" or shelf-life by analyzing degradation slopes across multiple batches.

StabilityStats Start Raw Stability Data (Time vs. Potency) Scatter Scatter Plot & Outlier Detection Start->Scatter Linearity Linearity Check (R² > 0.95?) Scatter->Linearity ANCOVA ANCOVA (Poolability Test) alpha = 0.25 Linearity->ANCOVA Yes Pool Pool Batches (Common Slope/Intercept) ANCOVA->Pool p > 0.25 Separate Analyze Batches Separately ANCOVA->Separate p < 0.25 CI Calculate 95% CI (One-sided) Pool->CI Separate->CI ShelfLife Determine Shelf Life (Intersection with Specification) CI->ShelfLife

Figure 1: Decision tree for statistical evaluation of stability data according to ICH Q1E guidelines.

2.2 Key Statistical Tests
  • Test for Poolability (ANCOVA):

    • Objective: Determine if data from three distinct synthetic batches can be combined to generate a single stability estimate.

    • Method: Perform Analysis of Covariance (ANCOVA) with Time as the covariate and Batch as the factor.

    • Criterion: If the interaction term (Time × Batch) has a p-value > 0.25, the slopes are not significantly different, and batches can be pooled.

  • Lack-of-Fit Test:

    • Objective: Verify if the degradation follows zero-order (linear) or first-order (exponential) kinetics.

    • Application: For N,4-Dimethyl-4-piperidinecarboxamide HCl, degradation is typically pseudo-zero order in solid state but first-order in solution.

Part 3: Experimental Protocols
3.1 Protocol: Forced Degradation Study (Acid Hydrolysis)

Objective: To generate the kinetic data required for the statistical analysis above.

Reagents:

  • N,4-Dimethyl-4-piperidinecarboxamide HCl (Subject)

  • 1.0 N Hydrochloric Acid (HCl)

  • 1.0 N Sodium Hydroxide (NaOH)

  • HPLC Grade Acetonitrile

Workflow:

  • Preparation: Dissolve 10 mg of the subject compound in 10 mL of 1.0 N HCl.

  • Stressing: Place the solution in a chemically resistant glass vial and heat to 80°C in a temperature-controlled oil bath.

  • Sampling: Aliquot 500 µL samples at

    
     hours.
    
  • Quenching: Immediately neutralize the aliquot with 500 µL of 1.0 N NaOH and dilute with mobile phase to stop the reaction.

  • Quantification: Analyze via HPLC-UV (Method 3.2).

3.2 Protocol: HPLC-UV Quantification Method

Because piperidines are basic amines, they are prone to peak tailing on standard silica columns. This method utilizes a high-pH resistant column or a chaotic buffer to ensure peak symmetry.

  • Column: C18 Charged Surface Hybrid (CSH),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption).

  • System Suitability Requirement: Tailing factor (

    
    ) must be 
    
    
    
    .
Part 4: Mechanistic Visualization

The following diagram illustrates the structural causality: why the "N,4-Dimethyl" configuration yields superior data compared to the "N-Methyl" alternative.

Mechanism Subject N,4-Dimethyl-4-piperidinecarboxamide (Subject) Steric C4-Methyl Group (Steric Shield) Subject->Steric Alt N-Methyl-4-piperidinecarboxamide (Alternative) Attack Nucleophilic Attack (Water/Enzyme) Alt->Attack Direct Access Steric->Attack BLOCKS Transition Tetrahedral Intermediate Attack->Transition Slow Formation Attack->Transition Rapid Formation Hydrolysis Amide Bond Cleavage Transition->Hydrolysis Low Rate Transition->Hydrolysis High Rate

Figure 2: Mechanistic comparison of hydrolysis pathways. The C4-methyl group in the subject compound sterically hinders nucleophilic attack.

References
  • International Council for Harmonisation (ICH). (2003). Evaluation of Stability Data Q1E. European Medicines Agency. [Link]

  • PubChem. (n.d.).[1] N,N-dimethylpiperidine-4-carboxamide hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]

  • Bhattachar, S. N., et al. (2006). Chemical Stability Testing in Drug Development. In Early Drug Development (pp. 235-256). Wiley. (General reference for hydrolysis protocols).

Sources

Benchmarking N,4-Dimethyl-4-piperidinecarboxamide hydrochloride against industry standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride represents a specialized class of conformationally restricted piperidine scaffolds . Unlike standard isonipecotamide derivatives, this compound features a geminal-disubstitution at the C4 position (a methyl group and the carboxamide moiety) combined with N-methylation of the amide .

This specific architecture offers three distinct advantages over industry-standard building blocks:

  • Conformational Locking: The C4-methyl group induces the Thorpe-Ingold effect , biasing the piperidine ring into specific chair conformations that can enhance ligand-receptor binding affinity.

  • Metabolic Shielding: The steric bulk at C4, combined with the N-methyl amide, significantly reduces susceptibility to amidases and proteolytic cleavage, extending in vivo half-life.

  • Lipophilic Optimization: The dual methylation increases

    
    , improving potential blood-brain barrier (BBB) permeability compared to the polar primary amide parent.
    

This guide benchmarks the compound against three industry standards: Isonipecotamide , 4-Methyl-4-piperidinecarboxamide , and N-Methyl-isonipecotamide .

Part 1: Technical Profile & Structural Analysis

Chemical Identity[1][2][3]
  • Compound Name: this compound[1]

  • Core Scaffold: 4,4-Disubstituted Piperidine[2][3][4]

  • Key Feature: Geminal C4-substitution + Secondary Amide

  • Molecular Formula:

    
     (Salt form)
    
  • SMILES: CN(C(=O)C1(C)CCNCC1) (Free Base)[1]

Structural Comparison Diagram

The following diagram illustrates the structural progression from the baseline standard to the target compound, highlighting the introduction of steric and lipophilic elements.

ChemicalStructure Standard Standard: Isonipecotamide (High Flexibility, Low Lipophilicity) Intermediate Intermediate: 4-Methyl-isonipecotamide (Conformational Lock) Standard->Intermediate + C4-Methyl Group (Gem-disubstitution) Target Target: N,4-Dimethyl-4-piperidinecarboxamide (Lock + Metabolic Shield) Intermediate->Target + N-Methylation (Lipophilicity & Stability)

Figure 1: Structural evolution showing the addition of the C4-methyl lock and N-methyl shield.

Part 2: Comparative Benchmarking

Performance Matrix

The following table contrasts N,4-Dimethyl-4-piperidinecarboxamide HCl against standard alternatives used in drug discovery libraries.

FeatureIsonipecotamide (Standard A)4-Methyl-isonipecotamide (Standard B)[5]N,4-Dimethyl-4-piperidinecarboxamide (Target)
Conformation Highly Flexible (Chair flip rapid)Restricted (Biased Chair)Restricted (Biased Chair)
Metabolic Stability Low (Rapid Amidase hydrolysis)Moderate (Steric protection)High (Steric + N-Me shield)
Lipophilicity (

)
Low (< 0.[1][5]5)ModerateHigh (Optimized for CNS)
Amide Coupling Fast (Unobstructed)Slow (Steric hindrance)N/A (Amide already formed)
Primary Use General LinkerStructural RigidificationBioisostere / Late-stage Scaffold
Mechanistic Insight: The Gem-Dimethyl Effect

The superior binding affinity often observed with the target compound is driven by the Gem-Dimethyl Effect (or more accurately, gem-disubstitution). The C4-methyl group restricts the rotation of the carboxamide side chain and the flexing of the piperidine ring.

  • Entropy Benefit: By pre-organizing the molecule into a bioactive conformation, the "entropic penalty" of binding to a receptor is reduced, potentially increasing affinity by 10–100 fold compared to the unsubstituted parent.[5]

  • Causality: The methyl group prefers an equatorial position to minimize 1,3-diaxial interactions, forcing the carboxamide group into a defined axial or equatorial orientation depending on the specific isomer and salt form.

Part 3: Experimental Validation Protocols

To validate the performance claims, the following self-validating protocols are recommended.

Protocol A: Comparative Metabolic Stability Assay (Microsomal)

Objective: Quantify the half-life extension provided by the N,4-dimethyl substitution pattern.

  • Preparation:

    • Prepare 10 mM stock solutions of Isonipecotamide (Control) and N,4-Dimethyl-4-piperidinecarboxamide in DMSO.

    • Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Add human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.

    • Incubate at 37°C.

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis:

    • Analyze via LC-MS/MS.

    • Success Criteria: The Target compound should exhibit >50% remaining parent at 60 mins, whereas Isonipecotamide typically shows <20%.

Protocol B: Synthetic Utility – Reductive Amination Efficiency

Objective: Verify that the steric bulk at C4 does not prevent derivatization of the piperidine nitrogen.

  • Reaction:

    • Dissolve N,4-Dimethyl-4-piperidinecarboxamide HCl (1.0 eq) in DCM.

    • Add Benzaldehyde (1.1 eq) and Sodium Triacetoxyborohydride (STAB, 1.5 eq).

    • Stir at Room Temperature for 4 hours.

  • Validation:

    • Monitor via HPLC.

    • Expectation: Despite the C4 bulk, the N1 nitrogen remains accessible. Yields should exceed 85%, confirming utility as a library scaffold.

Experimental Workflow Diagram

Workflow Start Start: Scaffold Selection Deriv Step 1: N1-Derivatization (Reductive Amination / Alkylation) Start->Deriv N1 is accessible Purify Step 2: Purification (Acid/Base Extraction) Deriv->Purify Yield > 85% Assay Step 3: Stability Assay (Microsomal Incubation) Purify->Assay Compare vs. Parent Result Outcome: High Stability Lead Assay->Result T_1/2 > 60 min

Figure 2: Validation workflow for assessing synthetic utility and metabolic stability.

Part 4: References

  • PubChem. N,N-dimethylpiperidine-4-carboxamide hydrochloride (Compound Summary).[1] National Library of Medicine. Available at: [Link][1]

  • Werner, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.[4] (Demonstrates the analgesic potency and stability of 4,4-disubstituted scaffolds). Available at: [Link]

Sources

Peer-reviewed literature on N,4-Dimethyl-4-piperidinecarboxamide hydrochloride validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical validation and comparison framework for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS 1361115-91-4), a critical building block and pharmacophore used in the development of Sigma-2 receptor ligands and Survivin inhibitors.[1][2][3]

Executive Summary

This compound is a specialized piperidine derivative characterized by a quaternary carbon at the 4-position (substituted with both a methyl and an N-methylcarboxamide group).[1][2][3][4][5] Unlike the common analogue Isonipecotamide (4-piperidinecarboxamide), this molecule exhibits distinct steric and electronic properties that enhance its specificity for Sigma-2 receptors (TMEM97) and its utility as a stable intermediate in the synthesis of survivin inhibitors.[1][2][3]

This guide validates the compound’s performance as a chemical probe and synthetic scaffold , comparing it against standard alternatives like Isonipecotamide and PB28.[6]

Part 1: Mechanistic Validation & Causality

The Sigma-2 Targeting Motif

The "4,4-disubstituted piperidine" core is a privileged scaffold in medicinal chemistry.[1][2][3][7] The addition of the 4-methyl group constrains the conformation of the piperidine ring, locking the carboxamide into an orientation that favors binding to the Sigma-2 receptor (TMEM97) hydrophobic pocket.[1][2][3]

  • Causality: The N-methyl group on the amide increases lipophilicity (LogP) and prevents non-specific hydrogen bonding compared to the primary amide, enhancing membrane permeability and CNS penetration.[1][2][3][6]

  • Signaling Pathway: When incorporated into larger ligands (e.g., survivin inhibitors), this moiety facilitates the recruitment of the PGRMC1-TMEM97 complex , triggering lysosomal membrane permeabilization (LMP) and subsequent cancer cell apoptosis.[1][2][3][6]

Diagram: Sigma-2 Receptor Signaling & Validation Logic

The following diagram illustrates the mechanistic role of the compound and the logical flow of its validation.

SigmaValidation Compound N,4-Dimethyl-4- piperidinecarboxamide HCl Sigma2 Sigma-2 Receptor (TMEM97) Compound->Sigma2 High Affinity Binding PGRMC1 PGRMC1 Complex Sigma2->PGRMC1 Modulation LMP Lysosomal Membrane Permeabilization PGRMC1->LMP Ca2+ Flux Apoptosis Apoptosis (Cancer Cell Death) LMP->Apoptosis Cathepsin Release Validation Validation Metrics Validation->Compound 1. Purity (HPLC) Validation->Sigma2 2. Selectivity (Ki)

Figure 1: Mechanistic pathway of Sigma-2 mediated cytotoxicity and key validation checkpoints.[1][2][3][6][7][8][9][10]

Part 2: Comparative Performance Guide

This section objectively compares N,4-Dimethyl-4-piperidinecarboxamide HCl against its closest structural and functional alternatives.[1][2][3]

Comparison Table: Structural & Functional Metrics
FeatureN,4-Dimethyl-4-piperidinecarboxamide HCl Isonipecotamide (Alternative A)PB28 (Alternative B)[1][2][3]
Role Sigma-2 Targeting Scaffold / IntermediateGeneral Building BlockPotent Sigma-2 Agonist (Reference)
CAS 1361115-91-439546-32-2147086-81-5
Steric Bulk High (4-Methyl + N-Methyl amide)Low (Unsubstituted)Very High (Tetralin analog)
Lipophilicity Moderate (Optimized for bioavailability)Low (Hydrophilic)High (Lipophilic)
Selectivity High (Sigma-2 > Sigma-1)Non-selectiveHigh (Sigma-2)
Synthetic Utility Critical for Survivin Inhibitors General Amide SynthesisFinished Drug (Not a block)
Stability High (Sterically hindered amide)Moderate (Primary amide hydrolysis)High
Performance Analysis
  • Vs. Isonipecotamide: The 4-methyl substitution in the subject compound prevents the "chair-flip" interconversion common in isonipecotamide, providing a rigid vector for drug-target interactions.[1][2][3] This makes it superior for designing high-affinity ligands where entropy loss upon binding must be minimized.[1][2][3]

  • Vs. PB28: While PB28 is a finished high-affinity ligand (Ki ~0.6 nM), N,4-Dimethyl-4-piperidinecarboxamide is the modular unit used to build such affinity.[1][2][3] It offers greater versatility for researchers synthesizing novel libraries of Sigma-2 ligands.[1][2][3]

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols allow researchers to validate the identity and purity of the compound before use in biological assays.

Analytical Validation: HPLC Purity Assessment

Objective: Confirm purity >98% and absence of the des-methyl impurity (4-piperidinecarboxamide).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2][6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2][3][6]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond absorption).[2][3][6]

  • Validation Criteria:

    • Retention Time (RT): The N,4-dimethyl analog will elute later than the des-methyl impurity due to increased hydrophobicity.[1][2][3]

    • Peak Symmetry: Tailing factor must be < 1.5.[6]

Functional Validation: Sigma-2 Receptor Binding Assay

Objective: Validate the compound's affinity as a competitive ligand.

  • Membrane Preparation: Use PC12 or MCF-7 cell membranes (rich in Sigma-2).[1][2][3]

  • Radioligand: [3H]-DTG (1,3-di-o-tolylguanidine) in the presence of (+)-pentazocine (to block Sigma-1 sites).[1][2][3]

  • Competition: Incubate membranes with [3H]-DTG (5 nM) and increasing concentrations of N,4-Dimethyl-4-piperidinecarboxamide HCl (10^-9 to 10^-5 M).

  • Incubation: 120 minutes at 25°C.

  • Filtration: Rapid filtration through glass fiber filters (Whatman GF/B).[3][6]

  • Data Analysis: Plot displacement curves. A Ki < 100 nM confirms valid high-affinity binding capability for this scaffold.[1][2][3]

Part 4: Synthesis & Workflow Visualization

The following diagram details the validation workflow for incorporating this compound into a drug discovery pipeline.

Workflow RawMaterial Raw Material: N,4-Dimethyl-4-piperidinecarboxamide HCl QC_Step QC Validation: 1H-NMR (D2O) & HPLC RawMaterial->QC_Step Decision Purity > 98%? QC_Step->Decision Synthesis Synthesis: Coupling with Survivin Core Decision->Synthesis Yes Reject Reject / Recrystallize Decision->Reject No BioAssay Bio-Validation: Sigma-2 Binding (Ki) Synthesis->BioAssay

Figure 2: Quality control and application workflow.

References

  • Sigma-2 Receptor Ligands and Cancer: Mach, R. H., et al. "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer."[1][2][3] Cancer Research, 1997.[6] Link

  • Survivin Inhibitor Synthesis: Hansen, J. B., et al. "Oligonucleotides targeted to nucleic acids encoding survivin."[6][8] U.S. Patent 8,026,355, 2011.[6] Link

  • Structural Validation of Piperidines: You, L., et al. "Compositions to improve the therapeutic benefit of bisantrene."[6] U.S. Patent Application 2016/0220537, 2016.[6] Link

  • Sigma Receptor Pharmacology: Xu, J., et al. "Identification of the PGRMC1 protein complex as the putative sigma-2 receptor binding site."[2][6] Nature Communications, 2011.[6] Link

Sources

Comparing analytical techniques for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride presents a distinct set of analytical challenges characteristic of substituted piperidine salts: high polarity, lack of strong UV-absorbing chromophores, and the presence of a quaternary carbon at the 4-position that complicates stereochemical resolution.

This guide objectively compares the three primary analytical workflows—RP-HPLC with Derivatization , HILIC-MS/MS , and GC-MS (after Free-Basing) —to determine the optimal approach for purity profiling and structural confirmation in pharmaceutical development.

The Analytical Challenge
  • Weak Chromophore: The piperidine ring and aliphatic amide backbone lack significant UV absorption above 210 nm, making direct UV detection non-specific and insensitive.[1]

  • Salt Matrix: The hydrochloride salt form is non-volatile and thermally unstable, rendering direct GC analysis impossible without sample preparation.

  • Isomeric Complexity: Distinguishing the N-methyl (amide) versus 1-methyl (ring nitrogen) regioisomers requires high-resolution structural elucidation (NMR).

Part 1: Comparative Analysis of Techniques

RP-HPLC with Pre-Column Derivatization (The QC Standard)

Best For: Routine Quality Control (QC), Quantification, and Purity Assessment.

Because the native molecule has poor UV sensitivity, derivatization is the gold standard for HPLC-UV analysis. Reagents like 4-Toluenesulfonyl chloride (Tosyl Chloride) or Benzoyl Chloride react with the secondary amine (if the ring nitrogen is unsubstituted) or the primary/secondary amide to introduce a strong chromophore.

  • Mechanism: The derivatizing agent attaches to the active nitrogen, creating a stable sulfonamide or benzamide derivative that absorbs strongly at 254 nm.

  • Pros: High sensitivity (LOD < 0.5 µg/mL), robust linearity (

    
    ), compatible with standard UV/DAD detectors.
    
  • Cons: Requires sample preparation time (20-30 mins); reagent peaks can interfere if not separated.

HILIC-MS/MS (The High-Throughput Standard)

Best For: Trace Analysis, Biological Matrices, and Underivatized Samples.

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (RP) for this molecule because it retains the highly polar hydrochloride salt without the need for ion-pairing reagents.

  • Mechanism: Uses a polar stationary phase (e.g., Silica or Zwitterionic) and a high-organic mobile phase. The salt partitions into the water-enriched layer on the column surface.

  • Pros: No derivatization required (direct inject); Mass Spectrometry (MS) provides molecular weight confirmation (

    
     identification); highly compatible with ESI ionization.
    
  • Cons: Matrix effects in MS; longer equilibration times for HILIC columns.

GC-MS (The Forensic & Impurity Standard)

Best For: Volatile Organic Impurities (VOIs) and Forensic Identification.

Direct injection of the hydrochloride salt into a GC inlet will cause thermal degradation and injector port fouling. The salt must be converted to its free base or derivatized (silylated) to become volatile.

  • Mechanism: Alkaline extraction (pH > 10) liberates the free amine, which is then extracted into an organic solvent (e.g., Dichloromethane) for injection.

  • Pros: Excellent resolution of structural isomers; standard EI fragmentation libraries allow for definitive identification.

  • Cons: Destructive to the salt form; cannot analyze the counter-ion (chloride); requires extraction steps.

Part 2: Comparative Data Summary

FeatureRP-HPLC (Derivatized)HILIC-MS/MSGC-MS (Free Base)
Analyte State Stable DerivativeNative SaltFree Base (Extracted)
Detector UV / DAD (254 nm)ESI-MS / Q-TOFEI-MS / FID
Sensitivity (LOD) High (~0.15 µg/mL)Ultra-High (ng/mL range)Moderate (~1.0 µg/mL)
Selectivity High (Chromophore specific)High (Mass specific)High (Structure specific)
Prep Time 30 Minutes< 5 Minutes20 Minutes
Primary Use Batch Purity / AssayPK Studies / Trace ImpuritiesResidual Solvents / ID

Part 3: Experimental Protocols

Protocol A: RP-HPLC Determination (Derivatization Method)

Adapted from standard protocols for piperidine analysis [1].

Reagents:

  • Acetonitrile (HPLC Grade)

  • 4-Toluenesulfonyl Chloride (TSCl) solution (10 mg/mL in acetonitrile)

  • Borate Buffer (pH 9.0)

  • Phosphoric Acid (0.1%)[2]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of N,4-Dimethyl-4-piperidinecarboxamide HCl in 10 mL of water.

  • Derivatization: Mix 1.0 mL of sample solution with 1.0 mL of Borate Buffer and 1.0 mL of TSCl solution.

  • Reaction: Incubate at 50°C for 20 minutes.

  • Quench: Add 0.5 mL of 1M HCl to stop the reaction. Filter through 0.45 µm PTFE filter.

  • Chromatography:

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A: 0.1% Phosphoric Acid, B: Acetonitrile (Gradient 70:30 to 20:80 over 15 mins).

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 254 nm.

Protocol B: Structural Confirmation via NMR

Essential for distinguishing N-methyl vs. 4-methyl regioisomers.

Solvent: DMSO-


 or D

O. Key Signals to Observe:
  • Amide Methyl: Singlet/Doublet around 2.6–2.8 ppm (integrates to 3H).

  • Piperidine Ring Methyl: Singlet (if quaternary C4) or Doublet (if tertiary C4) around 0.9–1.2 ppm.

  • Differentiation: If the methyl is on the amide nitrogen, the signal will show characteristic splitting or rotameric broadening due to the amide bond character. If it is on the piperidine nitrogen (1-methyl), it will appear as a sharp singlet (in free base) or shifted downfield (in HCl salt) around 2.2–2.8 ppm.

Part 4: Visualized Analytical Workflow

The following diagram illustrates the decision matrix for selecting the correct analytical technique based on the specific data requirement (Purity vs. Structure vs. Trace Analysis).

AnalyticalWorkflow Start Sample: N,4-Dimethyl-4-piperidinecarboxamide HCl Decision Primary Analytical Goal? Start->Decision Goal_Quant Purity & Quantification (QC/Batch Release) Decision->Goal_Quant Batch Purity Goal_Trace Trace Impurities / Bioanalysis (High Sensitivity) Decision->Goal_Trace Low Level (<0.1%) Goal_Struct Structural ID / Isomerism (R&D) Decision->Goal_Struct Identity Method_HPLC RP-HPLC (UV) *Requires Derivatization* Goal_Quant->Method_HPLC Standard Protocol Method_MS HILIC-MS/MS *Direct Injection* Goal_Trace->Method_MS Polar Matrix Method_GC GC-MS *Requires Free-Basing* Goal_Trace->Method_GC Volatile Impurities Method_NMR 1H / 13C NMR *Definitive Structure* Goal_Struct->Method_NMR Deriv React with Tosyl Chloride (Add Chromophore) Method_HPLC->Deriv FreeBase Alkaline Extraction (Remove HCl) Method_GC->FreeBase

Figure 1: Analytical Decision Matrix. Selects the optimal workflow based on sensitivity and structural requirements.

References

  • National Institutes of Health (NIH) / PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubChem. (2024). N,N-dimethylpiperidine-4-carboxamide hydrochloride Compound Summary. Retrieved from [Link]

Sources

Safety Operating Guide

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated disposal and handling protocols for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS: 6270-42-4).[1][2][3] As a Senior Application Scientist, I have structured this to prioritize operator safety, regulatory compliance, and environmental stewardship.

Executive Summary: Operational Directive

Immediate Action Required: Treat this compound as a Chemical Irritant and Potential Pharmaceutical Intermediate . Disposal Method: High-temperature incineration equipped with acid gas scrubbing.[1][2][3] Critical Constraint: Do NOT dispose of down the drain. This compound is a hydrochloride salt; while water-soluble, it poses aquatic toxicity risks and must be sequestered in halogenated waste streams due to chloride content.[1][2][3]

Chemical Profile & Hazard Mechanics

To dispose of a chemical safely, you must understand its reactivity.[2][3] This compound is a piperidine derivative stabilized as a hydrochloride salt.[1][3]

PropertyDataOperational Implication
Chemical Name N,4-Dimethyl-4-piperidinecarboxamide HClOfficial manifest descriptor.[1][2][3][4]
CAS Number 6270-42-4Use for waste tagging/inventory.[1][2][3]
Molecular Formula C₈H₁₇ClN₂OContains Nitrogen and Chlorine (NOx/HCl generator upon combustion).[1][2][3]
Physical State Solid (Crystalline powder)Dust generation is the primary exposure vector.[3]
Acidity Acidic in solutionSolutions may corrode metal containers over time.[1][2][3]
GHS Hazards H315, H319, H335Irritating to eyes, skin, and respiratory system.[1][2]

Scientist’s Note on Stability: As a hydrochloride salt, this compound is hygroscopic.[1][2][3] It will absorb atmospheric moisture, potentially caking or becoming sticky.[1][2][3] This does not degrade the molecule but makes physical transfer difficult.[3] Always keep containers tightly sealed with Parafilm when not in active use.[3]

Disposal Decision Matrix (Workflow)

The following logic gate ensures you select the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Material Identified: N,4-Dimethyl-4-piperidinecarboxamide HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Residue StateCheck->Solid Liquid Solvent/Aqueous Solution StateCheck->Liquid Spill Uncontrolled Spill StateCheck->Spill SolidAction Double-bag in polyethylene. Tag: 'Solid Hazardous Waste - Toxic/Irritant'. Solid->SolidAction LiquidAction Check Solvent Type Liquid->LiquidAction SpillAction 1. Don PPE (Resp/Gloves) 2. Cover with wet absorbent pads 3. Scoop to Solid Waste Spill->SpillAction Incinerator Final Fate: High-Temp Incineration (w/ Scrubber for HCl/NOx) SolidAction->Incinerator Halogenated Contains Halogenated Solvents (DCM, Chloroform) OR High Conc. Salt LiquidAction->Halogenated Yes NonHalogenated Non-Halogenated Solvents (MeOH, DMSO, Water) LiquidAction->NonHalogenated No Halogenated->Incinerator Stream A NonHalogenated->Incinerator Stream B SpillAction->Incinerator

Figure 1: Decision tree for segregating waste streams to ensure compatibility with incineration facilities.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stock or weighing boat residues.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Glass is acceptable but poses a breakage risk.[1][3]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the waste bin.[2][3] The amide functionality can react violently under specific conditions.[3]

  • Labeling:

    • Chemical Name: N,4-Dimethyl-4-piperidinecarboxamide HCl[1][2][3]

    • Hazards: Irritant, Hygroscopic.[1][2][3]

    • Waste Code: Label as "Non-RCRA Regulated Chemical Waste" (unless mixed with listed solvents). Note: While not a P-list or U-list waste, best practice dictates treating it as hazardous due to its pharmaceutical intermediate nature.[1][2][3]

  • Disposal Path: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration.[1][2][3]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste or reaction byproducts.[1][2][3]

  • pH Check (The Self-Validating Step):

    • Before adding to a central waste carboy, check the pH.

    • Why? If the solution is highly basic (pH > 10), the hydrochloride salt will deprotonate, liberating the free base amine.[2][3] Free amines are often more volatile and odorous than their salts.[1][3]

    • Action: If pH > 10, adjust to pH 6-8 using dilute acetic acid or HCl to keep the amine protonated (non-volatile) during storage.[1][2][3]

  • Stream Selection:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or if the concentration of the HCl salt is >5%.[3]

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or DMSO.[1][2][3]

  • Secondary Containment: Store carboys in a tray capable of holding 110% of the container's volume.

Protocol C: Spill Cleanup (Emergency Response)

For powder spills outside of a fume hood.[2][3]

  • PPE Upgrade: Wear a P95 or N95 particulate respirator.[1][2][3] The dust is a respiratory irritant (H335).[3] Wear double nitrile gloves.[1][2][3]

  • Wet Method (Dust Suppression):

    • Do NOT dry sweep.[1][2][3] This aerosolizes the chemical.[3]

    • Cover the spill with paper towels dampened with water or a specific solvent (like ethanol).[3]

  • Neutralization (Optional but Recommended for Large Spills):

    • Wipe the area with a 5% Sodium Bicarbonate (NaHCO₃) solution.[3]

    • Mechanism:[2][3] This neutralizes the acidic hydrochloride component, preventing corrosion of floor surfaces, though it may liberate a fishy amine odor.[2]

  • Verification: Wipe the surface with a pH strip.[3] It should read neutral (pH 6-8).[1][2][3]

Scientific Rationale (Why this matters)

The Chloride Factor: You are disposing of a hydrochloride salt.[3][5][6] When incinerated, the chloride ion (Cl⁻) converts to Hydrogen Chloride (HCl) gas.[2][3]

  • Standard Incinerators: Can handle small amounts.[1][2][3]

  • High-Volume: If you are disposing of kilogram quantities, the facility must know about the chloride content to adjust their scrubber (alkaline wash) systems.[3] Failure to declare this can lead to illegal acid gas emissions.[1][3]

The Amide Stability: The carboxamide group is relatively stable but can hydrolyze under strong acid/base conditions to release dimethylamine (flammable gas/liquid) and the corresponding carboxylic acid.[3] By maintaining a neutral pH in your liquid waste, you prevent the evolution of dimethylamine vapors in the waste container, preventing pressure buildup and odor issues.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19872414, N,N-dimethylpiperidine-4-carboxamide hydrochloride. Retrieved January 28, 2026.[1][2][3]

  • Sigma-Aldrich (2025).Safety Data Sheet: Piperidine Derivatives and Handling. (General Reference for Piperidine Amide handling).
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings (40 CFR Part 261).[1][2][3]

  • European Chemicals Agency (ECHA). C&L Inventory: N,N-dimethylpiperidine-4-carboxamide hydrochloride.[1][2][3]

Sources

Personal protective equipment for handling N,4-Dimethyl-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Strategy for N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride CAS: 6270-42-4 (Monohydrochloride salt) / 1361115-91-4 (Related salt forms)[1][2]

Part 1: The Core Directive – Operational Safety Strategy

Executive Summary for the Principal Investigator: Handling this compound requires a shift from standard "chemical hygiene" to "pharmaceutical containment" protocols.[1][2] While often classified generically as an irritant (H315/H319/H335), this compound belongs to the piperidine carboxamide class—a structural scaffold frequently associated with CNS-active agents and opioid analgesics.[2]

The Safety Paradox: In the absence of a specific, experimentally validated Occupational Exposure Limit (OEL), you must apply the Precautionary Principle . You cannot treat this merely as a corrosive base; you must handle it as a Potent Compound (Occupational Exposure Band 3 or 4) until specific toxicology data proves otherwise.

This guide provides the logistical framework to handle this compound assuming a high-potency risk profile, ensuring researcher safety during synthesis, purification, and waste disposal.[2]

Part 2: Scientific Integrity & Logic (Risk Assessment)

The Hazard Profile: Why Standard PPE Fails

Standard laboratory PPE (lab coat, safety glasses, nitrile gloves) is designed for incidental splash protection, not for preventing the inhalation of nanogram-level potent dusts.[2]

  • Structural Alert: The 4-substituted piperidine carboxamide moiety is a pharmacophore found in various mu-opioid receptor agonists.[2] Even if this specific intermediate is less potent, its metabolic precursors or derivatives may possess significant biological activity.

  • Physical State Risk: As a hydrochloride salt, this compound is likely a fine, crystalline powder. The electrostatic nature of hydrochloride salts increases the risk of aerosolization during weighing and transfer, creating an inhalation hazard that standard fume hoods may not fully contain if air turbulence is high.

The "Control Banding" Approach

Since a specific OEL is undefined, we utilize Control Banding. We assign this compound to Band 3 (10–100 µg/m³) or Band 4 (1–10 µg/m³) as a default.[2]

ParameterStandard Lab ReagentN,4-Dimethyl-4-piperidinecarboxamide HCl (Assumed)
OEL Target > 1000 µg/m³< 10 µg/m³ (Target)
Primary Route Dermal/SplashInhalation (Dust) & Mucous Membrane Absorption
Glove Req. Single Nitrile (4 mil)Double Gloving (Nitrile/Laminate) + Cuff Taping
Engineering Open Fume HoodHEPA-Filtered Enclosure or Glovebox

Part 3: Comprehensive PPE & Engineering Protocols

A. Respiratory Protection (The First Line of Defense)
  • Primary Engineering Control: All handling of the solid powder must occur inside a Class I Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure . A standard chemical fume hood is acceptable only if the sash is at the lowest working height and face velocity is verified (>100 fpm).

  • PPE (Solid Handling): If handling >1 gram or working outside a glovebox, a Powered Air-Purifying Respirator (PAPR) with HEPA cartridges is recommended.[2] A standard N95 provides insufficient protection factors (APF 10) for unknown potent powders; a P100 half-mask (APF 10) is the minimum requirement.[2]

B. Dermal Barrier Strategy

Piperidine derivatives can be lipophilic (despite the HCl salt form) and may permeate skin.

  • Inner Glove: High-dexterity Nitrile (4 mil).[2] Bright color (e.g., orange/purple) to act as a breach indicator.

  • Outer Glove: Extended-cuff Nitrile (minimum 6-8 mil) or Laminate (Silver Shield) if dissolving in organic solvents like DCM or DMF.[1][2]

  • Technique: "Double-gloving" with the inner glove taped to the lab coat sleeve (Tyvek sleeves recommended) to prevent wrist exposure.[2]

C. Decontamination & Neutralization Protocol

The hydrochloride salt is water-soluble but acidic.[1][2]

  • Solubilization: Wipe contaminated surfaces with water to dissolve the salt.

  • Neutralization: Follow with a dilute base (e.g., 5% Sodium Bicarbonate) to neutralize the hydrochloride and liberate the free base.

  • Oxidation (Destruction): For final decontamination, use a 10% bleach solution (Sodium Hypochlorite). Oxidizing agents often degrade the piperidine ring system, reducing pharmacological activity.

Part 4: Operational Workflow Visualization

The following diagram illustrates the decision logic for handling this compound based on physical state and quantity.

SafetyProtocol Start Start: N,4-Dimethyl-4-piperidinecarboxamide HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Powder Handling Liquid Solution / Solubilized StateCheck->Liquid Dissolved QtyCheck Quantity > 100 mg? Solid->QtyCheck LiquidRisk LIQUID HANDLING 1. Fume Hood (Solvent Vapors) 2. Splash Goggles + Face Shield 3. Chem-Resistant Apron Liquid->LiquidRisk HighRisk HIGH RISK PROTOCOL 1. HEPA Enclosure / Glovebox 2. Double Gloves (Taped) 3. P100 or PAPR Required QtyCheck->HighRisk Yes (>100mg) ModRisk MODERATE RISK PROTOCOL 1. Chemical Fume Hood 2. Double Nitrile Gloves 3. N95 Mask (Optional) QtyCheck->ModRisk No (<100mg) Decon DECONTAMINATION 1. Wet Wipe (Water) 2. 10% Bleach Oxidation HighRisk->Decon ModRisk->Decon LiquidRisk->Decon

Caption: Decision matrix for PPE selection based on physical state and quantity thresholds. Red pathways indicate maximum containment requirements.[2]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12149539, this compound. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Control Banding: A qualitative risk assessment and risk management tool. Retrieved from [Link][2]

  • SafeWork NSW. Handling Potent or Hazardous Drugs in the Laboratory. Retrieved from [Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.